Product packaging for Cefpodoxime Proxetil(Cat. No.:CAS No. 87239-81-4)

Cefpodoxime Proxetil

Cat. No.: B1668872
CAS No.: 87239-81-4
M. Wt: 557.6 g/mol
InChI Key: LTINZAODLRIQIX-FBXRGJNPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cefpodoxime proxetil is an oral, third-generation cephalosporin antibiotic prodrug used in scientific research . Following administration, it is hydrolyzed by the intestinal mucosa to its active metabolite, cefpodoxime . Its primary mechanism of action, characteristic of beta-lactam antibiotics, is the inhibition of bacterial cell wall synthesis. It binds to and inhibits penicillin-binding proteins (PBPs), which disrupts the final stage of peptidoglycan cross-linking in the bacterial cell wall, leading to cell lysis and death . This mechanism provides a valuable tool for studying bacterial cell wall biosynthesis and resistance.In vitro, cefpodoxime demonstrates a broad spectrum of antibacterial activity against a range of common Gram-positive and Gram-negative pathogens . Its research applications have included studies on pathogens such as Staphylococcus aureus , Streptococcus pneumoniae , E. coli , Klebsiella , and Haemophilus influenzae . It is notably ineffective against organisms like Pseudomonas aeruginosa , Enterococcus , and Bacteroides fragilis , making it useful for comparative resistance studies . Researchers have utilized this compound in investigations concerning respiratory tract infections, urinary tract infections, skin and soft tissue infections, and otitis media .this compound has approximately 50% oral bioavailability, which is enhanced when taken with food, and has an elimination half-life of about 2 to 3 hours, which is prolonged in models of renal impairment . These pharmacokinetic properties make it a subject of interest in pharmacological and toxicological research. This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H27N5O9S2 B1668872 Cefpodoxime Proxetil CAS No. 87239-81-4

Properties

IUPAC Name

1-propan-2-yloxycarbonyloxyethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O9S2/c1-9(2)33-21(30)35-10(3)34-19(29)15-11(6-31-4)7-36-18-14(17(28)26(15)18)24-16(27)13(25-32-5)12-8-37-20(22)23-12/h8-10,14,18H,6-7H2,1-5H3,(H2,22,23)(H,24,27)/b25-13-/t10?,14-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTINZAODLRIQIX-FBXRGJNPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)OC(C)OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CSC(=N3)N)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)OC(C)OC(=O)C1=C(CS[C@H]2N1C(=O)[C@H]2NC(=O)/C(=N\OC)/C3=CSC(=N3)N)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1022766
Record name Cefpodoxime proxetil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1022766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

557.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87239-81-4
Record name Cefpodoxime proxetil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87239-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cefpodoxime proxetil [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087239814
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cefpodoxime proxetil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1022766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-3-(methoxymethyl)-8-oxo-, 1-[[(1-methylethoxy)carbonyl]oxy]ethyl ester, (6R,7R)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.128.191
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-2- (2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-3-(methoxymethyl)-8-oxo-, 1-[[(1- methylethoxy)carbonyl]oxy]ethyl ester, (6R,7R)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CEFPODOXIME PROXETIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TB00A1Z7N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Cefpodoxime Proxetil on Bacterial Cell Wall Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the molecular mechanism by which Cefpodoxime Proxetil, a third-generation cephalosporin antibiotic, exerts its bactericidal effects through the inhibition of bacterial cell wall synthesis. It includes quantitative data on protein binding and antimicrobial activity, detailed experimental protocols, and visualizations of the key processes.

Core Mechanism of Action

This compound is an orally administered prodrug that is inactive in its initial form.[1][2] Following absorption from the gastrointestinal tract, it is rapidly de-esterified by enzymes in the intestinal mucosa to its active metabolite, cefpodoxime.[1][2][3][4] The bactericidal activity of cefpodoxime is achieved through the targeted inhibition of bacterial cell wall synthesis.[3][5]

The primary steps are as follows:

  • Targeting Penicillin-Binding Proteins (PBPs): The active cefpodoxime molecule traverses the bacterial cell wall and membrane to access Penicillin-Binding Proteins (PBPs).[1][2] These PBPs are essential bacterial enzymes, specifically DD-transpeptidases, that catalyze the final steps of peptidoglycan synthesis.[4][6] Peptidoglycan provides the rigid structural integrity of the bacterial cell wall.[1][5]

  • Inhibition of Transpeptidation: Cefpodoxime's structure mimics the D-Ala-D-Ala moiety of the peptidoglycan peptide side chain. It binds to the active site of PBPs and forms a stable, covalent acyl-enzyme complex.[6][7] This acylation inactivates the PBP, preventing it from performing its crucial transpeptidation function—the cross-linking of adjacent peptidoglycan strands.[1][8]

  • Cell Wall Destabilization and Lysis: The disruption of peptidoglycan cross-linking leads to the formation of a weakened, structurally deficient cell wall.[1][5] The compromised cell wall can no longer withstand the high internal osmotic pressure of the bacterial cell, resulting in cell lysis and death.[1][2] This mechanism of action is bactericidal.[2][3]

Figure 1: Mechanism of Action Pathway for Cefpodoxime cluster_0 Host (In Vivo) cluster_1 Bacterial Cell Prodrug This compound (Oral Prodrug) Active Cefpodoxime (Active Metabolite) Prodrug->Active De-esterification (Intestinal Mucosa) PBP Penicillin-Binding Proteins (PBPs) Active->PBP Binding & Acylation Synthesis Peptidoglycan Cross-linking Active->Synthesis Inhibits PBP->Synthesis Catalyzes Wall Cell Wall Integrity Synthesis->Wall Maintains Lysis Cell Lysis (Bactericidal Effect) Wall->Lysis Loss of Integrity Leads to

Figure 1: Mechanism of Action Pathway for Cefpodoxime.

Quantitative Analysis of PBP Inhibition and Antimicrobial Activity

The efficacy of cefpodoxime is rooted in its high binding affinity for specific PBPs and its resulting potent antimicrobial activity against a wide range of pathogens.

Penicillin-Binding Protein (PBP) Affinity

Cefpodoxime exhibits differential binding affinity to various PBPs, which contributes to its spectrum of activity. Its primary target in Escherichia coli is PBP3.[4][9] It also demonstrates strong affinity for other essential PBPs in both Gram-positive and Gram-negative bacteria.[10]

Target OrganismTarget PBP(s)50% Inhibitory Concentration (IC₅₀)Reference
Escherichia coli K12PBP31.0 mg/L[9]
Escherichia coliPBP1a, PBP1bs, PBP2, PBP3Strong Affinity (Specific IC₅₀ not stated)[10]
Staphylococcus aureusPBP2Stronger Affinity than Cefaclor[10]
Proteus rettgeriPBP1b, PBP1c, PBP3Strong Affinity (Specific IC₅₀ not stated)[10]

Table 1: Documented Binding Affinities of Cefpodoxime to Bacterial Penicillin-Binding Proteins.

In Vitro Antimicrobial Activity

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial that prevents visible growth of a microorganism. MIC₅₀ and MIC₉₀ values represent the concentrations required to inhibit 50% and 90% of tested isolates, respectively.

Bacterial SpeciesMIC₅₀ (mg/L)MIC₉₀ (mg/L)Reference(s)
Staphylococcus aureus-4.0[9][11]
Streptococcus pneumoniae≤0.05≤0.5[9][10]
Haemophilus influenzae-≤0.5[9]
Moraxella catarrhalis-≤0.5[9]
Escherichia coli≤2.0≤2.0[11]
Most Enterobacteriaceae≤2.0≤2.0[11]
Proteus vulgaris0.2-[10]

Values originally reported as MIC₆₀. Table 2: Selected In Vitro MIC₅₀ and MIC₉₀ Values for Cefpodoxime Against Key Bacterial Pathogens.

Detailed Experimental Protocols

The following sections detail standardized methodologies for quantifying the interaction of cefpodoxime with its bacterial targets and its overall antimicrobial efficacy.

Protocol: PBP Competitive Binding Assay

This protocol outlines a method to determine the IC₅₀ of cefpodoxime for specific PBPs in live bacterial cells by competing against a fluorescently labeled β-lactam probe.

Objective: To quantify the binding affinity of cefpodoxime for individual PBPs.

Methodology:

  • Inoculum Preparation: Culture bacteria (e.g., E. coli) in appropriate broth to an exponential growth phase (e.g., OD₆₀₀ of 0.5).[12]

  • Cell Preparation: Harvest 1-1.5 mL of the culture by centrifugation. Wash the resulting cell pellet with Phosphate-Buffered Saline (PBS, pH 7.4).[12]

  • Competitive Inhibition: Resuspend the washed cells in 50 µL of PBS containing serial dilutions of cefpodoxime. Include a control sample without any antibiotic. Incubate at room temperature for 30 minutes.[12]

  • Fluorescent Labeling: Pellet the cells by centrifugation and discard the supernatant. Resuspend the cells in 50 µL of PBS containing a fixed, saturating concentration of a fluorescent β-lactam probe (e.g., 5 µg/mL Boc-FL). Incubate for 10 minutes at room temperature in the dark.[12][13]

  • Membrane Isolation: Wash the cells with PBS to remove unbound probe. Resuspend the final pellet in 100 µL PBS and lyse the cells via sonication on ice. Isolate the membrane fraction, which contains the PBPs, by ultracentrifugation (e.g., 21,000 x g for 15 min at 4°C).[12][13]

  • Analysis: Resuspend the membrane pellet in PBS. Separate the membrane proteins by SDS-PAGE. Visualize the fluorescently labeled PBPs using an in-gel fluorescence scanner.[13]

  • Data Interpretation: Quantify the fluorescence intensity of each PBP band. The IC₅₀ is the concentration of cefpodoxime that causes a 50% reduction in fluorescence intensity compared to the no-antibiotic control.

Figure 2: Experimental Workflow for PBP Competitive Binding Assay A 1. Bacterial Culture (Exponential Phase) B 2. Harvest & Wash Cells (PBS Buffer) A->B C 3. Incubate with Cefpodoxime (Serial Dilutions) B->C D 4. Add Fluorescent Probe (e.g., Boc-FL) C->D E 5. Cell Lysis & Membrane Isolation (Sonication & Centrifugation) D->E F 6. Protein Separation (SDS-PAGE) E->F G 7. In-Gel Fluorescence Scan F->G H 8. Data Analysis (Determine IC₅₀) G->H

Figure 2: Workflow for PBP Competitive Binding Assay.
Protocol: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol describes the standardized broth microdilution method for determining the MIC of cefpodoxime against a bacterial isolate, adhering to CLSI/EUCAST guidelines.

Objective: To determine the lowest concentration of cefpodoxime that inhibits the visible growth of a specific bacterial strain.[14]

Methodology:

  • Reagent Preparation: Prepare serial two-fold dilutions of cefpodoxime in a 96-well microtiter plate using sterile cation-adjusted Mueller-Hinton Broth (MHB).[14][15] The final volume in each well should be 50 or 100 µL.

  • Inoculum Standardization: Prepare a bacterial suspension from a pure culture and adjust its turbidity to match a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each test well.[14]

  • Inoculation: Inoculate each well containing the cefpodoxime dilutions with the standardized bacterial suspension.

  • Controls:

    • Growth Control: Include at least one well with MHB and bacteria but no antibiotic.

    • Sterility Control: Include at least one well with MHB only to ensure no contamination.[15]

  • Incubation: Incubate the microtiter plate in ambient air at 35-37°C for 16-20 hours.[15]

  • Result Interpretation: Following incubation, visually inspect the plate for bacterial growth (indicated by turbidity). The MIC is the lowest concentration of cefpodoxime at which there is no visible growth.[14]

Figure 3: Experimental Workflow for Broth Microdilution MIC Assay A 1. Prepare Cefpodoxime Dilutions (2-fold, in 96-well plate) C 3. Inoculate Plate (Final conc. ~5x10⁵ CFU/mL) A->C B 2. Standardize Bacterial Inoculum (0.5 McFarland Standard) B->C D 4. Include Controls (Growth & Sterility) C->D E 5. Incubate (16-20 hours at 37°C) D->E F 6. Read Results (Visual Inspection for Turbidity) E->F G 7. Determine MIC (Lowest concentration with no growth) F->G

Figure 3: Workflow for Broth Microdilution MIC Assay.

References

The De-esterification of Cefpodoxime Proxetil: A Technical Guide to Prodrug Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefpodoxime proxetil is a third-generation oral cephalosporin that serves as a classic example of a prodrug strategy to enhance the bioavailability of a poorly absorbed parent molecule, cefpodoxime.[1][2][3] Cefpodoxime itself exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[4] However, its oral absorption is limited. The synthesis of the proxetil ester, this compound, improves its lipophilicity and facilitates its absorption from the gastrointestinal tract.[3] Following absorption, the prodrug must be efficiently converted to its active form, cefpodoxime, through de-esterification to exert its therapeutic effect. This technical guide provides an in-depth exploration of the core mechanisms, quantitative data, and experimental protocols related to the de-esterification of this compound.

The De-esterification Process: From Prodrug to Active Moiety

The bioconversion of this compound to cefpodoxime is a critical step in its pharmacokinetic profile. This hydrolytic process is primarily mediated by esterases present in the intestinal lumen and, more significantly, within the intestinal epithelial cells.[2][3]

Enzymatic Hydrolysis

The de-esterification is catalyzed by non-specific esterases, with evidence pointing towards the significant involvement of cholinesterases.[5] Studies have shown that inhibitors of cholinesterases, such as eserine and phenylmethylsulfonyl fluoride (PMSF), potently inhibit the hydrolysis of this compound in vitro.[5] While the precise contribution of other esterases like human carboxylesterase 1 (hCE1) and human carboxylesterase 2 (hCE2) in the de-esterification of this compound is not extensively detailed in the literature, it is known that hCE2 is highly expressed in the intestine and plays a crucial role in the metabolism of many ester prodrugs.[6][7]

Site of Conversion

The primary site of this compound de-esterification is the intestinal mucosa.[2] After oral administration, the prodrug is absorbed into the enterocytes, where intracellular esterases rapidly hydrolyze the proxetil moiety, releasing the active cefpodoxime into the systemic circulation. Some pre-systemic hydrolysis may also occur in the intestinal lumen, but the intracellular conversion is considered the predominant pathway for the formation of the active drug.[8]

Quantitative Data

The efficiency of the de-esterification process directly impacts the pharmacokinetic parameters of the active drug, cefpodoxime. The following tables summarize key quantitative data from various studies.

Table 1: Pharmacokinetic Parameters of Cefpodoxime in Humans Following Oral Administration of this compound
Parameter100 mg Dose200 mg Dose400 mg DoseReference(s)
Cmax (µg/mL) 1.0 - 1.42.2 - 2.543.7 - 4.5[9]
Tmax (hours) 1.9 - 3.11.9 - 3.11.9 - 3.1[9]
AUC (µg·h/mL) ~14.0 (for 200mg)--
Elimination Half-life (hours) 1.9 - 2.81.9 - 2.81.9 - 2.8[9]
Absolute Bioavailability (%) ~50~50~50[9]
Table 2: Pharmacokinetic Parameters of this compound in Rats Following Oral Administration
ParameterValueReference(s)
Dose (mg/kg) 1.4[10]
Cmax (µg/mL) 3.24 ± 0.037[10]
Tmax (hours) 2.0 ± 0.11[10]
AUC0→24 (µg·h/mL) 39.77 ± 0.03[10]
AUC0→∞ (µg·h/mL) 43.48 ± 0.06[10]

Experimental Protocols

The study of this compound de-esterification involves various in vitro, in situ, and in vivo experimental models.

In Vitro Hydrolysis in Intestinal Preparations

Objective: To investigate the rate and extent of this compound hydrolysis in the presence of intestinal enzymes.

Methodology:

  • Preparation of Intestinal Homogenates:

    • Obtain fresh intestinal tissue (e.g., from rats or human donors).

    • Isolate the mucosal layer by scraping.

    • Homogenize the mucosa in a suitable buffer (e.g., phosphate buffer, pH 7.4).

    • Centrifuge the homogenate to obtain the supernatant (S9 fraction), which contains the esterases.

  • Incubation:

    • Incubate a known concentration of this compound with the intestinal S9 fraction at 37°C.

    • Collect samples at various time points.

  • Sample Analysis:

    • Stop the enzymatic reaction by adding a suitable agent (e.g., acetonitrile or by heat inactivation).

    • Analyze the concentrations of both this compound and the formed cefpodoxime using a validated HPLC method.

In Situ Intestinal Perfusion in Rats

Objective: To study the absorption and metabolism of this compound in a live, intact intestinal segment.

Methodology:

  • Animal Preparation:

    • Anesthetize a rat (e.g., Sprague-Dawley).

    • Surgically expose the small intestine and cannulate a segment (e.g., jejunum).

  • Perfusion:

    • Perfuse the cannulated intestinal segment with a solution containing a known concentration of this compound at a constant flow rate.

    • Collect the perfusate leaving the segment at specific time intervals.

  • Sample Analysis:

    • Analyze the concentration of this compound in the collected perfusate to determine the extent of its disappearance (absorption and metabolism).

    • Blood samples can also be collected from the mesenteric vein draining the perfused segment to quantify the appearance of cefpodoxime.

High-Performance Liquid Chromatography (HPLC) for Quantification

Objective: To separate and quantify this compound and cefpodoxime in biological matrices.

Methodology:

  • Chromatographic System: A standard HPLC system with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10][11]

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer (e.g., phosphate buffer, pH 3.0-5.0).[10][11] The exact ratio can be optimized, for example, acetonitrile and phosphate buffer (pH 3) in a 70:30 (v/v) ratio.[10]

  • Flow Rate: Typically 1.0 mL/min.[11]

  • Detection: UV detection at a wavelength of approximately 254-259 nm.[10][12]

  • Sample Preparation:

    • Plasma/Serum: Protein precipitation with a solvent like methanol or acetonitrile, followed by centrifugation.[10]

    • Internal Standard: An internal standard (e.g., aspirin) should be used for accurate quantification.[10]

  • Validation: The method must be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.[11]

Visualizations

Signaling Pathway of this compound De-esterification

G cluster_lumen Intestinal Lumen cluster_enterocyte Intestinal Epithelial Cell (Enterocyte) cluster_circulation Systemic Circulation Cefpodoxime_Proxetil_Oral This compound (Oral Administration) Cefpodoxime_Proxetil_Absorbed This compound Cefpodoxime_Proxetil_Oral->Cefpodoxime_Proxetil_Absorbed Absorption Cefpodoxime_Active Active Cefpodoxime Cefpodoxime_Proxetil_Absorbed->Cefpodoxime_Active De-esterification Esterases Intestinal Esterases (e.g., Cholinesterases, Carboxylesterases) Esterases->Cefpodoxime_Active Cefpodoxime_Blood Cefpodoxime in Blood Cefpodoxime_Active->Cefpodoxime_Blood Enters Bloodstream

Caption: Metabolic pathway of this compound de-esterification.

Experimental Workflow for Prodrug Pharmacokinetic Analysis

G Start Start: Prodrug Administration In_Vivo_Study In Vivo Study (e.g., Human or Animal Model) Start->In_Vivo_Study Blood_Sampling Serial Blood Sampling In_Vivo_Study->Blood_Sampling Sample_Processing Plasma/Serum Separation and Storage Blood_Sampling->Sample_Processing Bioanalysis Bioanalytical Method (e.g., HPLC-UV/MS) Sample_Processing->Bioanalysis Quantification Quantification of Prodrug and Active Metabolite Bioanalysis->Quantification PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, etc.) Quantification->PK_Analysis End End: Pharmacokinetic Profile PK_Analysis->End

Caption: General workflow for a pharmacokinetic study of an oral prodrug.

Conclusion

The de-esterification of this compound is a highly efficient process that is fundamental to its clinical utility. This bioconversion, primarily occurring within the intestinal enterocytes and mediated by esterases, allows for the successful oral delivery of the potent antibiotic, cefpodoxime. A thorough understanding of the enzymatic processes, pharmacokinetics, and the analytical methods used for quantification is essential for researchers and professionals in drug development. The data and protocols outlined in this guide provide a comprehensive overview of the core principles governing the activation of this important prodrug. Further research to precisely identify all contributing esterases and their specific kinetic parameters would provide even greater insight into optimizing the delivery and efficacy of cefpodoxime and other ester prodrugs.

References

A Comprehensive Technical Guide to the Physicochemical Properties and Solubility of Cefpodoxime Proxetil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physicochemical properties and solubility characteristics of Cefpodoxime Proxetil, a third-generation cephalosporin antibiotic. The information presented herein is intended to support research, development, and formulation activities by providing a consolidated resource of essential data and experimental methodologies.

Physicochemical Properties

This compound is a prodrug of Cefpodoxime, designed to enhance oral bioavailability.[1][2][3][4][5] Its fundamental physicochemical characteristics are summarized below.

PropertyValueReferences
Molecular Formula C21H27N5O9S2[1][6][7][8][9]
Molecular Weight 557.60 g/mol [1][2][6][7][8][10][11][12][13]
Appearance White to light yellow solid[6][10]
Melting Point 111-113 °C[8][10][14]
pKa (Predicted) 8.13 ± 0.60 (Strongest Basic)[8][10][15]
LogP (Predicted) 0.6[11]
Density (Predicted) 1.58 ± 0.1 g/cm³[8][10]

Solubility Profile

This compound is a poorly water-soluble drug, a characteristic that significantly influences its formulation and bioavailability.[3][4][16] Its solubility has been investigated in various solvents and buffer systems.

Solvent/BufferSolubilityReferences
Water Insoluble / Very slightly soluble (266.67 ± 2.90 μg/ml)[16][17][18]
Methanol Highly soluble[17]
Ethanol Highly soluble[17]
Chloroform Insoluble[17]
Acetonitrile Very soluble[19]
Dimethyl Sulfoxide (DMSO) Soluble[9]
Phosphate Buffer (pH 3) 305.066 ± 2.82 μg/ml[16]
Phosphate Buffer (pH 6.8) Maximum solubility among tested buffers (0.343 mg/ml)[17]
1 M Urea Showed best aqueous solubility among tested hydrotropic agents[19]

Experimental Protocols

Accurate determination of the physicochemical properties and solubility of this compound relies on robust experimental methodologies. The following sections detail common protocols.

Determination of Solubility (Shake-Flask Method)

This method is widely used to determine the equilibrium solubility of a compound in a specific solvent.

Methodology:

  • Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., distilled water, buffer of specific pH, or organic solvent) in a sealed container.

  • Equilibration: The container is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: An aliquot of the clear supernatant is carefully removed, diluted appropriately, and the concentration of this compound is determined using a validated analytical method, such as UV-Vis Spectrophotometry or High-Performance Liquid Chromatography (HPLC).

G cluster_protocol Solubility Determination Workflow prep Preparation: Excess drug in solvent equil Equilibration: Agitation at constant temp prep->equil sep Phase Separation: Centrifugation equil->sep quant Quantification: UV-Vis/HPLC sep->quant

Solubility Determination Workflow

UV-Vis Spectrophotometric Analysis

UV-Vis spectrophotometry is a common technique for the quantification of this compound in solution.

Methodology:

  • Solvent Selection: A suitable solvent in which the drug is soluble and that does not interfere with its absorbance is chosen. Methanol is a commonly used solvent.[20][21]

  • Wavelength of Maximum Absorbance (λmax) Determination: A solution of this compound is scanned across a range of UV wavelengths (e.g., 200-400 nm) to identify the wavelength of maximum absorbance. For this compound in methanol, the λmax is approximately 235 nm.[20][21]

  • Calibration Curve: A series of standard solutions of known concentrations are prepared and their absorbance is measured at the λmax. A calibration curve of absorbance versus concentration is then plotted.

  • Sample Analysis: The absorbance of the unknown sample solution is measured at the λmax, and its concentration is determined by interpolation from the calibration curve.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a more specific and sensitive method for the quantification of this compound, especially in complex matrices.

Methodology:

  • Mobile Phase Preparation: A suitable mobile phase is prepared. A common mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer) at a specific pH.[22][23][24]

  • Chromatographic Conditions:

    • Column: A reverse-phase column, such as a C18 column, is typically used.[22]

    • Flow Rate: A constant flow rate (e.g., 1 mL/min) is maintained.[23][24]

    • Detection: The eluent is monitored at a specific UV wavelength, often around 252-259 nm.[22][23]

  • Standard and Sample Preparation: Standard solutions of known concentrations and the sample solutions are prepared in a suitable solvent, filtered, and then injected into the HPLC system.

  • Data Analysis: The concentration of this compound in the sample is determined by comparing its peak area to the peak areas of the standards from the calibration curve.

G cluster_hplc HPLC Analysis Workflow prep Sample & Standard Preparation inject Injection into HPLC System prep->inject sep Chromatographic Separation (C18) inject->sep detect UV Detection sep->detect quant Quantification detect->quant

HPLC Analysis Workflow

Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and to characterize the solid-state properties of this compound.

Methodology:

  • Sample Preparation: A small, accurately weighed amount of the this compound sample is placed in an aluminum pan, which is then hermetically sealed.

  • Instrument Setup: The DSC instrument is purged with an inert gas (e.g., nitrogen).

  • Thermal Analysis: The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range that includes the expected melting point.

  • Data Interpretation: The heat flow to the sample is measured as a function of temperature. An endothermic peak is observed at the melting point of the substance.

Mechanism of Action

This compound is a prodrug that is hydrolyzed in vivo to its active metabolite, cefpodoxime.[2][4][5] Cefpodoxime exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.

G cluster_moa Mechanism of Action of Cefpodoxime CP This compound (Prodrug) C Cefpodoxime (Active Drug) CP->C Hydrolysis (in vivo) PBP Penicillin-Binding Proteins (PBPs) C->PBP Binds to Inhibit Inhibition of Transpeptidase Activity PBP->Inhibit Leads to CellWall Disruption of Peptidoglycan Synthesis Inhibit->CellWall Lysis Bacterial Cell Lysis CellWall->Lysis

Mechanism of Action of Cefpodoxime

This guide provides a foundational understanding of the key physicochemical properties and solubility of this compound. For further in-depth studies, consulting the primary literature cited is recommended.

References

An In-depth Technical Guide to the Synthesis and Chemical Characterization of Cefpodoxime Proxetil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathways and chemical characterization of Cefpodoxime Proxetil, a third-generation oral cephalosporin antibiotic. This document details the chemical reactions involved in its synthesis, the analytical techniques for its characterization, and the experimental protocols necessary for its replication and analysis in a laboratory setting.

Introduction to this compound

This compound is a potent, broad-spectrum, third-generation cephalosporin antibiotic.[1][2][3] It is administered orally as a prodrug, which is then hydrolyzed by esterases in the intestinal wall to its active metabolite, cefpodoxime.[4] This active form exhibits bactericidal activity by inhibiting bacterial cell wall synthesis through its binding to penicillin-binding proteins (PBPs).[3][4] The proxetil ester enhances the drug's oral bioavailability. The molecular structure of this compound is characterized by a β-lactam ring, a dihydrothiazine ring, and an aminothiazole ring, which contributes to its stability against β-lactamases.[3][5]

Synthesis Pathway of this compound

The synthesis of this compound is a multi-step process that typically starts from 7-aminocephalosporanic acid (7-ACA), a common precursor for many cephalosporin antibiotics. Several synthetic routes have been developed to improve yield and purity.[1][6] A common and illustrative pathway involves the acylation of the 7-amino group of a modified cephalosporin nucleus, followed by esterification at the C-4 carboxyl group.

A representative synthesis pathway involves the following key stages:

  • Acylation of 7-amino-3-methoxymethyl-3-cephem-4-carboxylic acid (7-AMCA) : The synthesis often begins with the methoxylation of 7-ACA to form 7-AMCA.[1] This intermediate is then acylated at the 7-amino position. One method uses S-benzothiazol-2-yl(2-amino-4-thiazolyl)(methoxyimino)thioacetate (MAEM) to introduce the characteristic side chain, resulting in the formation of Cefpodoxime acid.[1][2][7]

  • Protection of the Amino Group : To prevent side reactions during the subsequent esterification step, the amino group on the thiazole ring is often protected, for instance, by chloroacetylation using chloroacetyl chloride.[7]

  • Esterification : The carboxylic acid at the C-4 position is esterified with 1-iodoethyl isopropyl carbonate.[1][6][7] This reaction is a critical step as it introduces the proxetil moiety, which is essential for the drug's oral absorption. This step is often catalyzed by a base such as 1,8-Diazabicyclo[8][9]undec-7-ene (DBU) in a solvent like N,N-dimethylacetamide (DMAc).[6][10]

  • Deprotection : The final step involves the removal of the protecting group from the amino group on the thiazole ring. If a chloroacetyl group was used, it can be cleaved by treatment with thiourea.[2][7]

This sequence of reactions yields this compound, which can then be purified through crystallization.[2][7]

G cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_end Final Product A 7-ACA (7-aminocephalosporanic acid) D 7-AMCA (3-methoxymethyl derivative) A->D Methoxylation B MAEM (Acylating Agent) E Cefpodoxime Acid B->E C 1-Iodoethyl Isopropyl Carbonate F This compound C->F D->E Acylation with MAEM E->F Esterification with 1-Iodoethyl Isopropyl Carbonate (catalyzed by DBU)

Caption: Simplified synthesis pathway of this compound.

Chemical Characterization

The chemical structure, purity, and identity of synthesized this compound are confirmed using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of this compound.

  • ¹H-NMR: Provides information about the chemical environment of hydrogen atoms in the molecule. Key signals include those for the protons on the β-lactam ring (4.5-6 ppm), the thiazole ring (6.5-8 ppm), and the methoxy and aliphatic protons (3-4 ppm).[11]

  • ¹³C-NMR: Used to determine the carbon framework of the molecule. Solid-state NMR studies have been employed to investigate the structure-activity relationship by analyzing the chemical shift anisotropy at different carbon nuclei sites within the aminothiazole, β-lactam, and dihydrothiazine rings.[3][5]

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound shows characteristic absorption bands corresponding to:

  • β-lactam C=O stretch: around 1760-1770 cm⁻¹[12]

  • Amide C=O stretch: around 1650 cm⁻¹[11]

  • C=N stretch (oxime): around 1560-1570 cm⁻¹[11][12]

  • O-H/N-H stretches: a broad band in the region of 3200-3500 cm⁻¹[11]

Mass Spectrometry (MS): MS is used to determine the molecular weight and to study the fragmentation pattern of the molecule, which helps in confirming its structure and identifying impurities.

  • Electrospray Ionization (ESI-MS): This technique is commonly coupled with liquid chromatography (LC-MS). In positive ion mode, this compound typically shows a protonated molecular ion [M+H]⁺ at m/z 558.[11][13]

  • Tandem Mass Spectrometry (MS/MS): Provides detailed structural information by fragmenting the parent ion. Key fragments of this compound include ions at m/z 427 (corresponding to the active cefpodoxime acid after loss of the proxetil group) and other fragments at m/z 526, 428, 410, and 382.[11][13]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of this compound and for quantifying it in bulk drug substances and pharmaceutical formulations.[8]

  • Reversed-Phase HPLC: This is the most common mode used. A C18 column is typically employed with a mobile phase consisting of a mixture of an aqueous buffer (like phosphate or formate buffer) and an organic solvent (such as methanol or acetonitrile).[9][14][15]

  • Detection: UV detection is commonly used, with wavelengths set between 240 nm and 265 nm for optimal sensitivity.[8][9][15]

  • Impurity Profiling: HPLC is crucial for identifying and quantifying process-related impurities and degradation products.[14][16] Stress testing (e.g., exposure to acid, base, heat, light, and oxidation) is performed to understand the degradation pathways.[1][17]

G cluster_input Sample cluster_analysis Analytical Workflow cluster_spectro_methods Spectroscopic Techniques cluster_output Results Sample Synthesized This compound Chroma Chromatography (HPLC) Sample->Chroma Spectro Spectroscopy Sample->Spectro Purity Purity & Impurity Profile Chroma->Purity NMR NMR (¹H, ¹³C) Spectro->NMR IR FT-IR Spectro->IR MS Mass Spec (LC-MS/MS) Spectro->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Identity Identity Confirmation MS->Identity

Caption: Workflow for the chemical characterization of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for the chemical characterization of this compound.

Table 1: Spectroscopic Data

Technique Parameter Observed Value Interpretation
¹H-NMR Chemical Shift (δ) 4.5 - 6.0 ppm Protons of the β-lactam ring[11]
6.5 - 8.0 ppm Protons of the thiazole ring[11]
3.0 - 4.0 ppm Methoxy and aliphatic protons[11]
FT-IR Wavenumber (cm⁻¹) ~1760 cm⁻¹ β-lactam carbonyl (C=O) stretch[12]
~1650 cm⁻¹ Amide carbonyl (C=O) stretch[11]
~1570 cm⁻¹ Oxime (C=N) stretch[12]
Mass Spec. m/z 558.1 [M+H]⁺ Protonated molecular ion of this compound[11][13]

| | | 427.1 | Active Cefpodoxime acid fragment[11] |

Table 2: Chromatographic Data

Parameter Condition Reference
Method Reversed-Phase HPLC [9][15]
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm) [9][18]
Mobile Phase Acetonitrile:Methanol:Water (20:50:30), pH 5.0 [9]
or Methanol:Water (41:59) [8]
Flow Rate 1.0 mL/min [9][15]
Detection UV at 240-265 nm [8][15]

| Retention Time | ~10.9 min (Isocratic, specific conditions) |[9] |

Experimental Protocols

Protocol for Synthesis of this compound

This protocol is a representative example based on common synthetic strategies.[10][19][20]

Materials:

  • Cefpodoxime acid

  • N,N-dimethylacetamide (DMAc)

  • 1,8-Diazabicyclo[8][9]undec-7-ene (DBU)

  • 1-Iodoethyl isopropyl carbonate

  • Hydrochloric acid (dilute)

  • Ethyl acetate

  • Water

  • Sodium bicarbonate solution (2%)

  • Sodium thiosulfate solution (5%)

Procedure:

  • Dissolve Cefpodoxime acid (e.g., 50 g, 0.117 moles) in DMAc (350 ml) in a reaction vessel and stir until a clear mixture is obtained.[10]

  • Cool the mixture to a temperature between -15°C and -5°C.[10]

  • Slowly add DBU (e.g., 17.4 g, 0.114 moles) to the cooled mixture.[10]

  • Add 1-iodoethyl isopropyl carbonate (e.g., 30.18 g, 0.117 moles) dropwise over 10-15 minutes, maintaining the low temperature.[10]

  • Agitate the reaction mixture for 20-30 minutes at the same temperature to allow the reaction to complete.[10][20]

  • Quench the reaction by adding dilute hydrochloric acid.[10]

  • Dilute the mixture with water and extract the product into ethyl acetate.[19]

  • Wash the organic layer sequentially with a 2% sodium bicarbonate solution and a 5% sodium thiosulfate solution at 0-5°C.[20]

  • Separate the organic layer, dry it over an anhydrous drying agent (e.g., sodium sulfate), and filter.

  • Concentrate the organic layer under vacuum to yield the crude this compound.

  • Purify the product by crystallization from a suitable solvent system (e.g., ethyl acetate/cyclohexane or methanol/water).[1][21]

Protocol for HPLC Analysis

This protocol outlines a standard method for purity analysis.[9][17]

Instrumentation & Materials:

  • HPLC system with UV detector

  • C18 column (e.g., Phenomenex, 250 mm x 4.6 mm, 5 µm)[17]

  • This compound reference standard and sample

  • Mobile Phase: Methanol and Phosphate Buffer (pH 4.0) in a 65:35 ratio.[17]

  • Filter for mobile phase and samples (0.45 µm)

Procedure:

  • Mobile Phase Preparation: Prepare the phosphate buffer and adjust the pH to 4.0. Mix with methanol in the specified ratio. Degas the mobile phase using sonication or vacuum filtration.

  • Standard Solution Preparation: Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to get a stock solution (1000 µg/mL). Dilute this stock solution with the mobile phase to obtain a working standard of a suitable concentration (e.g., 100 µg/mL).[17]

  • Sample Solution Preparation: Prepare the sample solution by accurately weighing and dissolving the synthesized this compound in the mobile phase to achieve a concentration similar to the working standard.

  • Chromatographic Conditions:

    • Set the column temperature (e.g., ambient or 25°C).

    • Set the flow rate to 1.0 mL/min.[17]

    • Set the UV detector wavelength to 252 nm.[17]

    • Set the injection volume to 20 µL.[17]

  • Analysis: Inject the standard solution to establish the retention time and peak area. Then, inject the sample solution.

  • Data Processing: Calculate the purity of the sample by comparing the peak area of the main peak in the sample chromatogram to the total area of all peaks. Identify impurities based on their retention times relative to the main peak.

References

In Vivo Pharmacokinetic and Metabolic Profile of Cefpodoxime Proxetil: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefpodoxime proxetil is an orally administered, third-generation cephalosporin antibiotic. It is a prodrug designed to enhance the oral bioavailability of its active metabolite, cefpodoxime. Following oral administration, this compound is absorbed from the gastrointestinal tract and rapidly hydrolyzed by non-specific esterases in the intestinal wall to the active moiety, cefpodoxime. Cefpodoxime exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME), and the metabolic profile of this compound, with a focus on data relevant to drug development professionals.

Metabolic Pathway of this compound

This compound is not pharmacologically active itself. Its therapeutic efficacy is entirely dependent on its in vivo conversion to cefpodoxime. This biotransformation is a one-step hydrolysis reaction catalyzed by esterases present in the intestinal mucosa. The proxetil ester moiety is cleaved, releasing the active cefpodoxime into the systemic circulation. There is minimal further metabolism of cefpodoxime in vivo.

G cluster_absorption Gastrointestinal Lumen cluster_metabolism Intestinal Mucosa cluster_circulation Systemic Circulation This compound (Oral) This compound (Oral) This compound This compound This compound (Oral)->this compound Cefpodoxime (Active) Cefpodoxime (Active) This compound->Cefpodoxime (Active) Hydrolysis Cefpodoxime_Circulation Cefpodoxime (Active) Cefpodoxime (Active)->Cefpodoxime_Circulation Absorption Esterases Esterases Esterases->this compound

Metabolic activation of this compound.

In Vivo Pharmacokinetics

The pharmacokinetic profile of cefpodoxime has been extensively studied in various species, including humans, dogs, and rats. The key pharmacokinetic parameters are summarized in the tables below.

Pharmacokinetic Parameters in Humans
ParameterValueConditions
Bioavailability ~50%Fasting
Cmax 1.0 - 4.5 mg/L100 - 400 mg dose
Tmax 1.9 - 3.1 hours100 - 400 mg dose
Half-life (t½) 2.09 - 2.84 hours-
Protein Binding 21 - 29% (plasma)-
Urinary Excretion 29 - 33% (unchanged)Within 12 hours
Pharmacokinetic Parameters in Dogs (Beagle)
ParameterValueDose
Cmax 13.66 ± 6.30 µg/mL5 mg/kg
27.14 ± 4.56 µg/mL10 mg/kg
Tmax Not explicitly stated5 & 10 mg/kg
AUC(0-∞) 82.94 ± 30.17 µg·h/mL5 mg/kg
107.71 ± 30.79 µg·h/mL10 mg/kg
Half-life (t½) 3.01 ± 0.49 hours5 mg/kg
4.72 ± 1.46 hours10 mg/kg
Protein Binding 82.6%-
Pharmacokinetic Parameters in Rats (Wistar)
ParameterValueDose
Cmax 3.24 ± 0.037 µg/mL1.4 mg/kg
Tmax 2.0 ± 0.11 hours1.4 mg/kg
AUC(0→24) 39.77 ± 0.03 µg·h/mL1.4 mg/kg
Half-life (t½) Not explicitly stated1.4 mg/kg

Experimental Protocols

This section details the methodologies for key experiments cited in the pharmacokinetic evaluation of this compound.

In Vivo Pharmacokinetic Study in Beagle Dogs

A typical study design to evaluate the pharmacokinetics of this compound in beagle dogs is as follows:

  • Animal Model: Healthy male and female beagle dogs, with an average body weight of 10-12 kg, are used. The animals are housed individually in controlled environments with regulated temperature and humidity, and provided with standard dog food and water ad libitum.[1][2]

  • Dosing: A single oral dose of a this compound tablet (e.g., equivalent to 100 mg of cefpodoxime) is administered to each dog.[1][2] The animals are typically fasted for 16 hours before and 8 hours after drug administration.[2][3]

  • Study Design: A single-dose, four-way complete replication and crossover design is often employed due to the high variability of the drug.[1][3] A washout period of one week is maintained between each phase of the study.[2][3]

  • Blood Sample Collection: Serial blood samples are collected at predetermined time points, for instance, before dosing and at 0.33, 0.66, 1, 2, 3, 4, 6, 8, 10, 12, 16, and 24 hours post-dose.[4][5]

  • Sample Processing and Analysis: Plasma is separated by centrifugation and stored at low temperatures (e.g., -70°C) until analysis. Cefpodoxime concentrations in plasma are determined using a validated analytical method such as ultra-performance liquid chromatography-mass spectrometry (UPLC-MS/MS).[1]

In Vivo Pharmacokinetic Study in Rats

The experimental protocol for a pharmacokinetic study in rats generally involves:

  • Animal Model: Wistar rats of either sex, typically around 3 months of age and weighing 180-210 g, are used.[6]

  • Dosing: this compound is administered as a single oral dose, for example, 20 mg/kg.[6]

  • Blood Sample Collection: Blood samples are collected at various time points post-administration, such as 1, 4, 12, and 24 hours.[6] Collection can be done via heart puncture.[6]

  • Tissue Distribution: For tissue distribution studies, vital organs like the brain, lung, liver, spleen, kidney, and heart are dissected at the time of blood collection for drug analysis.[6]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A common analytical method for the quantification of cefpodoxime in plasma is Reverse Phase-HPLC.[7][8][9]

  • Chromatographic Conditions:

    • Column: C18 HPLC column (e.g., 25 cm x 4.6 mm, 5 µm particle size).[8][9]

    • Mobile Phase: A mixture of acetonitrile, methanol, and water in a ratio of 20:50:30 (v/v/v), with the pH adjusted to 5.0 using orthophosphoric acid.[8][9]

    • Flow Rate: 1 mL/min.[8][9]

    • Detection: UV detection at a wavelength of 247 nm.[8][9]

  • Sample Preparation: Plasma samples are typically prepared using a liquid-liquid extraction method.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study of this compound.

G cluster_preclinical Pre-clinical Phase cluster_sampling Sampling and Processing cluster_analysis Analytical Phase cluster_data_analysis Data Interpretation Animal Acclimatization Animal Acclimatization Fasting Fasting Animal Acclimatization->Fasting Dosing Dosing Fasting->Dosing Serial Blood Collection Serial Blood Collection Dosing->Serial Blood Collection Plasma Separation Plasma Separation Serial Blood Collection->Plasma Separation Sample Storage Sample Storage Plasma Separation->Sample Storage Sample Extraction Sample Extraction Sample Storage->Sample Extraction HPLC/LC-MS Analysis HPLC/LC-MS Analysis Sample Extraction->HPLC/LC-MS Analysis Data Acquisition Data Acquisition HPLC/LC-MS Analysis->Data Acquisition Pharmacokinetic Modeling Pharmacokinetic Modeling Data Acquisition->Pharmacokinetic Modeling Parameter Calculation Parameter Calculation Pharmacokinetic Modeling->Parameter Calculation Report Generation Report Generation Parameter Calculation->Report Generation

Workflow for a typical in vivo pharmacokinetic study.

Conclusion

The in vivo pharmacokinetic profile of this compound is characterized by its efficient conversion to the active metabolite, cefpodoxime, following oral administration. The bioavailability is approximately 50% in humans and can be influenced by food. Cefpodoxime exhibits a relatively short half-life and is primarily eliminated through renal excretion. The pharmacokinetic parameters show variability across different species, highlighting the importance of species-specific studies in drug development. The experimental protocols and analytical methods outlined in this guide provide a framework for conducting robust in vivo pharmacokinetic and metabolic studies of this compound.

References

Bacterial Resistance to Cefpodoxime Proxetil: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefpodoxime Proxetil is an oral, third-generation cephalosporin antibiotic used to treat a variety of bacterial infections. As with all antibiotics, the emergence of bacterial resistance poses a significant threat to its clinical efficacy. This technical guide provides an in-depth overview of the primary mechanisms by which bacteria develop resistance to this compound. The information presented herein is intended to support research and development efforts aimed at overcoming these resistance mechanisms and developing novel antimicrobial strategies.

The primary mechanisms of bacterial resistance to this compound can be categorized into three main areas: enzymatic degradation of the antibiotic, modification of the drug's target site, and reduction of intracellular drug concentration through decreased permeability and/or active efflux.

Enzymatic Degradation by β-Lactamases

The most prevalent mechanism of resistance to β-lactam antibiotics, including cefpodoxime, is the production of β-lactamase enzymes. These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. While cefpodoxime is stable in the presence of many common β-lactamases, certain extended-spectrum β-lactamases (ESBLs) and chromosomal AmpC β-lactamases can effectively hydrolyze it.[1][2][3]

Classification of Relevant β-Lactamases

Several classes of β-lactamases are implicated in cefpodoxime resistance:

  • TEM-1, TEM-2, SHV-1: Cefpodoxime generally exhibits stability against these common plasmid-mediated β-lactamases.[2]

  • OXA-type β-Lactamases: Some variants, like OXA-30, have been associated with decreased susceptibility to cefpodoxime in Escherichia coli.[4]

  • Extended-Spectrum β-Lactamases (ESBLs): These enzymes, often derivatives of TEM and SHV, are capable of hydrolyzing third-generation cephalosporins, including cefpodoxime.[3]

  • AmpC β-Lactamases: These are chromosomally encoded cephalosporinases that can be induced or constitutively overexpressed, leading to cefpodoxime resistance.[4][5]

Signaling Pathway for β-Lactamase-Mediated Resistance

G cluster_cell Bacterial Cell Cefpodoxime Cefpodoxime Beta_Lactamase Beta_Lactamase Cefpodoxime->Beta_Lactamase Hydrolysis Inactive_Cefpodoxime Inactive_Cefpodoxime Beta_Lactamase->Inactive_Cefpodoxime Produces G cluster_synthesis Cell Wall Synthesis Cefpodoxime Cefpodoxime PBP Penicillin-Binding Protein (PBP) Cefpodoxime->PBP Binds and Inhibits Mutated_PBP Mutated PBP Cefpodoxime->Mutated_PBP Reduced Binding Cell_Wall_Synthesis_Blocked Cell Wall Synthesis Blocked PBP->Cell_Wall_Synthesis_Blocked Cell_Wall_Synthesis_Continues Cell Wall Synthesis Continues Mutated_PBP->Cell_Wall_Synthesis_Continues G cluster_membrane Bacterial Outer Membrane Cefpodoxime_Extracellular Extracellular Cefpodoxime Porin Porin Cefpodoxime_Extracellular->Porin Influx Cefpodoxime_Intracellular Intracellular Cefpodoxime Porin->Cefpodoxime_Intracellular Efflux_Pump Efflux_Pump Efflux_Pump->Cefpodoxime_Extracellular Cefpodoxime_Intracellular->Efflux_Pump Efflux G Bacterial_Isolate Bacterial Isolate Inoculation Inoculate Dilutions with Bacterial Suspension Bacterial_Isolate->Inoculation Serial_Dilution Prepare Serial Dilutions of Cefpodoxime Serial_Dilution->Inoculation Incubation Incubate at 35-37°C for 18-24 hours Inoculation->Incubation MIC_Reading Read MIC (Lowest concentration with no visible growth) Incubation->MIC_Reading

References

An In-depth Technical Guide to Cefpodoxime Proxetil: Structure and Molecular Properties

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a detailed overview of the structural and molecular characteristics of Cefpodoxime Proxetil, a third-generation cephalosporin antibiotic. The information is intended for researchers, scientists, and professionals involved in drug development and pharmaceutical sciences.

Structural Formula

This compound is an orally administered, semi-synthetic broad-spectrum antibiotic. It is a prodrug that is hydrolyzed by esterases in the intestinal wall to its active metabolite, cefpodoxime.[1][2] The chemical name for this compound is (RS)-1-(isopropoxycarbonyloxy)ethyl (+)-(6R,7R)-7-[2-(2-amino-4-thiazolyl)-2-{(Z)methoxyimino}acetamido]-3-methoxymethyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate.[2]

The structural formula is presented below: this compound Structural Formula

Source: Drugs.com[2]

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below, providing a clear reference for its fundamental molecular properties.

PropertyValueReferences
Molecular FormulaC₂₁H₂₇N₅O₉S₂[1][2][3]
Molecular Weight557.6 g/mol [1][2][3][4]
CAS Number87239-81-4[1][5]

Mechanism of Action: From Prodrug to Active Antibacterial Agent

This compound is designed as a prodrug to enhance oral bioavailability. Following oral administration, it is absorbed through the gastrointestinal tract and is de-esterified to its active form, cefpodoxime.[2] The active cefpodoxime then exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall.[3][4] This is achieved by binding to and inactivating penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.[4] The inactivation of these essential enzymes leads to the disruption of peptidoglycan synthesis, resulting in bacterial cell lysis and death.

The following diagram illustrates the bioactivation and mechanism of action of this compound.

G cluster_absorption Gastrointestinal Tract cluster_circulation Systemic Circulation cluster_bacteria Bacterial Cell Cefpodoxime_Proxetil This compound (Prodrug) Esterases Intestinal Esterases Cefpodoxime_Proxetil->Esterases Hydrolysis Cefpodoxime Cefpodoxime (Active Metabolite) Esterases->Cefpodoxime Activation PBPs Penicillin-Binding Proteins (PBPs) Cefpodoxime->PBPs Binding & Inactivation Cell_Wall Cell Wall Synthesis PBPs->Cell_Wall Inhibition Lysis Cell Lysis & Death Cell_Wall->Lysis Disruption leads to

References

Initial Screening of Cefpodoxime Proxetil for Novel Antibacterial Activity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cefpodoxime proxetil, a third-generation oral cephalosporin, is a prodrug that is hydrolyzed in vivo to its active metabolite, cefpodoxime.[1] Traditionally recognized for its broad-spectrum activity against common Gram-positive and Gram-negative pathogens, this guide explores the potential for novel antibacterial applications of cefpodoxime.[2][3] By delving into its activity against multidrug-resistant (MDR) strains and its impact on bacterial biofilms, we aim to provide a comprehensive resource for researchers investigating new therapeutic avenues for this established antibiotic. This document outlines detailed experimental protocols for initial screening, presents available data in a structured format, and visualizes key bacterial signaling pathways implicated in the response to cell wall synthesis inhibitors like cefpodoxime.

Mechanism of Action

Cefpodoxime exerts its bactericidal effect by inhibiting the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls.[4] As a β-lactam antibiotic, it covalently binds to penicillin-binding proteins (PBPs), essential enzymes for cell wall biosynthesis.[4] This inhibition leads to a compromised cell wall, ultimately resulting in cell lysis and death.[4] Cefpodoxime has demonstrated stability in the presence of some β-lactamase enzymes, which contributes to its effectiveness against certain resistant strains.[2]

Established and Novel Antibacterial Spectrum

Cefpodoxime has a well-documented spectrum of activity against many common respiratory and urinary tract pathogens.[2][3] However, the increasing prevalence of antibiotic resistance necessitates the exploration of its efficacy against more challenging bacteria.

Activity Against Multidrug-Resistant (MDR) Bacteria

The utility of cefpodoxime as a screening agent for extended-spectrum β-lactamase (ESBL) production in Escherichia coli and Klebsiella spp. has been investigated, although its specificity can be variable.[5][6] The activity of cefpodoxime against ESBL-producing organisms is a critical area of investigation for potential novel applications.

Table 1: Minimum Inhibitory Concentrations (MICs) of Cefpodoxime for Selected MDR Bacteria

Bacterial SpeciesResistance ProfileCefpodoxime MIC (µg/mL)Reference(s)
Escherichia coliESBL-producing2 - >32[7]
Klebsiella pneumoniaeESBL-producing≤1 - >32[8]
Staphylococcus aureusMethicillin-Resistant (MRSA)Inactive[9]
Enterococcus spp.Vancomycin-Resistant (VRE)Inactive[9][10]
Streptococcus pneumoniaePenicillin-Resistant0.5[11]
Anti-Biofilm Activity

Bacterial biofilms present a significant challenge in treating chronic infections due to their inherent resistance to antimicrobial agents. Cephalosporins, as a class, have shown some activity against biofilms, and preliminary investigations into cefpodoxime's anti-biofilm potential are warranted. The Minimum Biofilm Eradication Concentration (MBEC) is a key parameter in assessing this activity. While specific MBEC data for cefpodoxime is limited, studies on other cephalosporins against pathogens like Pseudomonas aeruginosa show that biofilm-associated bacteria are significantly less susceptible than their planktonic counterparts.[12][13]

Table 2: Representative Anti-Biofilm Data for Cephalosporins Against Pseudomonas aeruginosa

CephalosporinPlanktonic MIC (µg/mL)MBEC (µg/mL)Reference(s)
Ceftazidime4>1024[12]
Cefepime81024[14]

Note: This table provides context for cephalosporin anti-biofilm activity; specific MBEC values for this compound require further investigation.

Experimental Protocols for Novel Activity Screening

To standardize the initial screening of cefpodoxime for novel antibacterial properties, the following detailed protocols are provided.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent against a bacterial isolate.

Protocol:

  • Preparation of Cefpodoxime Stock Solution: Prepare a stock solution of cefpodoxime in a suitable solvent (e.g., water or DMSO) at a concentration of 10 mg/mL.

  • Preparation of Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

  • Dilution of Inoculum: Dilute the standardized bacterial suspension 1:100 in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Preparation of Microtiter Plate:

    • Dispense 100 µL of sterile CAMHB into each well of a 96-well microtiter plate.

    • Add 100 µL of the cefpodoxime stock solution to the first well and perform serial two-fold dilutions across the plate by transferring 100 µL from one well to the next. Discard the final 100 µL from the last well.

    • This will result in a range of cefpodoxime concentrations.

  • Inoculation of Microtiter Plate: Add 100 µL of the diluted bacterial inoculum to each well, including a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Interpretation of Results: The MIC is the lowest concentration of cefpodoxime that completely inhibits visible bacterial growth.

Time-Kill Assay

This assay determines the rate at which an antibiotic kills a bacterial population.

Protocol:

  • Preparation: Prepare tubes containing CAMHB with cefpodoxime at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC. Also, prepare a growth control tube without the antibiotic.

  • Inoculation: Inoculate each tube with a standardized bacterial suspension to achieve a starting density of approximately 5 x 10^5 CFU/mL.

  • Incubation and Sampling: Incubate the tubes at 35-37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), remove an aliquot from each tube.

  • Viable Cell Counting: Perform serial dilutions of each aliquot in sterile saline and plate onto appropriate agar plates.

  • Incubation and Colony Counting: Incubate the plates at 35-37°C for 18-24 hours and then count the number of colonies (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each cefpodoxime concentration and the growth control. A ≥3-log10 reduction in CFU/mL is considered bactericidal.

Anti-Biofilm Activity Assay (Crystal Violet Method)

This method quantifies the ability of an antibiotic to inhibit biofilm formation.

Protocol:

  • Inoculation and Biofilm Formation: In a 96-well flat-bottom microtiter plate, add 100 µL of a standardized bacterial suspension (adjusted to 0.5 McFarland and then diluted 1:100 in appropriate growth medium) to each well. Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

  • Antibiotic Treatment: After the initial incubation, gently remove the planktonic cells by washing the wells twice with sterile phosphate-buffered saline (PBS). Add 200 µL of fresh growth medium containing serial dilutions of cefpodoxime to the wells. Include a no-antibiotic control.

  • Incubation: Incubate the plate for a further 24 hours at 37°C.

  • Washing: Discard the medium and wash the wells three times with sterile PBS to remove non-adherent cells.

  • Staining: Add 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Remove the crystal violet solution and wash the wells thoroughly with sterile water until the wash water is clear.

  • Solubilization: Add 200 µL of 30% (v/v) acetic acid to each well to solubilize the bound crystal violet.

  • Quantification: Transfer 125 µL of the solubilized crystal violet solution to a new flat-bottom 96-well plate and measure the absorbance at 570 nm using a microplate reader. The reduction in absorbance in the presence of cefpodoxime compared to the control indicates anti-biofilm activity.

Visualization of Relevant Signaling Pathways

Inhibition of cell wall synthesis by cefpodoxime can trigger various stress response signaling pathways in bacteria. Understanding these pathways is crucial for elucidating mechanisms of resistance and identifying potential synergistic targets.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_plate Plate Setup cluster_analysis Incubation & Analysis start Start prep_abx Prepare Cefpodoxime Stock Solution start->prep_abx prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform Serial Dilutions of Cefpodoxime in Plate prep_abx->serial_dilution dilute_inoculum Dilute Inoculum 1:100 in CAMHB prep_inoculum->dilute_inoculum add_inoculum Inoculate Wells with Bacterial Suspension dilute_inoculum->add_inoculum serial_dilution->add_inoculum incubate Incubate at 37°C for 16-20 hours add_inoculum->incubate read_mic Visually Inspect for Growth and Determine MIC incubate->read_mic end End read_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

The VraS/VraR Two-Component System in Staphylococcus aureus

The VraS/VraR two-component system is a key regulator of the cell wall stress response in S. aureus, activated by cell wall-active agents like β-lactams.[15][16][17][18]

VraSR_Pathway cluster_membrane Cell Membrane VraS VraS (Sensor Kinase) VraR VraR (Response Regulator) VraS->VraR Phosphorylation PBP PBP PBP->VraS Cell Wall Stress Signal Cefpodoxime Cefpodoxime Cefpodoxime->PBP Inhibition VraR_P VraR-P DNA DNA VraR_P->DNA Binds to Promoter CellWallGenes Cell Wall Stress Regulon (e.g., pbp2, vraSR) DNA->CellWallGenes Upregulation Response Adaptive Response: Increased Cell Wall Synthesis CellWallGenes->Response Leads to

Caption: VraS/VraR response to Cefpodoxime-induced cell wall stress.

The CpxA/CpxR Envelope Stress Response in Escherichia coli

The CpxA/CpxR two-component system in Gram-negative bacteria like E. coli responds to envelope stress, which can be induced by perturbations in peptidoglycan synthesis.[19][20][21][22][23]

CpxAR_Pathway cluster_membrane Inner Membrane CpxA CpxA (Sensor Kinase) CpxR CpxR (Response Regulator) CpxA->CpxR Phosphorylation PBP PBP PBP->CpxA Envelope Stress Signal Cefpodoxime Cefpodoxime Cefpodoxime->PBP Inhibition CpxR_P CpxR-P DNA DNA CpxR_P->DNA Binds to Promoters EnvelopeGenes Envelope Stress Regulon (e.g., degP, ppiA) DNA->EnvelopeGenes Upregulation Response Response: Protein Folding & Degradation EnvelopeGenes->Response Leads to

Caption: CpxA/CpxR response to Cefpodoxime-induced envelope stress.

BlaR1/BlaI-Mediated β-Lactam Resistance in Staphylococcus aureus

This pathway is a classic example of inducible resistance to β-lactam antibiotics.

BlaRI_Pathway cluster_membrane Cell Membrane BlaR1_sensor BlaR1 Sensor Domain BlaR1_protease BlaR1 Zinc Protease (Inactive) BlaR1_sensor->BlaR1_protease Signal Transduction BlaI BlaI Repressor BlaR1_protease->BlaI Cleavage & Inactivation Cefpodoxime Cefpodoxime Cefpodoxime->BlaR1_sensor Acylation DNA_operator bla Operator BlaI->DNA_operator Repression blaZ blaZ (β-lactamase gene) DNA_operator->blaZ Transcription beta_lactamase β-lactamase blaZ->beta_lactamase Translation beta_lactamase->Cefpodoxime Hydrolysis

Conclusion and Future Directions

While this compound is a well-established antibiotic, this guide highlights its potential for novel antibacterial applications, particularly against certain MDR strains and in the context of biofilm-related infections. The provided protocols offer a standardized framework for the initial screening of these novel activities. Further research should focus on generating comprehensive quantitative data (MICs and MBECs) for a wider range of clinically relevant, resistant, and atypical pathogens. Elucidating the intricate downstream effects of PBP inhibition on bacterial signaling pathways will not only enhance our understanding of cefpodoxime's activity but may also unveil new strategies for combination therapies to combat antibiotic resistance.

References

Methodological & Application

Application Notes and Protocols for UV Spectrophotometric Quantification of Cefpodoxime Proxetil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative determination of Cefpodoxime Proxetil in bulk and pharmaceutical dosage forms using UV-Visible Spectrophotometry. This method offers a simple, cost-effective, and rapid alternative to more complex chromatographic techniques for routine analysis.

Principle

The quantification of this compound by UV spectrophotometry is based on the measurement of its absorbance at a specific wavelength in the ultraviolet region. The concentration of the drug is directly proportional to the absorbance, following the Beer-Lambert law. The wavelength of maximum absorbance (λmax) for this compound can vary slightly depending on the solvent system used.

Instrumentation and Reagents

  • Instrumentation: A double-beam UV-Visible spectrophotometer with a spectral bandwidth of 1 nm and a pair of 1 cm matched quartz cells is required.

  • Reagents and Solvents:

    • This compound reference standard

    • Methanol (AR grade)

    • Distilled Water

    • 0.1 N Sodium Hydroxide (NaOH)

    • Acetone (AR grade)

    • Sodium Dihydrogen Phosphate (NaH2PO4) buffer (pH 6.7)

    • Urea (AR grade)

    • Whatman filter paper No. 41

Experimental Protocols

Several methods have been reported for the UV spectrophotometric analysis of this compound, each utilizing different solvent systems. Below are detailed protocols for some of the commonly used methods.

Protocol 1: Method Using Methanol

This method is straightforward and uses a common organic solvent.

3.1.1. Preparation of Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve the standard in a small amount of methanol and then make up the volume to 25 mL with methanol. Sonicate if necessary to ensure complete dissolution.[1][2]

3.1.2. Preparation of Working Standard Solutions: From the standard stock solution, prepare a series of dilutions ranging from 5-25 µg/mL or 10-50 µg/mL by diluting with methanol.[2][3]

3.1.3. Wavelength Scanning and Determination of λmax: Scan a 10 µg/mL solution of this compound in methanol from 200 to 400 nm against a methanol blank. The wavelength of maximum absorbance (λmax) is typically observed around 235 nm.[1][2][4][5]

3.1.4. Preparation of Sample Solution (for Tablets): Weigh and powder 20 tablets. Transfer a quantity of powder equivalent to 100 mg of this compound to a 100 mL volumetric flask. Add about 70 mL of methanol, sonicate for 15 minutes, and then make up the volume with methanol. Filter the solution through Whatman filter paper No. 41. Further dilute the filtrate with methanol to obtain a final concentration within the Beer's law range.

3.1.5. Quantification: Measure the absorbance of the sample solution at 235 nm against a methanol blank. Calculate the concentration of this compound using the calibration curve prepared from the working standard solutions.

Protocol 2: Method Using Acetone and 0.1 N NaOH

This method utilizes a co-solvent system.

3.2.1. Preparation of Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and transfer to a 100 mL volumetric flask. Add 25 mL of acetone and shake for 15 minutes to dissolve. Make up the volume to 100 mL with 0.1 N NaOH.[6]

3.2.2. Preparation of Working Standard Solutions: Prepare a secondary stock solution of 100 µg/mL by diluting 10 mL of the primary stock solution to 100 mL with water. From this secondary stock, prepare linearity solutions in the range of 2.5-12.5 µg/mL by further dilution with water.[6]

3.2.3. Wavelength Scanning and Determination of λmax: Scan a suitable concentration of the drug in the solvent mixture (acetone:0.1N NaOH, 25:75 v/v) to determine the λmax, which has been reported to be 262 nm.[6]

3.2.4. Preparation of Sample Solution (for Tablets): Weigh and powder 20 tablets. Transfer an amount of powder equivalent to 100 mg of this compound to a 100 mL volumetric flask. Add 25 mL of acetone and 25 mL of 0.1 N NaOH, shake for 15 minutes, and then dilute to the mark with 0.1 N NaOH. Filter the solution and dilute appropriately with water to a final concentration within the calibration range.[6]

3.2.5. Quantification: Measure the absorbance of the final sample solution at 262 nm against a blank of the solvent mixture. Determine the concentration from the calibration curve.

Protocol 3: Method Using Hydrotropic Solubilization (Urea)

This eco-friendly method avoids the use of organic solvents.

3.3.1. Preparation of Standard Stock Solution (1000 µg/mL): Dissolve 10 mg of this compound in 10 mL of 1 M urea solution. Sonicate for 15 minutes and filter through Whatman filter paper No. 41.[7]

3.3.2. Preparation of Working Standard Solutions: Prepare a series of dilutions in the concentration range of 10-120 µg/mL using 1 M urea as the diluent.[7][8]

3.3.3. Wavelength Scanning and Determination of λmax: Determine the λmax by scanning a standard solution against a 1 M urea blank.

3.3.4. Preparation of Sample Solution (for Tablets): Weigh and powder ten tablets. Transfer a weight of powder equivalent to 10 mg of this compound to a 10 mL volumetric flask. Add 10 mL of 1 M urea and sonicate for 15 minutes. Filter the solution and then dilute it with 1 M urea to a concentration of 10 µg/mL for analysis.[7]

3.3.5. Quantification: Measure the absorbance of the sample at the determined λmax against the 1 M urea blank and calculate the concentration using the calibration curve.

Method Validation Summary

The following tables summarize the validation parameters for the different UV spectrophotometric methods as reported in the literature.

Table 1: Linearity and Range

Solvent SystemLinearity Range (µg/mL)Correlation Coefficient (R²)Reference
Methanol5-250.9998[3]
Methanol10-500.999[1][2]
Acetone:0.1N NaOH (25:75 v/v)2.5-12.50.9991[6]
0.1 N Methanolic HCl & NaH2PO4 buffer pH 6.710-700.9911[9]
1 M Urea10-1200.996[7][8]

Table 2: Accuracy (Recovery Studies)

Solvent SystemRecovery (%)Reference
Methanol99.80 - 100.02[3]
1 M Urea99.82 ± 0.106[7][8]
0.1 N Methanolic HCl & NaH2PO4 buffer pH 6.799.28[9]

Table 3: Precision (%RSD)

Solvent SystemIntraday Precision (%RSD)Interday Precision (%RSD)Reference
Methanol0.139 - 0.4460.118 - 0.181[3]

Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

Solvent SystemLOD (µg/mL)LOQ (µg/mL)Reference
Methanol0.0810.121[3]
Acetone:0.1N NaOH (25:75 v/v)0.2310.701[6]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the UV spectrophotometric quantification of this compound.

G cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification A Weigh this compound (Standard or Sample) B Dissolve in Appropriate Solvent (e.g., Methanol, Urea solution) A->B C Sonicate to Ensure Complete Dissolution B->C D Filter Solution (if necessary) C->D E Prepare Serial Dilutions (for Standard Curve) D->E For Standard F Set UV Spectrophotometer to Determined λmax D->F For Sample E->F G Measure Absorbance of Standard and Sample Solutions F->G H Generate Calibration Curve (Absorbance vs. Concentration) G->H For Standard I Calculate Concentration of This compound in Sample G->I For Sample H->I

Caption: Workflow for this compound Quantification by UV Spectrophotometry.

Conclusion

The UV spectrophotometric method provides a reliable and efficient means for the quantification of this compound in both bulk drug and pharmaceutical formulations. The choice of solvent can be adapted based on laboratory availability and environmental considerations, with hydrotropic agents like urea offering a greener alternative to organic solvents. The methods are validated to be accurate, precise, and linear over a practical concentration range, making them suitable for routine quality control analysis.

References

Application Note: A Robust RP-HPLC Method for the Quantification of Cefpodoxime Proxetil in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate determination of Cefpodoxime Proxetil in human plasma. This compound is a widely prescribed third-generation cephalosporin antibiotic, and its quantification in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This document provides a step-by-step protocol for sample preparation, chromatographic analysis, and method validation, adhering to stringent analytical standards. The presented method is simple, accurate, precise, and specific, making it suitable for routine analysis in clinical and research laboratories.

Introduction

This compound is an orally administered prodrug that is rapidly converted to its active metabolite, cefpodoxime, after absorption. To understand its absorption, distribution, metabolism, and excretion (ADME) profile, a reliable analytical method for its quantification in plasma is essential. Reversed-phase HPLC is a powerful technique for the separation and quantification of drug molecules in complex biological fluids. This application note outlines a validated RP-HPLC method that ensures high sensitivity, specificity, and reproducibility for the analysis of this compound in plasma samples.

Chromatographic Conditions

A summary of the optimized chromatographic conditions for the analysis of this compound is presented in Table 1. These conditions have been compiled from various validated methods to provide a robust starting point for method development and implementation.[1][2][3][4][5][6]

Table 1: Optimized RP-HPLC Chromatographic Conditions

ParameterRecommended Conditions
HPLC System Isocratic HPLC system with UV-Vis Detector
Column C18 (e.g., Luna C18, 250 x 4.6 mm, 5 µm)[1][3]
Mobile Phase Acetonitrile and Phosphate Buffer (pH 3.0-5.0) in a ratio of 70:30 (v/v)[1][2][3]
Flow Rate 1.0 mL/min[2][4]
Detection Wavelength 247 nm or 259 nm[1][2][3]
Injection Volume 20 µL - 100 µL[1][4]
Column Temperature Ambient
Internal Standard Aspirin[1][3] or other suitable compound

Experimental Protocols

Preparation of Standard Solutions

a. This compound Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[4]

b. Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.195 µg/mL to 50 µg/mL.[2]

c. Internal Standard (IS) Stock Solution (e.g., Aspirin 100 µg/mL): Accurately weigh 10 mg of Aspirin reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[5] From this, a working solution of 2 µg/mL can be prepared.[1]

Plasma Sample Preparation (Protein Precipitation Method)

Protein precipitation is a common and effective method for extracting this compound from plasma samples.

a. Spiking of Plasma: To 100 µL of drug-free human plasma in a microcentrifuge tube, add a known volume of the this compound working standard solution and 100 µL of the internal standard working solution.[1]

b. Protein Precipitation: Add 1 mL of methanol to the plasma sample.[1] Vortex the mixture for 10 minutes to ensure thorough mixing and protein precipitation.[1]

c. Centrifugation: Centrifuge the mixture at 3000 rpm for 20 minutes to pellet the precipitated proteins.[1]

d. Filtration and Injection: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter. Inject a 100 µL aliquot of the filtered supernatant into the HPLC system.[1]

Method Validation

The developed method should be validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized in Table 2.

Table 2: Summary of Method Validation Parameters

ParameterTypical Acceptance CriteriaReported Values
Linearity (R²) ≥ 0.9950.999[2]
Range 0.195 - 50 µg/mL[2]2-20 µg/mL[1]
Accuracy (% Recovery) 85 - 115%> 89%[2]
Precision (% RSD) ≤ 15% (≤ 20% for LLOQ)Within ±15%[2]
Limit of Detection (LOD) -53 ng/mL[4]
Limit of Quantification (LOQ) -160 ng/mL[4]
Specificity/Selectivity No interference at the retention time of the analyte and ISMethod is selective[2]
Stability Analyte stable under various storage conditions (freeze-thaw, short-term, long-term)Stable for at least 5 hours at room temperature[7]

Visualizations

Experimental Workflow

The overall experimental workflow for the analysis of this compound in plasma is depicted in the following diagram.

G cluster_prep Solution Preparation cluster_sample Sample Processing cluster_analysis HPLC Analysis cluster_data Data Processing A Prepare this compound Stock & Working Standards E Spike Plasma with Standards & IS A->E B Prepare Internal Standard (IS) Solution B->E C Prepare Mobile Phase J Chromatographic Separation on C18 Column C->J D Collect Plasma Sample D->E F Protein Precipitation (e.g., with Methanol) E->F G Centrifuge & Collect Supernatant F->G H Filter Supernatant G->H I Inject Sample into HPLC System H->I I->J K UV Detection J->K L Peak Integration & Area Determination K->L M Quantification using Calibration Curve L->M N Report Results M->N

Caption: Experimental workflow for RP-HPLC analysis.

Plasma Sample Preparation Protocol

A detailed visualization of the plasma sample preparation protocol using the protein precipitation method is provided below.

G cluster_0 Step 1: Aliquoting cluster_1 Step 2: Spiking cluster_2 Step 3: Precipitation cluster_3 Step 4: Separation cluster_4 Step 5: Final Preparation A Pipette 100 µL of Plasma Sample B Add this compound Working Standard A->B C Add Internal Standard (IS) B->C D Add 1 mL of Methanol C->D E Vortex for 10 min D->E F Centrifuge at 3000 rpm for 20 min E->F G Collect Supernatant F->G H Filter through 0.45 µm Syringe Filter G->H I Inject into HPLC H->I

Caption: Plasma sample preparation workflow.

Conclusion

The RP-HPLC method described in this application note provides a reliable and robust tool for the quantification of this compound in human plasma. The detailed protocols for sample preparation and chromatographic analysis, along with the summarized validation parameters, offer a solid foundation for researchers and scientists in the field of drug development and clinical analysis. The provided visualizations of the experimental workflow and sample preparation protocol further aid in the clear and efficient implementation of this method. Adherence to these protocols will ensure the generation of high-quality, reproducible data for pharmacokinetic and other related studies.

References

Application Notes and Protocols for In-Vitro Minimum Inhibitory Concentration (MIC) Testing of Cefpodoxime

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for determining the in-vitro Minimum Inhibitory Concentration (MIC) of Cefpodoxime, a third-generation cephalosporin antibiotic. The methodologies described are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring accuracy and reproducibility of results.

Introduction

Cefpodoxime is an orally administered, broad-spectrum third-generation cephalosporin antibiotic. It is a prodrug that is de-esterified in vivo to its active metabolite, cefpodoxime.[1][2] Accurate determination of its MIC against relevant bacterial isolates is crucial for surveillance, clinical breakpoint determination, and drug development. The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation.[3] This document outlines three standard methods for MIC determination: Broth Microdilution, Agar Dilution, and Disk Diffusion.

Quantitative Data Summary

The following tables summarize key quantitative parameters for Cefpodoxime MIC testing.

Table 1: Cefpodoxime CLSI MIC Breakpoints for Select Bacteria

Bacterial SpeciesSusceptible (µg/mL)Intermediate (µg/mL)Resistant (µg/mL)
Streptococcus pneumoniae≤ 0.51≥ 2
Haemophilus spp.≤ 2--
Enterobacteriaceae≤ 24≥ 8

Data sourced from Johns Hopkins ABX Guide and CLSI documents.[4][5]

Table 2: Quality Control (QC) Ranges for Cefpodoxime MIC Testing

QC StrainMIC Range (µg/mL)
Escherichia coli ATCC® 25922Refer to current CLSI/EUCAST documents
Staphylococcus aureus ATCC® 29213Refer to current CLSI/EUCAST documents
Streptococcus pneumoniae ATCC® 49619Refer to current CLSI/EUCAST documents
Haemophilus influenzae ATCC® 49247Refer to current CLSI/EUCAST documents

Note: It is critical to refer to the latest CLSI M100 or EUCAST QC tables for the most current acceptable ranges.

Table 3: Cefpodoxime Disk Diffusion Zone Diameter Interpretive Criteria (10 µg disk)

Bacterial SpeciesSusceptible (mm)Intermediate (mm)Resistant (mm)
Enterobacteriaceae≥ 2118-20≤ 17
Staphylococcus spp.≥ 2118-20≤ 17
Haemophilus influenzae≥ 21--

Interpretive criteria are subject to change and should be verified with the latest CLSI/EUCAST guidelines.

Experimental Protocols

Broth Microdilution Method

This method involves preparing two-fold serial dilutions of Cefpodoxime in a liquid growth medium in a 96-well microtiter plate.

Materials:

  • Cefpodoxime powder of known potency

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile diluents (e.g., sterile water, saline)

  • Pipettes and multichannel pipettors

  • Incubator (35 ± 2°C)

  • ELISA reader (optional, for automated reading)

Protocol:

  • Preparation of Cefpodoxime Stock Solution:

    • Prepare a stock solution of Cefpodoxime at a concentration that is a multiple of the highest concentration to be tested (e.g., 1280 µg/mL for a final highest concentration of 128 µg/mL). The solvent will depend on the antibiotic's properties.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

    • Add 100 µL of the Cefpodoxime stock solution to the first column of wells.

    • Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the tenth column. Discard 100 µL from the tenth column.

    • Column 11 serves as the growth control (no antibiotic), and column 12 serves as the sterility control (no bacteria).

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours old), select several colonies and suspend them in broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[3]

  • Inoculation:

    • Add 10 µL of the diluted bacterial suspension to each well (except the sterility control wells), resulting in a final inoculum of approximately 5 x 10⁴ CFU/well.

  • Incubation:

    • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • The MIC is the lowest concentration of Cefpodoxime that completely inhibits visible growth of the organism as detected by the unaided eye. A reading mirror or an ELISA reader can be used to facilitate the reading.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Stock_Solution Prepare Cefpodoxime Stock Solution Plate_Prep Prepare Microtiter Plate with Serial Dilutions Stock_Solution->Plate_Prep Inoculation Inoculate Microtiter Plate Plate_Prep->Inoculation Inoculum_Prep Prepare Standardized Bacterial Inoculum Inoculum_Prep->Inoculation Incubation Incubate at 35°C for 16-20 hours Inoculation->Incubation Reading Read for Visible Growth Incubation->Reading MIC_Determination Determine MIC Reading->MIC_Determination

Broth Microdilution Workflow for Cefpodoxime MIC Testing.
Agar Dilution Method

This method involves incorporating varying concentrations of Cefpodoxime into an agar medium, followed by the inoculation of the test organisms.

Materials:

  • Cefpodoxime powder of known potency

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile diluents

  • Inoculator (e.g., multipoint replicator)

  • Incubator (35 ± 2°C)

Protocol:

  • Preparation of Cefpodoxime Stock Solution:

    • Prepare a stock solution of Cefpodoxime at 10 times the highest desired final concentration in the agar.

  • Preparation of Agar Plates:

    • Prepare serial two-fold dilutions of the Cefpodoxime stock solution.

    • For each concentration, add 1 part of the Cefpodoxime dilution to 9 parts of molten MHA (cooled to 45-50°C). Mix well and pour into sterile petri dishes.[3]

    • Allow the agar to solidify completely.

    • A control plate containing no antibiotic should also be prepared.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dilute this suspension to achieve a final inoculum of approximately 10⁴ CFU per spot.[1][3]

  • Inoculation:

    • Using a multipoint replicator, inoculate the surface of each agar plate with the prepared bacterial suspensions.

  • Incubation:

    • Allow the inoculum spots to dry before inverting the plates.

    • Incubate at 35 ± 2°C for 16-20 hours.

  • Reading and Interpretation:

    • The MIC is the lowest concentration of Cefpodoxime that completely inhibits visible growth, disregarding a single colony or a faint haze.[1][3]

Agar_Dilution_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Stock_Solution Prepare Cefpodoxime Stock Solution Agar_Plates Prepare Agar Plates with Serial Cefpodoxime Dilutions Stock_Solution->Agar_Plates Inoculation Inoculate Agar Plates Agar_Plates->Inoculation Inoculum_Prep Prepare Standardized Bacterial Inoculum Inoculum_Prep->Inoculation Incubation Incubate at 35°C for 16-20 hours Inoculation->Incubation Reading Examine Plates for Growth Incubation->Reading MIC_Determination Determine MIC Reading->MIC_Determination

Agar Dilution Workflow for Cefpodoxime MIC Testing.
Disk Diffusion Method (Kirby-Bauer)

This is a qualitative or semi-quantitative method where a paper disk impregnated with a known amount of Cefpodoxime (10 µg) is placed on an agar plate inoculated with the test organism.[6]

Materials:

  • Cefpodoxime antimicrobial susceptibility test disks (10 µg).[6][7]

  • Mueller-Hinton Agar (MHA) plates.

  • Bacterial inoculum standardized to 0.5 McFarland turbidity.

  • Sterile cotton swabs.

  • Incubator (35 ± 2°C).

  • Ruler or caliper for measuring zone diameters.

Protocol:

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation:

    • Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid.

    • Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even distribution.

  • Disk Application:

    • Aseptically apply a 10 µg Cefpodoxime disk to the surface of the inoculated agar plate.

    • Gently press the disk to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35 ± 2°C for 16-20 hours.

  • Reading and Interpretation:

    • Measure the diameter of the zone of complete growth inhibition around the disk in millimeters.

    • Interpret the results as susceptible, intermediate, or resistant based on the zone diameter interpretive criteria provided in Table 3 or the latest CLSI/EUCAST guidelines.

Disk_Diffusion_Logical_Relationship Inoculum Standardized Bacterial Inoculum (0.5 McFarland) Plate_Inoculation Inoculate MHA Plate Inoculum->Plate_Inoculation Disk_Application Apply Cefpodoxime Disk (10 µg) Plate_Inoculation->Disk_Application Incubation Incubate at 35°C Disk_Application->Incubation Zone_of_Inhibition Formation of Zone of Inhibition Incubation->Zone_of_Inhibition Measurement Measure Zone Diameter (mm) Zone_of_Inhibition->Measurement Interpretation Interpret as Susceptible, Intermediate, or Resistant Measurement->Interpretation

Logical Relationship in the Disk Diffusion Method.

Quality Control

Standardized susceptibility test procedures require the use of laboratory controls to monitor and ensure the accuracy and precision of the assay.[6] Reference strains with known MIC values or zone diameters for Cefpodoxime, such as those listed in Table 2, should be tested in parallel with clinical isolates. Results should fall within the acceptable ranges specified by CLSI or EUCAST.

References

Application Notes and Protocols for Cefpodoxime Proxetil in Animal Models of Respiratory Tract Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefpodoxime Proxetil is an orally administered, third-generation cephalosporin, a prodrug that is hydrolyzed in vivo to its active metabolite, cefpodoxime. Cefpodoxime exhibits potent bactericidal activity against a wide spectrum of Gram-positive and Gram-negative bacteria commonly implicated in respiratory tract infections, including Streptococcus pneumoniae, Haemophilus influenzae, and Klebsiella pneumoniae. Its stability against many β-lactamases makes it a valuable agent for studying antibacterial efficacy in preclinical models. These application notes provide detailed protocols for utilizing this compound in established murine and rat models of bacterial respiratory tract infections.

Data Presentation

In Vitro Activity of Cefpodoxime

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of cefpodoxime against key respiratory pathogens.

PathogenMIC₅₀ (mg/L)MIC₉₀ (mg/L)Notes
Streptococcus pneumoniae (penicillin-susceptible)-0.06
Streptococcus pneumoniae (penicillin-resistant)-4Limited inhibitory activity.
Haemophilus influenzae (ampicillin-sensitive, β-lactamase negative)-0.12
Haemophilus influenzae (β-lactamase producing)-0.25
Moraxella catarrhalis (ampicillin-sensitive)-0.50
Moraxella catarrhalis (ampicillin-resistant)-1
Streptococcus pyogenes-<0.06
Klebsiella spp.Effectively reduced by a simulated 200 mg dose in an in-vitro model.
Escherichia coliEffectively reduced by a simulated 100 mg dose in an in-vitro model.
Staphylococcus aureus4Effectively reduced by a simulated 400 mg dose in an in-vitro model.
In Vivo Efficacy of this compound in a Murine Pneumonia Model

The following table presents the efficacy of this compound in reducing bacterial load in a murine model of pneumonia caused by Streptococcus pneumoniae.

Treatment GroupDosage (mg/kg)AdministrationBacterial Load Reduction in Lungs (log₁₀ CFU)Bacterial Load Reduction in Blood (log₁₀ CFU)
This compound2Twice daily, orallySignificant reductionSignificant reduction
This compound10Twice daily, orallySignificant reductionSignificant reduction
This compound50Twice daily, orallyPotent efficacy, maximum decreaseSignificant reduction
Control----

Note: Data synthesized from a study comparing this compound with other antibiotics. "Significant reduction" indicates a statistically significant decrease compared to the control group.

Pharmacokinetic Parameters of Cefpodoxime in Rats

The following table summarizes the pharmacokinetic parameters of cefpodoxime in rats following a single oral administration of this compound.

ParameterValueUnit
Dose20mg/kg
Cₘₐₓ3.24 ± 0.037µg/mL
Tₘₐₓ2.0 ± 0.11h
AUC₀→₂₄39.77 ± 0.03µg·h/mL
t₁/₂3.96 ± 0.034h
Kₐ0.135 ± 0.001h⁻¹
Kₑ0.175 ± 0.002h⁻¹

Data from a study in Wistar rats.

Experimental Protocols

Preparation of this compound Oral Suspension for Animal Administration

Objective: To prepare a homogenous and stable suspension of this compound for accurate oral dosing in rodents.

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% w/v carboxymethylcellulose [CMC] in sterile water, or an oil-in-water submicron emulsion for enhanced bioavailability)

  • Sterile water for injection

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

  • Sterile tubes for storage

Protocol:

  • Calculate the required amount of this compound powder based on the desired concentration and the total volume of suspension needed for the study.

  • If using a suspending agent like CMC, prepare the vehicle by slowly adding the CMC powder to sterile water while stirring continuously with a magnetic stirrer until a clear and viscous solution is formed.

  • Levigate the this compound powder with a small amount of the vehicle in a mortar to form a smooth paste. This prevents clumping.

  • Gradually add the remaining vehicle to the paste while continuously triturating or homogenizing to ensure a uniform suspension.

  • If using a magnetic stirrer, transfer the mixture to a beaker and stir for at least 30 minutes to ensure homogeneity.

  • Store the suspension in sterile, labeled tubes at 4°C. Shake well before each use to ensure uniform distribution of the drug.

Murine Model of Streptococcus pneumoniae Pneumonia

Objective: To establish a reproducible model of acute bacterial pneumonia in mice.

Materials:

  • Streptococcus pneumoniae strain (e.g., serotype 3, ATCC 6303)

  • Todd-Hewitt broth supplemented with 0.5% yeast extract

  • Blood agar plates

  • Phosphate-buffered saline (PBS), sterile

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Female C57BL/6 mice (6-8 weeks old)

  • Insulin syringes with 26-30G needles

  • Surgical board and instruments for intratracheal inoculation (optional)

Protocol:

  • Inoculum Preparation: a. Culture S. pneumoniae from a frozen stock on a blood agar plate overnight at 37°C in 5% CO₂. b. Inoculate a single colony into Todd-Hewitt broth and grow to mid-log phase (OD₆₀₀ ≈ 0.4-0.6). c. Harvest the bacteria by centrifugation, wash twice with sterile PBS, and resuspend in PBS to the desired concentration (e.g., 1 x 10⁶ to 1 x 10⁷ CFU/mL). The final inoculum concentration should be confirmed by serial dilution and plating.

  • Infection Procedure (Intranasal Inoculation): a. Anesthetize the mice with an intraperitoneal injection of ketamine/xylazine. Confirm proper anesthetic depth by the absence of a pedal withdrawal reflex. b. Place the anesthetized mouse in a supine position. c. Gently instill 20-50 µL of the bacterial suspension into the nares of the mouse using a micropipette. Alternate between nares to ensure even distribution. d. Maintain the mouse in a head-up position for a few minutes to facilitate inhalation of the inoculum into the lungs.

  • Post-Infection Monitoring: a. House the infected animals in a biosafety level 2 facility. b. Monitor the mice daily for clinical signs of illness, such as ruffled fur, hunched posture, lethargy, and labored breathing. Record body weight daily.

Rat Model of Klebsiella pneumoniae Respiratory Tract Infection

Objective: To induce a lower respiratory tract infection in rats to evaluate antibacterial efficacy.

Materials:

  • Klebsiella pneumoniae strain (e.g., a clinical isolate or a reference strain like ATCC 43816)

  • Luria-Bertani (LB) broth

  • Sterile PBS

  • Anesthetic (e.g., isoflurane or ketamine/xylazine)

  • Wistar or Sprague-Dawley rats (male or female, 8-10 weeks old)

  • Intratracheal instillation device (e.g., a small animal laryngoscope and a catheter or a specialized microsprayer)

Protocol:

  • Inoculum Preparation: a. Grow K. pneumoniae in LB broth overnight at 37°C with shaking. b. Subculture the bacteria in fresh LB broth and grow to the logarithmic phase. c. Pellet the bacteria by centrifugation, wash with sterile PBS, and resuspend to the desired concentration (e.g., 2 x 10⁶ CFU in 60 µL for intratracheal instillation in rats).

  • Infection Procedure (Intratracheal Instillation): a. Anesthetize the rat. b. Place the rat in a supine position on a surgical board with the head tilted back to expose the trachea. c. Visualize the vocal cords using a small animal laryngoscope. d. Carefully insert a catheter or microsprayer past the vocal cords into the trachea. e. Instill the bacterial suspension (e.g., 60 µL) into the lungs. f. Hold the rat in a vertical position for a minute to allow for distribution of the inoculum within the lungs.

  • Post-Infection Monitoring: a. Monitor the rats for signs of respiratory distress and other clinical symptoms.

Quantification of Bacterial Load in Lung Tissue

Objective: To determine the number of viable bacteria in the lungs of infected animals following treatment.

Materials:

  • Sterile PBS

  • Tissue homogenizer (e.g., bead beater or mechanical homogenizer)

  • Sterile 1.5 mL or 2.0 mL microcentrifuge tubes

  • Appropriate agar plates (e.g., blood agar for S. pneumoniae, MacConkey agar for K. pneumoniae)

  • Incubator

Protocol:

  • At the designated time point post-infection, euthanize the animal by an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).

  • Aseptically dissect the lungs and place them in a pre-weighed sterile tube containing 1 mL of sterile PBS.

  • Determine the weight of the lung tissue.

  • Homogenize the lung tissue thoroughly using a mechanical homogenizer or a bead beater.

  • Perform ten-fold serial dilutions of the lung homogenate in sterile PBS.

  • Plate 100 µL of each dilution onto the appropriate agar plates.

  • Incubate the plates at 37°C (with 5% CO₂ for S. pneumoniae) for 18-24 hours.

  • Count the colonies on the plates with 30-300 colonies to determine the number of colony-forming units (CFU) per gram of lung tissue.

Visualizations

Experimental_Workflow_Murine_Pneumonia_Model cluster_preparation Preparation Phase cluster_infection Infection & Treatment Phase cluster_analysis Analysis Phase Bacterial_Culture Bacterial Culture (S. pneumoniae) Inoculum_Prep Inoculum Preparation (Wash & Resuspend) Bacterial_Culture->Inoculum_Prep Infection Intranasal Inoculation Inoculum_Prep->Infection Drug_Prep This compound Suspension Preparation Treatment Oral Administration of This compound Drug_Prep->Treatment Anesthesia Anesthetize Mice Anesthesia->Infection Infection->Treatment Post-infection Euthanasia Euthanasia Treatment->Euthanasia At designated time points Lung_Harvest Lung Harvest Euthanasia->Lung_Harvest Homogenization Tissue Homogenization Lung_Harvest->Homogenization Plating Serial Dilution & Plating Homogenization->Plating CFU_Count CFU Enumeration Plating->CFU_Count Pharmacokinetic_Study_Workflow start Start drug_admin Oral Administration of This compound to Rats start->drug_admin blood_collection Serial Blood Sampling (e.g., via tail vein or cannula) drug_admin->blood_collection plasma_separation Plasma Separation (Centrifugation) blood_collection->plasma_separation sample_prep Sample Preparation (Protein Precipitation/Extraction) plasma_separation->sample_prep hplc_analysis HPLC Analysis sample_prep->hplc_analysis data_analysis Pharmacokinetic Data Analysis (Cmax, Tmax, AUC, t1/2) hplc_analysis->data_analysis end End data_analysis->end

Application Note and Protocol for Liquid-Liquid Extraction of Cefpodoxime Proxetil from Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefpodoxime Proxetil is a third-generation oral cephalosporin antibiotic used to treat a variety of bacterial infections. It is a prodrug that is hydrolyzed in the body to its active metabolite, cefpodoxime. Accurate quantification of this compound and its active form in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. Liquid-liquid extraction (LLE) is a widely used sample preparation technique that offers high recovery and clean extracts for subsequent analysis by methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). This document provides a detailed protocol for the liquid-liquid extraction of this compound from biological matrices, primarily focusing on human plasma.

Principle of Liquid-Liquid Extraction

Liquid-liquid extraction is a separation technique based on the differential solubility of a compound in two immiscible liquid phases. In the context of bioanalysis, a biological sample (aqueous phase) is mixed with an appropriate organic solvent. The target analyte, in this case, this compound, partitions into the organic phase, leaving behind interfering substances such as proteins and salts in the aqueous phase. The two phases are then separated, and the organic phase containing the analyte is collected, evaporated, and the residue is reconstituted in a suitable solvent for analytical instrumentation.

Experimental Protocol

This protocol is primarily based on a validated method for the extraction of this compound from human plasma and is intended as a guideline.[1][2] Optimization may be required for other biological matrices.

Materials and Reagents:

  • This compound reference standard

  • Internal Standard (IS) solution (e.g., Paracetamol)[1]

  • Methanol (HPLC grade)[1][2]

  • Acetonitrile (HPLC grade)[1][2]

  • Chloroform (Analytical grade)[1]

  • Ethyl acetate (Analytical grade)[1]

  • Water (HPLC grade)

  • Drug-free human plasma (or other biological matrix)

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)

  • Micropipettes and tips

  • Glass centrifuge tubes (15 mL)

Procedure:

  • Preparation of Standard and Quality Control (QC) Samples:

    • Prepare stock solutions of this compound and the internal standard in methanol.

    • Spike appropriate volumes of the this compound stock solution into drug-free plasma to prepare calibration curve standards and QC samples at low, medium, and high concentrations.[1]

  • Sample Pre-treatment:

    • Thaw frozen plasma samples at room temperature.

    • Vortex the samples to ensure homogeneity.

  • Liquid-Liquid Extraction:

    • Pipette 0.5 mL of plasma sample (standard, QC, or unknown) into a 15 mL glass centrifuge tube.

    • Add a specific volume of the internal standard solution.

    • Add 3 mL of the extraction solvent. A mixture of methanol and acetonitrile (3.0:0.1, v/v) has been shown to be effective.[1] Other solvents like chloroform and ethyl acetate have been reported to yield lower recoveries.[1]

    • Vortex the mixture vigorously for 2 minutes.

    • Centrifuge the tubes at 5000 rpm for 10 minutes to separate the organic and aqueous layers.[1]

  • Solvent Evaporation:

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C or using a centrifugal vacuum concentrator.

  • Reconstitution:

    • Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase used for the analytical method (e.g., a mixture of chloroform and methanol for HPTLC analysis).[1][2]

    • Vortex briefly to dissolve the residue completely.

  • Analysis:

    • Inject an aliquot of the reconstituted sample into the analytical instrument (e.g., HPLC, LC-MS).

Data Presentation

The following tables summarize the quantitative data from a validated LLE-HPTLC method for the determination of this compound in human plasma.[1]

Table 1: Recovery of this compound [1]

AnalyteConcentration (ng/mL)Recovery (%)
This compound1000 (Low QC)65.72
2000 (Mid QC)74.46
3000 (High QC)83.04

Table 2: Precision and Accuracy of the Method [1]

AnalyteConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%RE)
This compound1000 (Low QC)2.6819.731.15
2000 (Mid QC)1.786.612.50
3000 (High QC)2.158.921.83

%RSD: Percent Relative Standard Deviation; %RE: Percent Relative Error

Experimental Workflow Diagram

The following diagram illustrates the key steps in the liquid-liquid extraction protocol for this compound.

LLE_Workflow cluster_sample_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_analysis Analysis start Biological Sample (e.g., Plasma) add_is Add Internal Standard start->add_is add_solvent Add Extraction Solvent add_is->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge vortex->centrifuge separate_layers Separate Organic Layer centrifuge->separate_layers evaporate Evaporate to Dryness separate_layers->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Inject into LC-MS/HPLC reconstitute->analyze

Caption: Liquid-liquid extraction workflow for this compound.

Discussion and Optimization

The choice of extraction solvent is critical for achieving high recovery and a clean extract. While a mixture of methanol and acetonitrile has been shown to be effective for plasma, other solvents and solvent combinations may be more suitable for different matrices.[1] It is recommended to perform a solvent screening study to identify the optimal extraction solvent for the specific biological matrix being analyzed. Factors to consider during optimization include:

  • Solvent Polarity: The polarity of the extraction solvent should be matched to the polarity of this compound to maximize partitioning into the organic phase.

  • Sample to Solvent Ratio: Varying the ratio of the biological sample to the extraction solvent can impact recovery.

  • pH of the Aqueous Phase: Adjusting the pH of the sample can influence the ionization state of this compound and its solubility in the organic solvent.

  • Salt Addition: The addition of salt to the aqueous phase ("salting out") can increase the partitioning of the analyte into the organic phase.

Conclusion

This application note provides a detailed and validated liquid-liquid extraction protocol for the determination of this compound in human plasma. The method is shown to have good recovery, precision, and accuracy.[1] The provided workflow and discussion on optimization can serve as a valuable resource for researchers and scientists in the development and validation of bioanalytical methods for this important antibiotic. While this protocol is a robust starting point, it is essential to validate the method for the specific biological matrix and analytical instrumentation being used.

References

Application Note: Development of a Stability-Indicating HPLC Assay for Cefpodoxime Proxetil

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for Cefpodoxime Proxetil. The method is designed to separate and quantify this compound in the presence of its degradation products, making it suitable for stability studies of bulk drug and pharmaceutical formulations.

Introduction

This compound is a third-generation cephalosporin antibiotic. It is a prodrug that is de-esterified in vivo to its active metabolite, cefpodoxime.[1] Stability testing is a critical component of drug development to ensure the safety and efficacy of the final product. A stability-indicating analytical method is a quantitative procedure that can accurately measure the drug substance in the presence of its degradation products, impurities, and excipients.[1] The International Conference on Harmonization (ICH) guidelines mandate stress testing to elucidate the inherent stability characteristics of a drug substance.[1]

This application note details a robust, stability-indicating RP-HPLC method for this compound, developed and validated according to ICH guidelines. The method effectively separates the R and S isomers of this compound from degradation products formed under various stress conditions.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following chromatographic conditions have been found to be effective for the separation:

ParameterSpecification
HPLC System Shimadzu LC 20AD binary pump, SPD 20A UV detector, or equivalent
Column Phenomenex Luna C18 (250 mm × 4.6 mm i.d., 5 µm particle size)[2]
Mobile Phase Acetonitrile and 50 mM Ammonium Acetate (pH 6.0, adjusted with o-phosphoric acid) in a ratio of 45:55 (v/v)[2]
Flow Rate 1.0 mL/min[2]
Detection Wavelength 254 nm[2]
Injection Volume 20 µL
Column Temperature Ambient
Data Acquisition LC Solution software or equivalent
Preparation of Solutions
  • Mobile Phase Preparation: Prepare a 50 mM solution of ammonium acetate and adjust the pH to 6.0 using orthophosphoric acid. Mix with acetonitrile in the specified ratio and degas before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solution (100 µg/mL): Dilute 10 mL of the stock solution to 100 mL with the mobile phase.

Forced Degradation Studies

Forced degradation studies are performed to demonstrate the specificity and stability-indicating nature of the method. A stock solution of this compound (1 mg/mL in methanol) is used for these studies.[2]

  • Acid Hydrolysis: Mix 20 mL of the stock solution with 20 mL of 5 M HCl and reflux at various temperatures (e.g., 40-90°C) for different time intervals.[2] Before analysis, neutralize the solution and dilute with the mobile phase.

  • Alkaline Hydrolysis: Transfer 5 mL of the stock solution to a 25 mL volumetric flask, add 2 mL of 0.1 M NaOH, and keep for 2 hours.[3] Neutralize the solution with 0.1 M HCl and dilute with the mobile phase before injection.

  • Oxidative Degradation: Mix 20 mL of the stock solution with 20 mL of 3% H₂O₂ and reflux at various temperatures (e.g., 40-90°C) for different time intervals.[2] Dilute with the mobile phase before analysis.

  • Thermal Degradation (Dry Heat): Place the solid drug powder in an oven at 60°C for 2 hours.[3] After exposure, prepare a solution of the stressed sample in methanol and dilute with the mobile phase for analysis.

  • Photolytic Degradation: Expose a solution of the drug to UV light (254 nm) for 12 hours.[3] Dilute the exposed solution with the mobile phase before injection.

G cluster_0 Experimental Workflow Stock_Solution This compound Stock Solution (1mg/mL) Forced_Degradation Forced Degradation (Acid, Base, Oxidation, Heat, Light) Stock_Solution->Forced_Degradation Sample_Preparation Sample Preparation (Neutralization/Dilution) Forced_Degradation->Sample_Preparation HPLC_Analysis HPLC Analysis Sample_Preparation->HPLC_Analysis Method_Validation Method Validation (ICH Guidelines) HPLC_Analysis->Method_Validation Data_Analysis Data Analysis and Reporting Method_Validation->Data_Analysis

Caption: Experimental workflow for the stability-indicating HPLC method development.

Method Validation

The developed method should be validated as per ICH guidelines for the following parameters:

  • Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[1] This is demonstrated through the forced degradation studies where the main drug peak should be well-resolved from any degradation product peaks.

  • Linearity: The linearity of the method is established by analyzing a series of dilutions of the standard solution over a specified concentration range. For this compound, a range of 1-80 µg/mL has been shown to be linear.[2]

  • Accuracy: Accuracy is determined by recovery studies, where a known amount of the standard drug is spiked into a sample matrix. The percentage recovery is then calculated. Recoveries in the range of 99.30–100.88% are considered acceptable.[2]

  • Precision: The precision of the method is evaluated by performing replicate injections of the same sample. This is assessed at two levels:

    • Repeatability (Intra-day precision): Multiple injections on the same day.

    • Intermediate Precision (Inter-day precision): Injections on different days.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are the lowest concentrations of the analyte that can be reliably detected and quantified, respectively. They can be calculated based on the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The robustness of the method is determined by making small, deliberate variations in the method parameters (e.g., flow rate, mobile phase composition, pH) and observing the effect on the results.

Data Presentation

Summary of Forced Degradation Studies

The results of the forced degradation studies can be summarized as follows:

Stress ConditionReagent/ConditionDuration% DegradationNumber of Degradants
Acidic 5 M HClVariesSignificantMultiple
Alkaline 0.1 M NaOH2 hoursSignificantMultiple
Oxidative 3% H₂O₂VariesSignificantMultiple
Thermal (Dry Heat) 60°C2 hoursModerateFew
Photolytic UV light (254 nm)12 hoursModerateFew
Method Validation Parameters

The following table summarizes the typical validation parameters for this method:

ParameterResult
Linearity Range (µg/mL) 1 - 80[2]
Correlation Coefficient (r²) > 0.999[2]
Accuracy (% Recovery) 99.30 - 100.88[2]
Precision (% RSD) < 2.0
LOD (µg/mL) 0.17[2]
LOQ (µg/mL) 0.5[2]

Degradation Pathway

Under stress conditions, this compound can undergo hydrolysis of its ester and amide functionalities, as well as other reactions. The major degradation pathways are initiated by nucleophilic attack on the β-lactam ring and hydrolysis of the ester side chain.

G Cefpodoxime_Proxetil This compound Acid_Base_Hydrolysis Acid/Base Hydrolysis Cefpodoxime_Proxetil->Acid_Base_Hydrolysis Oxidation Oxidation Cefpodoxime_Proxetil->Oxidation Thermal_Photolytic Thermal/Photolytic Stress Cefpodoxime_Proxetil->Thermal_Photolytic Degradation_Product_1 Hydrolyzed Ester Acid_Base_Hydrolysis->Degradation_Product_1 Degradation_Product_2 Opened β-Lactam Ring Acid_Base_Hydrolysis->Degradation_Product_2 Degradation_Product_3 Oxidized Product Oxidation->Degradation_Product_3 Other_Degradants Other Degradants Thermal_Photolytic->Other_Degradants

Caption: Potential degradation pathways of this compound under stress.

Conclusion

The HPLC method described in this application note is simple, accurate, precise, and stability-indicating for the determination of this compound in bulk and pharmaceutical dosage forms. The method successfully separates the parent drug from its degradation products formed under various stress conditions, as recommended by ICH guidelines. This validated method is suitable for routine quality control and stability studies of this compound.

References

Application Notes and Protocols for Cefpodoxime Proxetil in Skin and Soft Tissue Infection (SSTI) Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Mechanism of Action

Cefpodoxime is a bactericidal agent that functions by inhibiting the synthesis of the bacterial cell wall.[1][2] The active metabolite, cefpodoxime, binds to essential penicillin-binding proteins (PBPs) located within the bacterial cell wall.[4][5] These proteins are enzymes responsible for the final stages of cross-linking peptidoglycan, a critical polymer that provides structural integrity to the cell wall.[1][4] By inhibiting the activity of these PBPs, cefpodoxime disrupts peptidoglycan synthesis, leading to a weakened cell wall that cannot withstand the internal osmotic pressure, ultimately resulting in cell lysis and bacterial death.[1][5] Cefpodoxime is noted for its stability in the presence of many beta-lactamase enzymes, which are a common mechanism of resistance for many bacteria.[3]

cluster_0 Bacterial Cell cluster_1 Drug Action PBP Penicillin-Binding Proteins (PBPs) CellWall Stable Cell Wall (Cross-linked Peptidoglycan) PBP->CellWall Synthesis PBP->CellWall Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Catalyzes Lysis Cell Lysis & Bacterial Death CellWall->Lysis Weakened Wall Leads to Cefpodoxime Cefpodoxime (Active Metabolite) Cefpodoxime->PBP Binds & Inhibits

Caption: Mechanism of Cefpodoxime's bactericidal action.

Data Presentation

Pharmacokinetic Parameters
Parameter100 mg Dose200 mg Dose400 mg DoseReference
Mean Cmax (plasma) 1.4 mcg/mL2.3 mcg/mL3.9 mcg/mL[2]
Tmax (plasma) ~2 to 3 hours~2 to 3 hours~2 to 3 hours[2]
T1/2 (plasma) 2.09 to 2.84 hours2.09 to 2.84 hours2.09 to 2.84 hours[2]
Mean Cmax (skin blister fluid, steady state) N/A1.6 mcg/mL2.8 mcg/mL[2]
Protein Binding (serum) 22% to 33%22% to 33%22% to 33%[2]
Clinical Efficacy in Skin & Soft Tissue Infections

Clinical trials have demonstrated the efficacy of Cefpodoxime Proxetil in treating SSTIs. The therapeutic dose for skin infections has been noted to be higher than for other indications.[2]

Study CohortDosageDurationClinical Cure RatePathogen Eradication RateReference
Mild to Moderate SSTI 200mg twice daily7 to 14 days93.0% (132/142)97.6% (161/165)[7][8]
Severe SSTI 400mg twice daily7 to 14 days75.9% (22/29)100% (38/38)[7][8]
In Vitro Susceptibility Data (MIC)

Cefpodoxime shows potent in vitro activity against common causative pathogens of SSTIs. The Minimum Inhibitory Concentration (MIC) is a key measure of an antibiotic's efficacy.

Bacterial SpeciesMIC50 (mg/L)MIC90 (mg/L)Reference
Staphylococcus aureus (Methicillin-Susceptible) N/A4.0[9]
Streptococcus pyogenes (Group A) ≤ 0.015≤ 0.015[10]
Streptococcus (Group B, G) ≤ 0.015≤ 0.015[10]
Streptococcus pneumoniae (Penicillin-Sensitive) N/A0.06[11]

Experimental Protocols

Protocol 1: In Vitro Susceptibility Testing via Agar Dilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory Concentration (MIC) of Cefpodoxime against bacterial isolates.[1][3] The agar dilution technique is a reference method for this purpose.[5][8]

Objective: To determine the lowest concentration of cefpodoxime that inhibits the visible growth of a target bacterium.

Materials:

  • Cefpodoxime analytical powder

  • Appropriate solvent (as per manufacturer's instructions)

  • Mueller-Hinton Agar (MHA)[8]

  • Sterile saline (0.9%) or sterile broth (e.g., Tryptic Soy Broth)

  • Sterile petri dishes, tubes, and pipettes

  • Bacterial isolates (e.g., S. aureus, S. pyogenes)

  • 0.5 McFarland turbidity standard

  • Inoculator (e.g., multipoint replicator)

  • Incubator (35°C)

Methodology:

  • Antimicrobial Stock Solution Preparation:

    • Accurately weigh the cefpodoxime powder and dissolve it in a small amount of the recommended solvent.

    • Dilute to a final stock concentration (e.g., 1,280 µg/mL) with sterile distilled water.[7] This creates a 10x concentrated stock of the highest desired test concentration.

    • Perform a two-fold serial dilution of the stock solution in sterile water to create a range of concentrations (e.g., 1280, 640, 320... µg/mL).[7]

  • Agar Plate Preparation:

    • Prepare MHA according to the manufacturer's instructions and sterilize. Cool and maintain in a water bath at 48-50°C.[8]

    • Label sterile petri dishes for each cefpodoxime concentration and include a growth control plate (no antibiotic).

    • Add 2 mL of each cefpodoxime serial dilution to 18 mL of molten MHA, mix thoroughly without creating bubbles, and pour into the corresponding labeled plate.[7] This creates a 1:10 dilution, resulting in the final test concentrations (e.g., 128, 64, 32... µg/mL).

    • Allow plates to solidify at room temperature.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several colonies of the test organism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 × 10⁸ CFU/mL.[8]

    • Further dilute this suspension 1:10 to achieve the final inoculum density of approximately 1 × 10⁷ CFU/mL.

  • Inoculation and Incubation:

    • Using a multipoint replicator, inoculate the prepared agar plates. The replicator pins should deliver approximately 1-2 µL per spot, resulting in a final spot inoculum of 10⁴ CFU.[7]

    • Allow the inoculum spots to dry completely before inverting the plates.

    • Incubate the plates at 35°C for 16-20 hours in ambient air.[12]

  • Result Interpretation:

    • Examine the control plate to ensure robust growth.

    • For the test plates, the MIC is the lowest concentration of cefpodoxime that completely inhibits visible growth of the organism at the inoculation spot.[8]

Protocol 2: In Vivo Murine Subcutaneous Abscess Model

This protocol describes a mouse model of SSTI to evaluate the in vivo efficacy of orally administered this compound. Murine models are frequently used to study S. aureus skin infections.[13][14][15]

Objective: To assess the ability of oral this compound to reduce bacterial load and lesion size in a staphylococcal skin abscess.

Materials:

  • 6- to 8-week-old immunocompetent mice (e.g., BALB/c or CD-1)[15][16]

  • Staphylococcus aureus strain (e.g., USA300)

  • This compound oral suspension

  • Vehicle control (for oral gavage)

  • Tryptic Soy Broth (TSB) and Agar (TSA)

  • Electric trimmer and chemical depilatory cream

  • Insulin syringes with 27-30G needles

  • Oral gavage needles

  • Calipers

  • Tissue homogenizer

  • Anesthesia (e.g., isoflurane)

Methodology:

  • Animal Acclimation and Preparation:

    • Acclimate mice for at least 7 days prior to the experiment.

    • One day before infection, anesthetize the mice. Shave the fur on the flank and apply a chemical depilatory agent for 2-3 minutes to remove remaining hair. Clean the area thoroughly.[11][17]

  • Inoculum Preparation:

    • Grow S. aureus overnight in TSB.

    • Wash the bacterial cells with sterile PBS and resuspend to the desired concentration (e.g., 1-5 × 10⁷ CFU) in a 50-100 µL volume for injection.[9][18] Verify the concentration by plating serial dilutions on TSA.

  • Infection:

    • Anesthetize the prepared mice.

    • Inject the bacterial inoculum (50-100 µL) subcutaneously into the shaved flank.[13]

  • Treatment:

    • Divide mice into treatment groups (e.g., Vehicle Control, this compound low dose, this compound high dose).

    • Begin treatment at a clinically relevant time point (e.g., 2-4 hours post-infection).

    • Administer the this compound suspension or vehicle control via oral gavage. Dosing is typically twice daily (e.g., every 12 hours) for a period of 3-5 days.

  • Monitoring and Endpoints:

    • Monitor animals daily for health status and weight.

    • Measure the size of the resulting abscess/lesion daily using calipers (length x width).[16]

    • At the end of the study period (e.g., Day 3 or 5), humanely euthanize the mice.

    • Aseptically excise the entire lesion and a margin of surrounding tissue.

  • Quantification of Bacterial Load:

    • Weigh the excised tissue.

    • Homogenize the tissue in a known volume of sterile PBS.

    • Perform serial dilutions of the tissue homogenate and plate on TSA to determine the number of CFU per gram of tissue.

  • Data Analysis:

    • Compare the mean lesion sizes and CFU/gram of tissue between the treatment and vehicle control groups using appropriate statistical tests (e.g., t-test or ANOVA).

Experimental Workflows

cluster_0 Preparation cluster_1 Execution cluster_2 Analysis A1 Prepare Cefpodoxime Stock & Serial Dilutions A2 Prepare & Pour Antibiotic-Agar Plates A1->A2 B1 Inoculate Plates with Multipoint Replicator A2->B1 A3 Prepare Bacterial Inoculum (0.5 McFarland Standard) A3->B1 B2 Incubate at 35°C for 16-20 hours B1->B2 C1 Read Plates for Growth B2->C1 C2 Determine MIC: Lowest concentration with no visible growth C1->C2

Caption: Workflow for In Vitro MIC Determination by Agar Dilution.

cluster_0 Day -1: Preparation cluster_1 Day 0: Infection & Treatment cluster_2 Days 1-3: Monitoring & Analysis A1 Acclimate Mice A2 Prepare Dorsal Flank (Shave & Depilate) A1->A2 B2 Subcutaneous Injection of Bacteria A2->B2 B1 Prepare S. aureus Inoculum (~10^7 CFU) B1->B2 B3 Initiate Oral Treatment (Cefpodoxime or Vehicle) B2->B3 2-4h post-infection C1 Daily Treatment (Oral Gavage) & Lesion Measurement B3->C1 C2 Euthanize & Excise Lesion (Study Endpoint) C1->C2 C3 Homogenize Tissue & Plate for CFU Count C2->C3 C4 Analyze Data: Lesion Size & CFU/gram C3->C4

Caption: Workflow for In Vivo Murine Subcutaneous Abscess Model.

References

Analytical method for Cefpodoxime Proxetil and its impurities in bulk drug

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note on the Stability-Indicating HPLC Method for the Analysis of Cefpodoxime Proxetil and Its Impurities in Bulk Drug

Introduction

This compound is an orally administered, third-generation cephalosporin antibiotic. It is a prodrug that is hydrolyzed in the body to its active metabolite, cefpodoxime.[1] Given its widespread use in treating bacterial infections, ensuring the quality, purity, and stability of the bulk drug is of paramount importance.[2] The manufacturing process and storage conditions can lead to the formation of various impurities, which may affect the drug's efficacy and safety. Therefore, a robust, stability-indicating analytical method is crucial for the quantitative determination of this compound and the separation and control of its process-related and degradation impurities.

This application note details a validated stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of this compound in bulk drug substance, in accordance with the International Conference on Harmonization (ICH) guidelines.[3][4] The method is designed to be specific, accurate, precise, and capable of separating the active pharmaceutical ingredient (API) from its potential degradation products formed under various stress conditions.[5]

Analytical Method Protocol

This protocol outlines a stability-indicating RP-HPLC method for the quantitative analysis of this compound and its impurities.

1. Instrumentation

  • HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software (e.g., LC Solution).[5]

  • Analytical balance

  • pH meter

  • Sonicator

  • Volumetric glassware

2. Chemicals and Reagents

  • This compound Reference Standard (USP/EP grade)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium Dihydrogen Phosphate (AR grade)

  • Orthophosphoric Acid (AR grade)

  • Purified water (HPLC grade)

3. Experimental Protocols

3.1. Chromatographic Conditions The following table summarizes the optimized chromatographic conditions for the analysis.

ParameterCondition
Column C18 (e.g., Phenomenex ODS, Hypersil C18), 250 mm x 4.6 mm, 5 µm[3][6]
Mobile Phase Phosphate Buffer (pH 4.0) : Methanol (35:65 v/v)[3][5]
Flow Rate 1.0 mL/min[3]
Detection Wavelength 252 nm[3][5]
Injection Volume 20 µL[5]
Column Temperature 30 °C[7]
Run Time As required to elute all impurities and the main peak.

3.2. Preparation of Solutions

  • Phosphate Buffer (pH 4.0): Dissolve an appropriate amount of Potassium Dihydrogen Phosphate in purified water to make a desired molarity (e.g., 0.05 M). Adjust the pH to 4.0 using diluted Orthophosphoric Acid. Filter the buffer solution through a 0.45 µm membrane filter.

  • Mobile Phase Preparation: Mix the prepared Phosphate Buffer (pH 4.0) and Methanol in the ratio of 35:65 (v/v). Degas the mixture by sonication for 10-15 minutes before use.[3]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound Reference Standard and transfer it into a 25 mL volumetric flask. Add about 15 mL of methanol and sonicate to dissolve. Make up the volume to the mark with methanol.[5]

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to the mark with the mobile phase.[5]

  • Sample Solution (Bulk Drug): Accurately weigh about 25 mg of the this compound bulk drug sample, transfer it to a 25 mL volumetric flask, and prepare a solution of 1000 µg/mL using methanol as described for the standard stock solution. Further dilute this solution with the mobile phase to obtain a final concentration of 100 µg/mL.[5]

3.3. Forced Degradation Studies To establish the stability-indicating nature of the method, the bulk drug is subjected to stress conditions as per ICH guidelines.[5]

  • Acid Hydrolysis: Treat the drug solution with 0.1 N HCl at room temperature.

  • Alkaline Hydrolysis: Treat the drug solution with 0.1 N NaOH at room temperature.[5]

  • Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide.[5]

  • Thermal Degradation: Expose the solid drug to dry heat (e.g., 60°C for 2 hours).[8]

  • Photolytic Degradation: Expose the drug solution to UV light (254 nm) for a specified duration.[8]

After degradation, samples are diluted appropriately and analyzed to check for the resolution between the parent drug and any degradation products.

Data Presentation and Validation

The method was validated according to ICH guidelines to demonstrate its suitability for its intended purpose.

System Suitability System suitability parameters are evaluated to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) Not more than 1.5 for the this compound R-epimer[7]
Theoretical Plates Not less than 19,000 for the this compound R-epimer[7]
Resolution Not less than 2.5 between the S-epimer and R-epimer of this compound[7][9]
% RSD of Peak Areas Not more than 2.0% for replicate injections

Method Validation Summary

Validation ParameterResults
Linearity Range 5 - 100 µg/mL[3][5]
Correlation Coefficient (r²) > 0.999[5]
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) 53 ng/mL[3][5]
Limit of Quantitation (LOQ) 160 ng/mL[3][5]

Impurity Profile The method effectively separates known impurities from the this compound peak. A study using LC-MS has characterized up to 15 impurities, including known and new ones.[10][11]

ImpurityTypical Relative Retention Time (RRT)
This compound S-epimer~0.90[7]
This compound R-epimer1.00
Impurity at RRT 0.86~0.86[7]
Impurity at RRT 1.27~1.27[7]
Impurity at RRT 1.39~1.39[7]

Forced Degradation Results The study demonstrated significant degradation of this compound under acidic and alkaline conditions, with lesser degradation under oxidative, thermal, and photolytic stress.[4] The degradation product peaks were well-resolved from the main drug peaks, confirming the stability-indicating nature of the method.[3][5]

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_buffer Prepare Buffer (pH 4.0) prep_mobile Prepare Mobile Phase (Buffer:Methanol 35:65) prep_buffer->prep_mobile sys_suitability System Suitability Test prep_mobile->sys_suitability prep_std Prepare Standard Solution (100 µg/mL) prep_std->sys_suitability prep_sample Prepare Sample Solution (100 µg/mL) injection Inject Standard & Sample Solutions prep_sample->injection sys_suitability->injection If Passes chrom_run Chromatographic Run injection->chrom_run data_acq Data Acquisition chrom_run->data_acq peak_int Peak Integration & Identification data_acq->peak_int calc Calculate Assay & Impurities peak_int->calc report Generate Final Report calc->report stability_method_logic cluster_stress Forced Degradation cluster_analysis Analytical Development cluster_validation Outcome api This compound Bulk Drug acid Acid Hydrolysis api->acid base Alkaline Hydrolysis api->base oxidative Oxidation api->oxidative thermal Thermal Stress api->thermal photo Photolytic Stress api->photo stressed_samples Stressed Samples acid->stressed_samples base->stressed_samples oxidative->stressed_samples thermal->stressed_samples photo->stressed_samples method_dev HPLC Method Development & Optimization stressed_samples->method_dev separation Separation of API & Degradants method_dev->separation validation Method Validation (ICH Guidelines) separation->validation stability_indicating Confirmed Stability-Indicating Method validation->stability_indicating impurity_profile Impurity Profile Established stability_indicating->impurity_profile

References

Troubleshooting & Optimization

Technical Support Center: Cefpodoxime Proxetil Solubility for In-Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are working with Cefpodoxime Proxetil and facing challenges with its aqueous solubility for in-vitro assays.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to dissolve in aqueous solutions?

A1: this compound is a Biopharmaceutics Classification System (BCS) Class IV drug, meaning it has both low aqueous solubility and low permeability.[1][2][3] Its solubility is also pH-dependent, exhibiting higher solubility in acidic conditions.[4][5][6] The poor water solubility can lead to challenges in achieving the desired concentrations for in-vitro assays, potentially impacting the accuracy and reproducibility of experimental results.[7][8]

Q2: What is the approximate aqueous solubility of this compound?

A2: The aqueous solubility of this compound is quite low. Studies have reported its solubility in distilled water to be approximately 266.67 ± 2.90 μg/mL and in a pH 3 buffer solution to be around 305.066 ± 2.82 μg/mL.[7] Another study determined the solubility of the pure drug to be 0.241 ± 0.002 mg/mL.[9]

Q3: Can I use organic solvents to prepare a stock solution?

A3: Yes, preparing a concentrated stock solution in an organic solvent is a common practice. This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol.[10][11] A stock solution can be prepared in one of these solvents and then diluted into your aqueous assay medium. However, it is crucial to ensure that the final concentration of the organic solvent in the assay is low enough to not affect the biological system being studied.

Q4: What are the common methods to improve the aqueous solubility of this compound for in-vitro studies?

A4: Several techniques can be employed to enhance the aqueous solubility of this compound, including:

  • Solid Dispersions: Creating a solid dispersion with a hydrophilic carrier like PVP K30 or Soluplus can significantly improve the dissolution rate.[8][12]

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area, leading to faster dissolution.[3][13][14]

  • Complexation with Cyclodextrins: Forming inclusion complexes with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can enhance its solubility.[15][16][17]

  • pH Adjustment: Since this compound is more soluble in acidic conditions, adjusting the pH of the solvent to a lower value can improve its solubility.[4][6]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitation of this compound in aqueous buffer after dilution from an organic stock solution. The drug has exceeded its solubility limit in the final aqueous medium.- Increase the proportion of the organic solvent in the final solution, ensuring it remains non-toxic to your experimental system.- Prepare a fresh, lower concentration stock solution.- Consider using a solubility-enhancing formulation for the drug (e.g., a solid dispersion or cyclodextrin complex).
Inconsistent or non-reproducible results in bioassays. Incomplete dissolution or precipitation of the drug during the experiment.- Visually inspect your solutions for any signs of precipitation before and during the assay.- Use a solubility-enhanced form of this compound.- Ensure thorough mixing and vortexing when preparing solutions.
Formation of a gel-like substance, particularly in acidic media. This compound can exhibit gelation behavior in acidic environments.[7][8]- Prepare solutions at a slightly higher pH if your assay allows.- Use solubility enhancers like cyclodextrins to prevent gel formation.

Quantitative Data on Solubility Enhancement

The following table summarizes the improvement in this compound solubility using different techniques as reported in the literature.

Enhancement Technique Carrier/Method Solubility/Dissolution Improvement Reference
Solid Dispersion Soluplus and PVP K30 (1:1:1 ratio)~28-fold increase in solubility at pH 1.2[1][2]
Solid Dispersion PVP K30 (1:4 ratio)Significantly greater dissolution rate compared to the pure drug.[12]
Solid Dispersion Soluplus (1:10 ratio)Dissolution rate increased to 91.04% from 46.3% for the pure drug.[8][18]
Nanosuspension Solvent-antisolvent precipitation2-fold increase in dissolution rate compared to the pure drug.[14]
Cyclodextrin Complexation HP-β-CD and M-β-CD3 to 5-fold increase in solubility.[9][16]
Co-grinding Croscarmellose Sodium (CCS) (1:4 ratio)Significantly greater dissolution rate compared to the pure drug.[12]

Experimental Protocols

Preparation of a this compound Solid Dispersion (Solvent Evaporation Method)

This protocol is a generalized procedure based on methodologies described in the literature.[8][19]

  • Dissolution: Accurately weigh this compound and a hydrophilic carrier (e.g., Soluplus or PVP K30) in a desired ratio (e.g., 1:10). Dissolve both components in a suitable organic solvent, such as methanol.

  • Solvent Evaporation: The solvent is then evaporated under reduced pressure using a rotary evaporator. This can also be achieved by heating the solution in a controlled environment.

  • Drying and Pulverization: The resulting solid film is further dried to remove any residual solvent. The dried mass is then pulverized and passed through a sieve to obtain a fine powder of the solid dispersion.

  • Characterization: The prepared solid dispersion should be characterized for its dissolution properties in the desired aqueous medium for the in-vitro assay.

Workflow for Preparing a this compound Stock Solution for In-Vitro Assays

G cluster_prep Stock Solution Preparation cluster_assay Assay Solution Preparation start Weigh this compound Powder dissolve Dissolve in an appropriate organic solvent (e.g., DMSO) start->dissolve vortex Vortex until completely dissolved dissolve->vortex stock High Concentration Stock Solution vortex->stock dilute Dilute the stock solution into the aqueous assay buffer stock->dilute Use immediately mix Mix thoroughly dilute->mix final Final Assay Solution mix->final

Caption: Workflow for preparing a this compound solution for in-vitro assays.

Decision Tree for Troubleshooting Solubility Issues

G cluster_troubleshooting Troubleshooting Steps start Is this compound dissolving in your aqueous buffer? yes Proceed with the experiment start->yes Yes no Troubleshoot Solubility start->no No check_conc Is the concentration too high? no->check_conc lower_conc Lower the concentration check_conc->lower_conc Yes use_stock Prepare a stock solution in an organic solvent (e.g., DMSO)? check_conc->use_stock No lower_conc->start Re-attempt dissolution prepare_stock Prepare a concentrated stock and dilute into the buffer use_stock->prepare_stock Yes still_precipitates Still precipitates? use_stock->still_precipitates No prepare_stock->start Re-attempt dissolution solubility_enhancement Consider solubility enhancement techniques (e.g., solid dispersion, cyclodextrin complexation) still_precipitates->solubility_enhancement Yes

Caption: A decision tree for troubleshooting this compound solubility issues.

References

Forced degradation and stability studies of Cefpodoxime Proxetil under stress conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation and stability studies of Cefpodoxime Proxetil under various stress conditions.

Frequently Asked Questions (FAQs)

Q1: What are the typical stress conditions applied in forced degradation studies of this compound?

A1: Forced degradation studies for this compound typically involve exposure to acidic, alkaline, oxidative, thermal, and photolytic stress conditions to assess its intrinsic stability and to develop stability-indicating analytical methods.[1][2]

Q2: Why is a stability-indicating method crucial for this compound analysis?

A2: A stability-indicating method is essential as it can accurately quantify the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[1] This is a regulatory requirement to ensure the safety and efficacy of the drug product over its shelf life.

Q3: What are the common analytical techniques used for analyzing this compound and its degradation products?

A3: The most common analytical technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[1][2][3] This method has been shown to effectively separate this compound from its degradation products.

Q4: How does the pH affect the stability of this compound?

A4: this compound is susceptible to hydrolysis, and its stability is pH-dependent. It shows significant degradation in both acidic and alkaline conditions, with the degradation being more rapid in alkaline media.[2][4] The drug is reported to be most stable around pH 5.[4]

Q5: What are the major degradation pathways for this compound?

A5: The primary degradation pathway for this compound is the hydrolysis of the ester linkage, which releases the active drug, Cefpodoxime acid.[5][6] The β-lactam ring, characteristic of cephalosporins, is also susceptible to degradation, particularly under alkaline conditions.

Troubleshooting Guides

Issue 1: Poor resolution between this compound and its degradation peaks in HPLC.

  • Possible Cause 1: Inappropriate mobile phase composition.

    • Troubleshooting Step: Optimize the mobile phase. Vary the ratio of the organic solvent (e.g., acetonitrile or methanol) and the aqueous buffer. Adjusting the pH of the buffer can also significantly impact the retention and resolution of ionizable compounds like this compound and its acidic or basic degradants.[7]

  • Possible Cause 2: Incorrect column selection.

    • Troubleshooting Step: Ensure the use of a suitable stationary phase. A C18 column is commonly used and effective.[1][7] If resolution is still an issue, consider a different brand of C18 column or a column with a different particle size or surface area.

  • Possible Cause 3: Inadequate flow rate.

    • Troubleshooting Step: Optimize the flow rate. A lower flow rate can sometimes improve resolution, but it will also increase the run time. A typical flow rate is around 1.0 mL/min.[1][7]

Issue 2: Inconsistent or non-reproducible degradation results.

  • Possible Cause 1: Variation in stress conditions.

    • Troubleshooting Step: Ensure that the stress conditions (temperature, concentration of stressing agent, duration of exposure) are precisely controlled and consistently applied across all experiments. Use calibrated equipment (ovens, water baths, pH meters).[2]

  • Possible Cause 2: Instability of the sample solution.

    • Troubleshooting Step: Analyze the samples immediately after preparation or store them under conditions that prevent further degradation (e.g., refrigeration or freezing). Perform a solution stability study to determine how long the sample can be stored without significant changes in its profile.[7]

  • Possible Cause 3: Incomplete neutralization after acidic or alkaline stress.

    • Troubleshooting Step: Ensure that the pH of the sample is adjusted to a neutral or near-neutral range before injection into the HPLC system. This prevents on-column degradation and improves peak shape.

Issue 3: Appearance of unexpected peaks in the chromatogram.

  • Possible Cause 1: Contamination.

    • Troubleshooting Step: Ensure all glassware is scrupulously clean. Use high-purity solvents and reagents. Run a blank injection (mobile phase only) to check for any system peaks or contamination.

  • Possible Cause 2: Interaction with excipients (in formulated products).

    • Troubleshooting Step: If analyzing a pharmaceutical formulation, some peaks may be from excipients. Analyze a placebo sample (containing all excipients but no active drug) to identify these peaks.

  • Possible Cause 3: Secondary degradation of primary degradation products.

    • Troubleshooting Step: This is possible under harsh stress conditions. Analyze samples at different time points to understand the degradation pathway and the formation and disappearance of intermediates.

Experimental Protocols

1. Acid Degradation

  • Objective: To assess the stability of this compound in acidic conditions.

  • Methodology:

    • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).[2]

    • Transfer a known volume of the stock solution into a flask.

    • Add an equal volume of a strong acid (e.g., 5 M HCl).[2]

    • Reflux the mixture at a specific temperature (e.g., 80°C) for a defined period (e.g., 90 minutes).[2]

    • Cool the solution to room temperature.

    • Neutralize the solution with an appropriate amount of a strong base (e.g., 5 M NaOH).

    • Dilute the sample to a suitable concentration with the mobile phase and analyze by HPLC.

2. Alkaline Degradation

  • Objective: To evaluate the stability of this compound in basic conditions.

  • Methodology:

    • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).[2]

    • Transfer a known volume of the stock solution into a flask.

    • Add an equal volume of a strong base (e.g., 0.1 M NaOH).[2]

    • Keep the mixture at room temperature or a slightly elevated temperature for a specific duration. Note that degradation in alkaline conditions is often rapid.

    • Neutralize the solution with an appropriate amount of a strong acid (e.g., 0.1 M HCl).

    • Dilute the sample to the desired concentration with the mobile phase for HPLC analysis.

3. Oxidative Degradation

  • Objective: To determine the susceptibility of this compound to oxidation.

  • Methodology:

    • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).[2]

    • Transfer a known volume of the stock solution into a flask.

    • Add an equal volume of a hydrogen peroxide solution (e.g., 3% H₂O₂).[2]

    • Reflux the mixture at a specific temperature (e.g., 80°C) for a defined period (e.g., 90 minutes).[2]

    • Cool the solution to room temperature.

    • Dilute the sample to the final concentration with the mobile phase and inject it into the HPLC system.

4. Thermal Degradation

  • Objective: To investigate the effect of heat on the stability of this compound.

  • Methodology for Dry Heat:

    • Place a known amount of solid this compound powder in an oven.

    • Maintain the temperature at a specific level (e.g., 80°C) for a set duration (e.g., 24 hours).[2]

    • After the specified time, cool the sample to room temperature.

    • Dissolve a known weight of the heat-treated sample in a suitable solvent (e.g., methanol), dilute to the desired concentration, and analyze by HPLC.

  • Methodology for Wet Heat (Hydrolysis):

    • Dissolve this compound in water or a buffer solution.

    • Reflux the solution at a specific temperature (e.g., 80°C) for a defined period (e.g., 90 minutes).[2]

    • Cool the solution and dilute it with the mobile phase for analysis.

5. Photolytic Degradation

  • Objective: To assess the stability of this compound upon exposure to light.

  • Methodology:

    • Expose a solution of this compound (in a transparent container) to a light source providing both UV and visible light. A photostability chamber is typically used.[2]

    • The exposure should be for a specified duration or until a certain light energy exposure is reached (e.g., 1.2 million lux hours for visible light and 200 watt hours/square meter for UV light, as per ICH guidelines).

    • Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil) under the same temperature conditions.

    • After the exposure period, dilute the samples and the control to a suitable concentration and analyze by HPLC.

Data Presentation

Table 1: Summary of Forced Degradation of this compound under Various Stress Conditions

Stress ConditionReagent/ParameterDurationTemperature% Degradation
Acidic Hydrolysis5 M HCl90 min80°CSignificant Degradation
Alkaline Hydrolysis0.01 M NaOH-Room TempComplete Degradation
Oxidative3% H₂O₂90 min80°CSignificant Degradation
Dry Heat-24 hours80°CDegradation Observed
Wet HeatWater90 min80°CDegradation Observed
PhotolyticUV & Visible Light24 hours-Degradation Observed

Note: The exact percentage of degradation can vary based on the specific experimental conditions and the analytical method used. The information in this table is a qualitative summary based on published literature.[2]

Visualizations

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Application of Stress Conditions cluster_analysis Analysis Start This compound API or Formulation StockSolution Prepare Stock Solution (e.g., in Methanol) Start->StockSolution Acid Acid Hydrolysis (e.g., HCl, Heat) StockSolution->Acid Alkali Alkaline Hydrolysis (e.g., NaOH) StockSolution->Alkali Oxidation Oxidative Degradation (e.g., H₂O₂) StockSolution->Oxidation Thermal Thermal Degradation (Dry/Wet Heat) StockSolution->Thermal Photo Photolytic Degradation (UV/Vis Light) StockSolution->Photo Neutralize Neutralize/Dilute Samples Acid->Neutralize Alkali->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC HPLC Analysis (Stability-Indicating Method) Neutralize->HPLC Data Data Analysis (Peak Purity, Assay, Degradants) HPLC->Data

Caption: Experimental workflow for forced degradation studies of this compound.

Degradation_Signaling_Pathway cluster_hydrolysis Hydrolysis (Acidic/Alkaline) cluster_blactam β-Lactam Ring Degradation cluster_other Other Degradation Pathways CP This compound CPA Cefpodoxime Acid CP->CPA Ester Cleavage Ester Ester Side-Chain Products CP->Ester Ester Cleavage Oxidized Oxidized Products CP->Oxidized Isomers Isomerization Products CP->Isomers Inactive Inactive Open-Ring Products CPA->Inactive Ring Opening

Caption: Simplified degradation pathways of this compound under stress conditions.

References

Troubleshooting Poor Peak Resolution in Cefpodoxime Proxetil HPLC Chromatography: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the HPLC analysis of Cefpodoxime Proxetil, specifically focusing on poor peak resolution.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor peak resolution in HPLC?

Poor peak resolution in HPLC is primarily influenced by three factors: column efficiency (N), selectivity (α), and retention factor (k).[1] Issues with peak resolution often manifest as peak tailing, fronting, splitting, or broad peaks. Common causes include:

  • Column-Related Issues:

    • Column contamination or degradation.

    • Void formation in the column packing.[2][3]

    • Use of an inappropriate column chemistry for the analyte.

    • Column overload due to high sample concentration or injection volume.[4][5]

  • Mobile Phase Issues:

    • Inappropriate mobile phase pH, especially for ionizable compounds like this compound.[6][7]

    • Incorrect mobile phase composition or solvent ratio.[4]

    • Inadequate buffering.[8]

    • Contaminated or degraded mobile phase.[9]

  • System and Method Parameters:

    • High extra-column volume (dead volume) in the HPLC system.[7][10]

    • Suboptimal flow rate or temperature.[4][11]

    • Sample solvent being incompatible with the mobile phase.[5][12]

Q2: What is an ideal HPLC method for this compound analysis?

Several validated HPLC methods for this compound have been reported. A common approach involves reversed-phase chromatography. Below is a summary of a typical method:

ParameterRecommended Conditions
Column C18 (e.g., Phenomenex Luna C18, 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and a buffer (e.g., 50 mM ammonium acetate or a phosphate buffer)
pH Typically around 4.0 to 6.8[13][14]
Ratio Varies, a common starting point is a 45:55 or 65:35 (v/v) ratio of acetonitrile to buffer[13][14]
Flow Rate 1.0 to 1.5 mL/min[13][15]
Detection UV at 235 nm or 254 nm[13][16]
Temperature Ambient or controlled (e.g., 30°C)[15]

Note: Method optimization is crucial for achieving the best resolution for this compound and its related substances or degradation products.

Troubleshooting Guides

This section provides detailed troubleshooting for specific peak shape problems.

Problem 1: Peak Tailing

Q: My this compound peak is tailing. What are the possible causes and solutions?

Peak tailing, where the latter half of the peak is broader than the front half, is a common issue.

Potential Causes and Solutions:

CauseSolution
Secondary Silanol Interactions Basic compounds like this compound can interact with acidic silanol groups on the silica-based column packing, causing tailing.[7][17] Lowering the mobile phase pH (e.g., to pH 3-4) can suppress silanol ionization.[10] Using an end-capped column or a column with a polar-embedded phase can also minimize these interactions.[7]
Column Overload Injecting too much sample can lead to peak tailing.[10] Reduce the sample concentration or injection volume.[10]
Column Contamination/Void Contaminants on the column frit or a void at the column inlet can distort peak shape.[17] Backflush the column or replace the inlet frit. If a void is suspected, the column may need to be replaced.[2]
Inadequate Buffering Insufficient buffer capacity can lead to pH shifts within the column, causing tailing.[8] Ensure the buffer concentration is adequate (typically 10-25 mM for LC-UV).[10]
Extra-Column Volume Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and tailing.[7] Use tubing with a smaller internal diameter (e.g., 0.005") and minimize its length.[7]

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed cause1 Secondary Silanol Interactions? start->cause1 solution1 Lower Mobile Phase pH Use End-Capped Column cause1->solution1 Yes cause2 Column Overload? cause1->cause2 No end Resolution Improved solution1->end solution2 Reduce Sample Concentration or Injection Volume cause2->solution2 Yes cause3 Column Contamination/Void? cause2->cause3 No solution2->end solution3 Backflush/Replace Frit Replace Column cause3->solution3 Yes cause4 Inadequate Buffering? cause3->cause4 No solution3->end solution4 Increase Buffer Concentration cause4->solution4 Yes solution4->end

Caption: Troubleshooting workflow for addressing peak tailing.

Problem 2: Peak Fronting

Q: Why is my this compound peak fronting?

Peak fronting, where the first half of the peak is broader, is less common than tailing but can significantly impact quantification.

Potential Causes and Solutions:

CauseSolution
Column Overload Both mass and volume overload can cause peak fronting.[5][12] Dilute the sample or reduce the injection volume.[12]
Sample Solvent Incompatibility If the sample is dissolved in a solvent stronger than the mobile phase, it can cause the analyte to travel through the column too quickly at the beginning, leading to fronting.[5][12] Whenever possible, dissolve the sample in the initial mobile phase.
Column Collapse A sudden physical change in the column bed, often due to aggressive mobile phase conditions (e.g., high pH or temperature), can cause peak fronting.[18][19] This is often irreversible, and the column will need to be replaced. Ensure operating conditions are within the column's recommended limits.
Low Temperature In some cases, running the analysis at a temperature that is too low can contribute to peak fronting. Try increasing the column temperature.

Logical Relationship for Peak Fronting Causes

G fronting Peak Fronting overload Column Overload fronting->overload solvent Sample Solvent Incompatibility fronting->solvent collapse Column Collapse fronting->collapse temp Low Temperature fronting->temp

Caption: Common causes leading to peak fronting in HPLC.

Problem 3: Split Peaks

Q: My this compound peak is split into two. What should I do?

Split peaks can arise from physical problems in the HPLC system or from chemical issues related to the sample or mobile phase.

Potential Causes and Solutions:

CauseSolution
Blocked Column Frit A partially blocked inlet frit can disrupt the sample flow path, causing peak splitting.[3] Reverse and flush the column. If the problem persists, replace the frit or the column.
Column Void A void or channel in the column packing can cause the sample to travel through different paths, resulting in split peaks.[2][3] The column will likely need to be replaced.
Co-eluting Impurity The split peak may actually be two different components eluting very close together, such as an impurity or a degradation product.[3] Try adjusting the mobile phase composition (e.g., organic solvent ratio) or the pH to improve separation.[11] A shallower gradient can also help resolve closely eluting peaks.[11]
Sample Solvent Effect Injecting the sample in a solvent that is too strong can cause peak splitting, especially for early eluting peaks. Dissolve the sample in the mobile phase.
Problem 4: Broad Peaks

Q: All the peaks in my chromatogram, including this compound, are broad. What is the cause?

Broad peaks can be a sign of several issues, often related to the overall efficiency of the chromatographic system.

Potential Causes and Solutions:

CauseSolution
High Extra-Column Volume As with peak tailing, excessive dead volume in the system is a common cause of broad peaks. Minimize tubing length and use a smaller internal diameter.
Column Contamination Strongly retained compounds from previous injections can accumulate on the column and interfere with the separation, leading to broader peaks.[2] Implement a robust column washing procedure after each run.
Low Flow Rate While a lower flow rate can sometimes improve resolution, a flow rate that is too low can lead to band broadening due to diffusion.[11] Optimize the flow rate for your column dimensions and particle size.
Detector Issues A large detector cell volume or an incorrect data acquisition rate can result in broader peaks.[4] Ensure the detector settings are appropriate for the peak widths you expect. Aim for at least 20-30 data points across each peak.[4]
Column Deterioration Over time, the performance of an HPLC column will degrade, leading to broader peaks and a loss of resolution. Replace the column.
Problem 5: Ghost Peaks

Q: I am seeing unexpected "ghost" peaks in my chromatogram. Where are they coming from?

Ghost peaks are peaks that appear in a chromatogram that are not from the injected sample.

Potential Causes and Solutions:

CauseSolution
Mobile Phase Contamination Impurities in the solvents or buffer salts are a common source of ghost peaks, especially in gradient elution.[9][20] Use high-purity, HPLC-grade solvents and freshly prepared mobile phase. Filtering the mobile phase can also help.[21]
System Contamination Carryover from a previous injection is a frequent cause.[22] Implement a thorough needle wash and injector cleaning protocol. Contaminants can also leach from system components like tubing or seals.
Sample Degradation The analyte may be degrading in the autosampler vial.[22] Use an autosampler with a cooling function if this compound is found to be unstable under the storage conditions.
Impurity in Sample Preparation Contaminants can be introduced during sample preparation, for example, from filters or vials.[22] Run a blank injection of just the sample solvent to help identify the source.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol is a synthesized example based on published methods for the analysis of this compound and its degradation products.[13][14][23]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Phenomenex Luna C18 (250 mm × 4.6 mm, 5 µm particle size).[13]

  • Mobile Phase Preparation:

    • Buffer (A): Prepare a 50 mM ammonium acetate solution and adjust the pH to 6.0 with o-phosphoric acid.[13] Alternatively, a phosphate buffer at pH 4.0 can be used.[14]

    • Organic Solvent (B): HPLC-grade acetonitrile.

    • Filter the mobile phase through a 0.45 µm membrane filter and degas before use.[13]

  • Chromatographic Conditions:

    • Mobile Phase Composition: Acetonitrile:Buffer (e.g., 45:55 v/v).[13]

    • Flow Rate: 1.0 mL/min.[13]

    • Detection Wavelength: 254 nm.[13]

    • Injection Volume: 20 µL.[13]

    • Column Temperature: Ambient.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in methanol to obtain a concentration of 1 mg/mL.[13]

    • Working Standard Solution: Dilute the stock solution with the mobile phase to the desired concentration (e.g., 100 µg/mL).[14]

    • Sample Solution: For tablets, weigh and finely powder a number of tablets. Disperse an amount of powder equivalent to a single dose in methanol, sonicate, and dilute to the final concentration with the mobile phase. Filter the final solution through a 0.45 µm syringe filter before injection.[24]

Protocol 2: Forced Degradation Studies

To ensure the stability-indicating nature of the HPLC method, forced degradation studies are performed.[25]

  • Acid Degradation: Treat the drug solution with an acid (e.g., 0.1 N HCl) and heat. Neutralize before injection.[25]

  • Base Degradation: Treat the drug solution with a base (e.g., 0.1 N NaOH) at room temperature. Neutralize before injection.[25]

  • Oxidative Degradation: Treat the drug solution with hydrogen peroxide (e.g., 30% H₂O₂) at room temperature.[15]

  • Thermal Degradation: Expose the solid drug or a solution to heat (e.g., 60°C).[25]

  • Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm).[25]

The goal is to achieve partial degradation of the drug (typically 5-20%) and demonstrate that the degradation product peaks are well-resolved from the parent this compound peak.[23] A resolution factor of greater than 1.7 or 2.0 is often considered acceptable.[13][23]

References

Optimization of mobile phase composition for Cefpodoxime Proxetil isomers separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the mobile phase composition for the chromatographic separation of Cefpodoxime Proxetil (CP) diastereomers (R- and S-isomers).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is isomer separation important?

A1: this compound is an oral, third-generation cephalosporin antibiotic. It is a prodrug that exists as a racemic mixture of two diastereomers (R- and S-isomers).[1][2] These isomers can exhibit different physicochemical and biological properties, including varied susceptibility to enzymatic metabolism.[1][2] The S-isomer has been noted to have higher resistance to enzyme metabolism, potentially offering bioavailability advantages.[2] Therefore, accurate separation and quantification of each isomer are critical for quality control, formulation development, and pharmacokinetic studies.

Q2: What is a typical starting point for mobile phase composition in RP-HPLC?

A2: A common starting point for reversed-phase high-performance liquid chromatography (RP-HPLC) is a combination of an acidic aqueous buffer and an organic modifier. A frequently cited mobile phase consists of a phosphate buffer (pH 4.0) and methanol, often in a ratio around 35:65 (v/v).[3][4] Another common combination is an ammonium acetate buffer (pH 5.0-6.0) with acetonitrile.[5][6]

Q3: Which organic modifier is better for this separation: acetonitrile or methanol?

A3: Both acetonitrile and methanol are effective organic modifiers for separating this compound isomers. The choice depends on the specific column and analytical requirements. Methanol has been successfully used in a 65:35 ratio with a pH 4.0 phosphate buffer.[4] Acetonitrile has been used in a 38:62 ratio with a pH 5.0 ammonium acetate buffer and also in a 45:55 ratio with a pH 6.0 ammonium acetate buffer.[5][6] The selection can influence selectivity and run time, requiring empirical evaluation for optimal results.

Q4: What is the typical detection wavelength for this compound isomers?

A4: The detection wavelength is typically set between 235 nm and 254 nm. Specific examples from validated methods include 235 nm, 252 nm, and 254 nm.[3][5][7]

Troubleshooting Guide

This guide addresses common issues encountered during the separation of this compound isomers.

Issue 1: Poor Resolution Between R- and S-Isomers (Resolution < 1.5)

  • Potential Cause 1: Suboptimal Mobile Phase pH.

    • Solution: The pH of the aqueous buffer is a critical parameter.[8] Adjusting the pH can alter the ionization state of the isomers and improve separation. For phosphate buffers, a pH of 4.0 has been shown to be effective.[3][4] For ammonium acetate buffers, a range of 5.0 to 6.0 is a good starting point.[5][6] Systematically adjust the pH in small increments (e.g., ±0.2 units) to find the optimal separation.

  • Potential Cause 2: Incorrect Organic Modifier Ratio.

    • Solution: The percentage of the organic modifier (methanol or acetonitrile) directly impacts retention and resolution.[8] If resolution is poor, decrease the percentage of the organic modifier in the mobile phase. This will increase retention times and may enhance the separation between the closely eluting isomers. For example, if using a Methanol:Buffer ratio of 65:35, try adjusting to 60:40.

  • Potential Cause 3: Inappropriate Organic Modifier.

    • Solution: The selectivity between acetonitrile and methanol can differ. If optimizing the ratio does not yield sufficient resolution, switch the organic modifier. For instance, if you are struggling with a methanol-based mobile phase, develop a method using acetonitrile.

Issue 2: Peak Tailing or Asymmetrical Peaks (Tailing Factor > 1.5)

  • Potential Cause 1: Secondary Interactions with Column Silanols.

    • Solution: Ensure the mobile phase pH is appropriate for the analyte and column. Operating at a low pH (e.g., 3.0-4.0) can suppress the ionization of residual silanol groups on the stationary phase, reducing peak tailing. Using a high-purity, end-capped C18 column is also recommended.

  • Potential Cause 2: Column Overload.

    • Solution: Reduce the concentration of the sample or decrease the injection volume. High concentrations of the analyte can saturate the stationary phase, leading to asymmetrical peaks.

Issue 3: Variable or Drifting Retention Times

  • Potential Cause 1: Inadequate Column Equilibration.

    • Solution: Before starting a sequence, ensure the column is thoroughly equilibrated with the mobile phase. Flush the column for at least 15-20 column volumes. If using a gradient, ensure the column is properly re-equilibrated between injections.

  • Potential Cause 2: Mobile Phase Instability.

    • Solution: Prepare fresh mobile phase daily. Buffers, especially at neutral pH, can support microbial growth. If using a mixture of solvents, ensure they are well-mixed and degassed to prevent bubble formation in the pump.

  • Potential Cause 3: Fluctuations in Column Temperature.

    • Solution: Use a column oven to maintain a constant and stable temperature (e.g., 30°C).[6] Temperature fluctuations can significantly affect retention times.

Experimental Protocols

Protocol 1: Isocratic RP-HPLC Method with Methanol

This method is based on a validated stability-indicating HPLC method.[3][4]

  • Chromatographic System: HPLC with UV Detector.

  • Column: Phenomenex ODS (C18), 250 mm x 4.6 mm, 5 µm particle size.[4]

  • Mobile Phase:

    • Prepare a phosphate buffer by dissolving 5.04 g of disodium hydrogen phosphate and 3.01 g of potassium dihydrogen phosphate in 1000 mL of triple distilled water. Adjust the pH to 4.0 using orthophosphoric acid.[4]

    • Mix the phosphate buffer and HPLC-grade methanol in a ratio of 35:65 (v/v) .[4]

    • Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: Ambient or controlled at 30°C.

  • Detection Wavelength: 252 nm.[4]

  • Injection Volume: 20 µL.[4]

  • Expected Outcome: A resolution factor greater than 2 between the R and S isomers.[3][4]

Protocol 2: Isocratic RP-HPLC Method with Acetonitrile

This method is based on a validated isomer-specific LC method.[6]

  • Chromatographic System: HPLC or UPLC with UV Detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Prepare a 20 mM ammonium acetate buffer. Adjust the pH to 5.0 with acetic acid.

    • Mix the ammonium acetate buffer and HPLC-grade acetonitrile in a ratio of 62:38 (v/v) .[6]

    • Filter the mobile phase through a 0.45 µm membrane filter and degas.

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 30°C.[6]

  • Detection Wavelength: 235 nm.[6]

  • Injection Volume: 10-20 µL.

Data Presentation

Table 1: Summary of Mobile Phase Compositions and Chromatographic Conditions

ParameterMethod 1Method 2Method 3
Aqueous Phase Phosphate Buffer20 mM Potassium Dihydrogen Phosphate50 mM Ammonium Acetate
pH 4.03.26.0
Organic Modifier MethanolMethanol & AcetonitrileAcetonitrile
Composition (Aq:Org) 35:6560:(30:10)55:45
Flow Rate 1.0 mL/min1.2 mL/min1.0 mL/min
Detection λ 252 nm235 nm254 nm
Reference [3][4][7][5]

Table 2: Influence of Mobile Phase Variables on Separation

Variable AdjustedEffect on ChromatogramRecommended Action for Better Resolution
Increase % Organic Decreases retention times, may decrease resolution.Decrease % organic to increase retention and improve separation.
Decrease % Organic Increases retention times, may improve resolution.Optimal for enhancing separation of closely eluting peaks.
Increase pH Alters ionization state, can change elution order and selectivity.Systematically test pH values (e.g., 3.5, 4.0, 4.5) to find the optimum.
Decrease pH Alters ionization state, can change elution order and selectivity.Can be critical for achieving baseline separation.[3][4]
Change Buffer Salt Can affect peak shape and selectivity.If tailing occurs, try a different buffer (e.g., acetate vs. phosphate).

Visualizations

G start Start: Prepare Sample & System initial_cond Run with Initial Conditions (e.g., MeOH:Buffer 65:35, pH 4.0) start->initial_cond evaluate Resolution (Rs) > 1.5? initial_cond->evaluate success Method Optimized: Proceed with Validation evaluate->success Yes adjust_ratio Adjust Organic Ratio (e.g., Decrease % MeOH) evaluate->adjust_ratio No adjust_ratio->initial_cond Re-evaluate adjust_ph Adjust Buffer pH (e.g., Test pH 3.5, 4.5) adjust_ratio->adjust_ph adjust_ph->initial_cond Re-evaluate change_org Change Organic Modifier (e.g., Switch to Acetonitrile) adjust_ph->change_org change_org->initial_cond Re-evaluate

References

Overcoming excipient interference in Cefpodoxime Proxetil tablet analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Cefpodoxime Proxetil tablets. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges during their experiments, with a focus on mitigating excipient interference.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the analysis of this compound tablets.

High-Performance Liquid Chromatography (HPLC) Analysis

Question: I am observing poor peak shape (e.g., fronting, tailing, or splitting) for the this compound peak. What could be the cause and how can I fix it?

Answer: Poor peak shape in HPLC can be attributed to several factors, often related to interactions between the analyte, excipients, and the chromatographic system.

  • Possible Cause 1: Co-elution with Excipients: Some common excipients or their impurities may have a similar retention time to this compound under your current method conditions.

    • Solution: Modify the mobile phase composition. Adjusting the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer can alter the elution profile of both the drug and interfering excipients. A gradient elution may also be necessary to resolve closely eluting peaks.[1][2]

  • Possible Cause 2: Secondary Interactions: Residual silanol groups on the C18 column can interact with the basic nitrogen atoms in this compound, leading to peak tailing. Some excipients can exacerbate this effect.

    • Solution: Adjust the pH of the mobile phase. Using a buffer with a pH around 3.0-4.0 can suppress the ionization of silanol groups.[3][4][5] Additionally, ensure your mobile phase has sufficient ionic strength by using a buffer concentration of around 20-50 mM.[1][6]

  • Possible Cause 3: Sample Overload: Injecting too concentrated a sample can lead to peak fronting.

    • Solution: Dilute your sample to fall within the linear range of the method. A typical concentration range for this compound analysis is 1-100 µg/mL.[1][7]

Question: My results for drug content are inconsistent and show poor reproducibility. How can I troubleshoot this?

Answer: Inconsistent results are often due to incomplete extraction of this compound from the tablet matrix, which can be hindered by certain excipients.

  • Possible Cause 1: Inadequate Sample Preparation: Polymers like Hydroxypropyl Methylcellulose (HPMC) or microcrystalline cellulose can form a viscous gel-like layer upon dissolution, trapping the active pharmaceutical ingredient (API).[8]

    • Solution: Optimize your sample preparation procedure. Increase the sonication time to ensure complete disintegration and dissolution of the tablet powder.[1][6] Using a mixture of organic solvent (like methanol or acetonitrile) and water or buffer for extraction can improve the solubility of both the drug and some excipients, leading to better extraction efficiency.[1][2]

  • Possible Cause 2: Drug Adsorption onto Excipients: Insoluble excipients like magnesium stearate or talc can sometimes adsorb the API, leading to lower recovery.

    • Solution: Ensure thorough vortexing and centrifugation of the sample solution. Filtering the sample through a 0.45 µm syringe filter before injection is crucial to remove undissolved particulate matter that could interfere with the analysis.[6]

Frequently Asked Questions (FAQs)

General

Question: What are the most common excipients used in this compound tablets that might interfere with analysis?

Answer: Common excipients include binders, disintegrants, lubricants, and fillers. These can include:

  • Disintegrants: Croscarmellose sodium, Crospovidone, Sodium starch glycolate.[9][10]

  • Binders/Polymers: Hydroxypropyl methylcellulose (HPMC), Polyvinylpyrrolidone (PVP K-30), Ethyl cellulose, Guar gum.[8][9]

  • Fillers: Lactose monohydrate, Microcrystalline cellulose (MCCP), Starch.[9][11]

  • Lubricants/Glidants: Magnesium stearate, Talc, Aerosil (colloidal silicon dioxide).[9]

  • Surfactants: Sodium lauryl sulfate.[11]

Question: How can I confirm if an excipient is causing interference?

Answer: The best approach is to perform a specificity study as part of your method validation. This involves analyzing a placebo blend (a mixture of all the excipients in their expected concentrations without the this compound) and comparing the chromatogram to that of a this compound standard. The absence of any peak at the retention time of this compound in the placebo chromatogram indicates no direct interference.[1][7]

UV-Spectrophotometry

Question: Can I use UV-spectrophotometry for the quantification of this compound in tablets, and are there any excipient-related issues?

Answer: Yes, UV-spectrophotometry is a viable method. However, its lower specificity compared to HPLC means it is more susceptible to interference from excipients that absorb in the same UV region as this compound (around 235-261 nm).[12][13]

  • Troubleshooting: If you suspect interference, a derivative spectrophotometry method can be employed. This technique can often resolve the spectral overlap between the API and interfering excipients.[13] Alternatively, a method involving a colorimetric reaction, which shifts the absorbance maximum to a different wavelength, can also be used to avoid interference.[14]

Dissolution Testing

Question: My dissolution results are failing to meet specifications. Could excipients be the cause?

Answer: Absolutely. The type and concentration of excipients, particularly disintegrants and binders, have a significant impact on the dissolution profile of this compound, which is a poorly water-soluble drug.[10][15]

  • Impact of Disintegrants: The choice and concentration of superdisintegrants like croscarmellose sodium or crospovidone can dramatically affect the drug release rate. For instance, formulations with crospovidone may show faster disintegration and higher drug release compared to those with sodium starch glycolate.[10]

  • Impact of Binders: The use of polymers like HPMC can lead to the formation of a gel matrix that controls the release of the drug. The viscosity grade and concentration of HPMC will directly influence the dissolution rate.[8]

  • Solution: If dissolution is failing, it is likely a formulation issue rather than an analytical error, assuming the analytical part of the dissolution test is validated. Re-evaluation of the formulation's composition, especially the type and amount of disintegrant and binder, is recommended.

Data Presentation

Table 1: HPLC Method Parameters for this compound Analysis

ParameterMethod 1Method 2Method 3
Column Phenomenex Luna C18 (250 mm × 4.6 mm, 5 µm)[1]Zorbax Eclipse XDB C18 (150 x 4.6 mm, 5 µm)[2]X-terra C8 (4.6 x 250mm, 5µm)[16]
Mobile Phase Acetonitrile : 50 mM Ammonium Acetate pH 6.0 (45:55 v/v)[1]Acetonitrile : 50 mM KH2PO4 buffer pH 3.0 (70:30 v/v)[2]Acetonitrile : 0.25% v/v Triethylamine buffer pH 3.5 (70:30 v/v)[16]
Flow Rate 1.0 mL/min[1]1.0 mL/min[2]1.2 mL/min[16]
Detection (UV) 254 nm[1]228 nm[2]227 nm[16]
Linearity Range 1–80 µg/mL[1]70–350 µg/mL[2]Not Specified
LOD 0.17 µg/mL[1]Not SpecifiedNot Specified
LOQ 0.5 µg/mL[1]Not SpecifiedNot Specified

Table 2: Effect of Superdisintegrants on this compound Release

Formulation IDSuperdisintegrantConcentration (% w/w)Drug Release (%)
F3Sodium Starch GlycolateNot Specified95.31[10]
F4Croscarmellose SodiumNot Specified97.21[10]
F9Crospovidone6.5798.23[10]
CPGT 5%Croscarmellose Sodium5.098.09 (in 30 mins)[17]

Experimental Protocols

Protocol 1: HPLC Assay for this compound Tablets

This protocol is based on a validated stability-indicating HPLC method.[1]

  • Preparation of Mobile Phase: Prepare a 50 mM solution of ammonium acetate and adjust the pH to 6.0 using o-phosphoric acid. Mix this buffer with acetonitrile in a ratio of 55:45 (v/v). Filter the mobile phase through a 0.45 µm membrane filter and degas.

  • Preparation of Standard Solution: Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol to obtain a stock solution of 1 mg/mL. Further dilute this stock solution with the mobile phase to achieve a final concentration of approximately 40 µg/mL.

  • Preparation of Sample Solution:

    • Weigh and finely powder 20 this compound tablets.

    • Transfer a quantity of the powder equivalent to 25 mg of Cefpodoxime to a 25 mL volumetric flask.

    • Add about 20 mL of methanol, sonicate for 15 minutes to ensure complete dissolution, and then make up the volume with methanol.

    • Filter the solution through a 0.45 µm syringe filter.

    • Dilute this solution with the mobile phase to obtain a theoretical concentration of 40 µg/mL.

  • Chromatographic Conditions:

    • Column: C18 (250 mm × 4.6 mm, 5 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detector Wavelength: 254 nm.

  • Analysis: Inject the standard and sample solutions into the chromatograph. Calculate the content of this compound in the sample by comparing the peak area of the sample with that of the standard.

Protocol 2: Dissolution Test for this compound Tablets

This protocol is a general procedure based on USP methods.[9][15]

  • Dissolution Medium: 900 mL of a suitable buffer, such as pH 3.0 buffer.[15]

  • Apparatus: USP Apparatus 1 (Basket) or 2 (Paddle).

  • Apparatus Speed: 50 rpm for basket[15] or 75 rpm for paddle.[8]

  • Temperature: 37 ± 0.5°C.

  • Procedure:

    • Place one tablet in each dissolution vessel.

    • Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 10, 20, 30, 45, 60 minutes).

    • Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.

    • Filter the samples through a suitable filter.

  • Quantification: Analyze the concentration of this compound in the samples using a validated analytical method, such as UV-spectrophotometry at approximately 260 nm or an HPLC method.[12][15]

Visualizations

G cluster_0 Troubleshooting HPLC Peak Shape Issues start Poor Peak Shape Observed (Tailing, Fronting, Splitting) cause1 Possible Cause: Co-elution with Excipients start->cause1 cause2 Possible Cause: Secondary Interactions (e.g., Silanol Groups) start->cause2 cause3 Possible Cause: Sample Overload start->cause3 sol1 Solution: - Modify Mobile Phase Ratio - Implement Gradient Elution cause1->sol1 end_node Peak Shape Improved sol1->end_node sol2 Solution: - Adjust Mobile Phase pH (e.g., to 3.0) - Increase Buffer Strength cause2->sol2 sol2->end_node sol3 Solution: - Dilute Sample to within Linear Range cause3->sol3 sol3->end_node

Caption: Troubleshooting workflow for poor HPLC peak shape.

G cluster_1 HPLC Assay Workflow for this compound Tablets prep_tablets 1. Tablet Powder Preparation (Weigh & Pulverize 20 Tablets) extraction 2. Extraction (Transfer powder to flask, add Methanol, Sonicate) prep_tablets->extraction filtration 3. Filtration (Filter through 0.45µm syringe filter) extraction->filtration dilution 4. Dilution (Dilute with Mobile Phase to final concentration) filtration->dilution injection 5. HPLC Injection (Inject sample into system) dilution->injection analysis 6. Data Analysis (Compare peak area to standard) injection->analysis

Caption: Experimental workflow for HPLC sample preparation and analysis.

References

Cefpodoxime Proxetil stability in oral suspension at different temperatures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Cefpodoxime Proxetil oral suspension.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for reconstituted this compound oral suspension to maintain stability?

A1: For optimal stability, it is recommended to store reconstituted this compound oral suspension at refrigerated temperatures, typically between 2°C and 8°C.[1][2] Storage at room temperature (around 25°C) can also be acceptable for a limited period, though refrigeration is generally preferred to minimize degradation.[1][2]

Q2: How long does this compound remain stable after reconstitution?

A2: The stability of reconstituted this compound suspension is time-dependent and significantly influenced by storage temperature. Studies have shown that under refrigerated conditions (2-8°C), the suspension can maintain its potency within specified limits for at least 14 days.[1][2] At room temperature (25°C), the stability period may be shorter, and it is crucial to consult specific product literature or conduct in-house stability studies.

Q3: What is the impact of elevated temperatures on the stability of the suspension?

A3: Exposure to elevated temperatures (e.g., 42°C) significantly accelerates the degradation of this compound in oral suspension, leading to a considerable loss of potency in a shorter period.[1][2] It is imperative to avoid exposing the suspension to high temperatures during shipping, storage, and handling to ensure its therapeutic efficacy.

Q4: What are the key physical and chemical stability parameters to monitor in this compound oral suspension?

A4: Key stability-indicating parameters for this compound oral suspension include:

  • Physical Stability: Aesthetic properties (color, odor, taste), sedimentation volume, ease of redispersion, viscosity, and particle size.[1][3][4]

  • Chemical Stability: Potency (assay of this compound), pH of the suspension, and the formation of degradation products.[1][3][5]

Q5: My reconstituted suspension has changed color. Is it still stable?

A5: A change in color can be an indicator of physical or chemical instability.[1] It is recommended to perform a potency assay and check other physicochemical parameters to determine if the product still meets specifications. Any significant deviation from the initial appearance should be investigated.

Q6: I'm observing poor redispersibility of the suspension after storage. What could be the cause?

A6: Poor redispersibility can be due to changes in the physical properties of the suspension, such as particle agglomeration or caking. This can be influenced by the formulation excipients, storage conditions, and the duration of storage. It is advisable to evaluate the sedimentation volume and viscosity to troubleshoot this issue.

Troubleshooting Guides

Issue: Unexpectedly Low Potency in Stability Samples
Possible Cause Troubleshooting Steps
Improper Storage Temperature Verify that the stability chambers are calibrated and maintained at the correct temperature (e.g., 2-8°C for refrigeration, 25°C for room temperature). Review temperature logs for any excursions.
Exposure to Light Although temperature is a primary factor, photostability should also be considered. Store samples in light-resistant containers unless photostability is being specifically evaluated.
Incorrect Reconstitution Ensure that the suspension was reconstituted accurately with the specified volume and type of diluent as per the protocol.
Analytical Method Issues Verify the validity of the analytical method (e.g., HPLC, UV-Vis) for potency determination. Check system suitability, calibration curves, and control sample results.
Interaction with Container/Closure Evaluate the compatibility of the suspension with the container and closure system, as leaching or adsorption can affect potency.

Data Summary

Table 1: Stability of Reconstituted this compound Suspension at Different Temperatures

TemperatureDurationPotency (% of Initial)Physical AppearancepHReference
Refrigerated (2-8°C) 14 daysWithin specified standard rangeNo significant changeNo appreciable change[1][2][3]
Room Temperature (25°C) 14 daysWithin specified standard rangeNo significant changeNo appreciable change[1][2][3]
Elevated Temperature (42°C) > 14 daysConsiderable loss of potency (<85%)Potential changes in color and odorPotential deviation[1][2]

Experimental Protocols

Protocol 1: Determination of this compound Potency by UV-Visible Spectrophotometry

This protocol provides a general method for quantifying this compound in an oral suspension.

  • Preparation of Standard Stock Solution:

    • Accurately weigh about 10 mg of this compound reference standard.

    • Dissolve in 100 mL of methanol to obtain a concentration of 100 µg/mL.[1]

  • Preparation of Sample Solution:

    • Reconstitute the oral suspension according to the product instructions.

    • Accurately transfer a volume of the suspension equivalent to a known amount of this compound into a volumetric flask.

    • Add a suitable solvent (e.g., methanol) to dissolve the drug and dilute to a final concentration within the linear range of the spectrophotometer.[1] For example, dilute 5 mL of the reconstituted suspension to 50 mL with methanol, sonicate, and filter. Then, dilute 5 mL of the filtrate to 50 mL.[1]

  • Spectrophotometric Analysis:

    • Scan the standard solution from 200-400 nm to determine the wavelength of maximum absorbance (λmax). The λmax for this compound is typically around 281 nm.[1]

    • Measure the absorbance of both the standard and sample solutions at the determined λmax.

    • Calculate the concentration of this compound in the sample using the Beer-Lambert law and the absorbance of the standard solution.

Protocol 2: Assessment of Physical Stability
  • Visual Inspection:

    • At each time point, visually inspect the samples for any changes in color, odor, and taste (if applicable).[1]

  • Sedimentation Volume (F):

    • Measure the initial height (H₀) of the suspension in a graduated cylinder immediately after reconstitution.

    • At specified time intervals, measure the height of the sediment (Hu).

    • Calculate the sedimentation volume as F = Hu / H₀.

  • Redispersibility:

    • After the sedimentation volume is recorded, gently invert the container and observe the number of inversions required to achieve a uniform suspension.

  • pH Measurement:

    • Calibrate a pH meter using standard buffers.

    • Measure the pH of the reconstituted suspension at each stability time point.[3]

Visualizations

Experimental_Workflow_for_Stability_Testing cluster_preparation Sample Preparation cluster_analysis Stability Analysis cluster_evaluation Data Evaluation Reconstitution Reconstitute Dry Powder Storage Store at Different Temperatures (2-8°C, 25°C, 42°C) Reconstitution->Storage Physical_Tests Physical Stability Tests (Appearance, pH, Viscosity, Sedimentation, Redispersibility) Storage->Physical_Tests At specified time points Chemical_Tests Chemical Stability Tests (Potency Assay - HPLC/UV) Storage->Chemical_Tests At specified time points Data_Comparison Compare with Initial Data and Specifications Physical_Tests->Data_Comparison Chemical_Tests->Data_Comparison Conclusion Determine Shelf-life and Optimal Storage Conditions Data_Comparison->Conclusion

Caption: Workflow for this compound oral suspension stability testing.

Troubleshooting_Logic_for_Low_Potency Start Low Potency Detected Check_Storage Verify Storage Conditions (Temperature & Light) Start->Check_Storage Result_Storage_OK Conditions OK Check_Storage->Result_Storage_OK Check_Reconstitution Review Reconstitution Procedure Result_Recon_OK Procedure Correct Check_Reconstitution->Result_Recon_OK Check_Method Validate Analytical Method Result_Method_OK Method Valid Check_Method->Result_Method_OK Check_Container Assess Container Compatibility Identify_Root_Cause Identify Root Cause and Implement Corrective Action Check_Container->Identify_Root_Cause Result_Storage_OK->Check_Reconstitution No Result_Storage_OK->Identify_Root_Cause Yes Result_Recon_OK->Check_Method No Result_Recon_OK->Identify_Root_Cause Yes Result_Method_OK->Check_Container No Result_Method_OK->Identify_Root_Cause Yes

Caption: Troubleshooting logic for addressing low potency results.

References

Technical Support Center: Enhancing Oral Bioavailability of Cefpodoxime Proxetil

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on enhancing the oral bioavailability of Cefpodoxime Proxetil.

Frequently Asked Questions (FAQs)

Q1: What are the main reasons for the low oral bioavailability of this compound?

A1: The low oral bioavailability of this compound, typically around 50%, is attributed to several factors.[1][2][3][4] It is classified as a Biopharmaceutical Classification System (BCS) Class IV drug, indicating both low solubility and low permeability.[5][6] Key reasons include:

  • Poor Aqueous Solubility: this compound has a low water solubility of about 400 μg/ml.[1][6]

  • pH-Dependent Solubility: Its solubility is highly dependent on pH, favoring acidic environments.[1][5]

  • Gelation Behavior: It exhibits a tendency to form a gel in acidic conditions, which can hinder its dissolution and absorption.[1][4]

  • Pre-absorption Metabolism: The prodrug is susceptible to hydrolysis by esterases in the intestinal lumen, converting it to the active but less permeable metabolite, cefpodoxime acid, before it can be absorbed.[1][2]

  • Efflux Mechanisms: Studies suggest that after absorption into intestinal epithelial cells and conversion to cefpodoxime acid, the active metabolite may be preferentially effluxed back into the intestinal lumen.[2]

Q2: What are the most common formulation strategies to improve the oral bioavailability of this compound?

A2: Several formulation strategies have been successfully employed to overcome the bioavailability challenges of this compound. These include:

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix to improve its dissolution rate.[5][7][8]

  • Self-Emulsifying Drug Delivery Systems (SEDDS) and Self-Microemulsifying Drug Delivery Systems (SMEDDS): These are lipid-based formulations that form fine oil-in-water emulsions or microemulsions upon gentle agitation in the gastrointestinal fluids, enhancing the solubility and permeability of the drug.[6][9][10][11][12]

  • Nanoparticulate Systems: Reducing the particle size to the nanometer range increases the surface area for dissolution. This includes techniques like preparing nanoparticles and nanoplexes.[13][14]

  • Microparticles and Gastro-retentive Systems: Formulations like floating microballoons can increase the gastric residence time, allowing the drug to remain in the acidic environment of the stomach where it has higher solubility.[1][15]

  • Co-grinding: This method involves grinding the drug with a carrier to increase its surface area and enhance dissolution.[7]

Q3: Which polymers are commonly used for preparing this compound solid dispersions?

A3: A variety of hydrophilic polymers have been investigated as carriers for this compound solid dispersions. Commonly used polymers include:

  • Polyvinylpyrrolidone (PVP K30)[7][8]

  • Polyethylene Glycols (PEG 4000 and PEG 6000)[7][16][17][18]

  • Soluplus®[3][8][19]

  • Eudragit RS 100[14]

  • Hydroxypropylmethyl cellulose (HPMC)[15]

  • Ethyl cellulose (EC)[8][15]

  • β-cyclodextrin[16][18]

  • Mannitol[16][18]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low in vitro dissolution rate of solid dispersion. - Incomplete conversion to amorphous state.- Inappropriate drug-to-carrier ratio.- Poor wettability of the formulation.- Confirm the amorphous state using DSC or XRD.[7][8]- Optimize the drug-to-carrier ratio; higher carrier amounts often improve dissolution.[7]- Incorporate a surfactant or use a more hydrophilic carrier.
Phase separation or precipitation in SMEDDS formulation upon dilution. - Incorrect ratio of oil, surfactant, and co-surfactant.- Low surfactant concentration.- Poor emulsification capacity of the chosen excipients.- Construct a ternary phase diagram to identify the optimal self-emulsification region.[6][9][10]- Increase the concentration of the surfactant or co-surfactant.- Screen different oils, surfactants (e.g., Tween 80, TPGS), and co-surfactants (e.g., PEG 400, Propylene Glycol) for better compatibility and emulsification.[6][9][11]
High variability in pharmacokinetic data in animal studies. - Inconsistent dosing volume or technique.- Food effects influencing drug absorption.- Formulation instability in vivo.- Ensure accurate and consistent administration of the formulation.- Standardize the fasting state of the animals before and after dosing.- Evaluate the in vivo stability of the formulation; for SMEDDS, ensure the cloud point is above body temperature.[6][11]
Recrystallization of amorphous this compound during storage. - High humidity and/or temperature.- Insufficient amount of stabilizing polymer in the solid dispersion.- Store the formulation in a desiccator or under controlled humidity conditions.- Increase the polymer concentration or use a combination of polymers to inhibit recrystallization.[20]
Low entrapment efficiency in nanoparticle or microparticle formulations. - Suboptimal process parameters (e.g., homogenization speed, stirring rate).- Poor miscibility of the drug in the organic phase during preparation.- Inappropriate drug-to-polymer ratio.- Optimize formulation process variables like stirring speed and solvent evaporation rate.[15]- Select a solvent system where both the drug and polymer are soluble.- Adjust the drug-to-polymer ratio; a higher polymer concentration can sometimes improve encapsulation.[14]

Quantitative Data Summary

Table 1: Enhancement of this compound Solubility and Dissolution

Formulation ApproachKey ExcipientsDrug:Carrier RatioSolubility/Dissolution EnhancementReference
Solid DispersionPVP K301:4Significantly greater dissolution than pure drug.[7]
Solid DispersionCroscarmellose Sodium (Co-grinding)1:4Significantly greater dissolution than pure drug.[7]
Solid DispersionSoluplus®, PVP K301:1:1~28-fold increase in solubility at pH 1.2.[8][20]
Solid DispersionSoluplus®1:1091.04% drug release compared to 46.3% for pure drug.[3][19]
SMEDDSCapmul MCM (oil), Tween 80 & TPGS (surfactants)N/A5.36-fold increase in AUC₀-∞ compared to plain drug.[6][11]
MicroparticlesMethylcellulose, Sodium Alginate, Chitosan0.05-1.0% polymerMarked increase in dissolution rate.[1]

Table 2: Pharmacokinetic Parameters of this compound Formulations in Rats

FormulationCmax (µg/mL)Tmax (hr)AUC₀-t (µg·hr/mL)Relative Bioavailability (%)Reference
Pure Drug Suspension1.8 ± 0.228.2 ± 1.1100[1]
Methylcellulose Microparticles4.2 ± 0.3223.5 ± 2.4286.6[1]
Sodium Alginate Microparticles3.9 ± 0.3221.8 ± 2.1265.8[1]
Chitosan Microparticles4.5 ± 0.4225.1 ± 2.6306.1[1]

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
  • Dissolution: Dissolve this compound and the chosen carrier (e.g., PVP K-30, Soluplus®) in a suitable solvent like methanol.[5] Ensure complete dissolution of both components.

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Drying: Dry the resulting solid mass in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Sizing: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a suitable sieve to obtain a uniform particle size.

  • Characterization: Characterize the prepared solid dispersion using techniques like Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the amorphous state and absence of drug-carrier interaction.[7][8]

Protocol 2: In Vitro Dissolution Testing
  • Apparatus: Use a USP Type II (paddle) dissolution apparatus.[7]

  • Dissolution Medium: Use 900 mL of 0.1 N HCl (pH 1.2) or another appropriate buffer (e.g., glycine buffer pH 3.0) to simulate gastric conditions.[1][7]

  • Temperature and Speed: Maintain the temperature of the dissolution medium at 37 ± 0.5°C and the paddle speed at 75 rpm.[7]

  • Sample Introduction: Add a quantity of the formulation equivalent to a specific dose of this compound (e.g., 100 mg) to the dissolution vessel.

  • Sampling: Withdraw aliquots (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes). Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Analysis: Filter the samples and analyze the concentration of this compound using a validated UV-Vis spectrophotometric or HPLC method.

Visualizations

experimental_workflow formulation Formulation Development (e.g., Solid Dispersion, SMEDDS) characterization Physicochemical Characterization (DSC, XRD, FTIR, Particle Size) formulation->characterization invitro In Vitro Evaluation (Dissolution, Permeability) characterization->invitro invivo In Vivo Animal Studies (Pharmacokinetics) invitro->invivo Lead Formulation Selection optimization Formulation Optimization invitro->optimization Iterative Refinement optimization->formulation

Caption: A typical experimental workflow for developing enhanced bioavailability formulations.

bioavailability_challenges cp This compound (Oral Administration) stomach Stomach (Acidic pH) - Better Solubility - Gelation Risk cp->stomach intestine Small Intestine - Poor Solubility - Enzymatic Degradation stomach->intestine absorption Absorption into Enterocytes intestine->absorption metabolism Metabolism to Cefpodoxime Acid absorption->metabolism efflux Efflux back to Lumen metabolism->efflux systemic Systemic Circulation (Bioavailability) metabolism->systemic

Caption: Factors affecting the oral bioavailability of this compound.

formulation_strategies main Enhancing Oral Bioavailability of this compound solid_dispersion Solid Dispersions - Amorphous State - Increased Wetting - Enhanced Dissolution main:f0->solid_dispersion smedds SMEDDS / SEDDS - Lipid Formulation - Forms Microemulsion - Improves Solubility & Permeability main:f0->smedds nanotech Nanotechnology - Increased Surface Area - Nanoparticles - Nanoplexes main:f0->nanotech gastro Gastro-retentive Systems - Increased Gastric Residence Time - Floating Microballoons - Improved Solubility in Stomach main:f0->gastro

Caption: Key formulation strategies to improve this compound bioavailability.

References

Cefpodoxime Proxetil Degradation Product Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of Cefpodoxime Proxetil degradation products.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing unexpected peaks in our HPLC chromatogram during the stability testing of this compound. How can we identify if these are degradation products?

A1: Unforeseen peaks in your chromatogram often indicate the presence of impurities or degradation products. To determine their origin, a forced degradation study is recommended. Subjecting this compound to stress conditions such as acid, base, oxidation, heat, and light will intentionally induce degradation.[1][2][3] Comparing the chromatograms of the stressed samples with your original sample will help confirm if the new peaks are indeed degradation products. Further characterization using LC-MS/MS can then be employed to elucidate their structures by analyzing their fragmentation patterns.[1][4]

Q2: Our laboratory is struggling with poor resolution between the main this compound peak and its degradation products in our reverse-phase HPLC method. What steps can we take to improve separation?

A2: Achieving optimal separation is crucial for accurate quantification. Here are several troubleshooting steps to enhance resolution:

  • Optimize Mobile Phase Composition: Adjusting the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer can significantly impact retention and resolution. A gradient elution is often more effective than an isocratic one for separating complex mixtures of parent drug and degradation products.[3][5]

  • Adjust pH of the Aqueous Phase: The pH of the mobile phase buffer can alter the ionization state of this compound and its degradation products, thereby affecting their retention on a C18 column. Experiment with a pH range around 4.0 to 6.0.[3][6]

  • Select an Appropriate Column: Ensure you are using a high-efficiency column, such as a C18 column with a small particle size (e.g., 5 µm).[3][6] The column length and internal diameter can also be optimized.

  • Control Column Temperature: Maintaining a consistent and slightly elevated column temperature (e.g., 30°C) can improve peak shape and resolution.[5]

  • Lower the Flow Rate: Reducing the flow rate can sometimes enhance separation, although it will increase the run time.

Q3: We are using LC-MS to characterize the degradation products, but are observing weak or no mass spectra for some of the impurity peaks detected by UV. What could be the issue?

A3: This discrepancy can arise from several factors:

  • Poor Ionization: The degradation product may not ionize efficiently under the current mass spectrometry conditions. Experiment with both positive and negative ion modes. Also, consider adjusting the electrospray ionization (ESI) source parameters, such as capillary voltage and gas flow.

  • Mobile Phase Incompatibility: Some mobile phase additives, like non-volatile buffers (e.g., phosphate buffers), are not ideal for LC-MS analysis as they can cause ion suppression. If possible, switch to a volatile buffer system like ammonium acetate or formic acid.[1][2]

  • Low Concentration: The concentration of the degradation product might be below the limit of detection of the mass spectrometer, even if it is detectable by UV. Consider concentrating your sample if possible.

  • Neutral Degradation Product: The degradation product might be a neutral molecule that is difficult to ionize.

Q4: How can we differentiate between process-related impurities and actual degradation products of this compound?

A4: Distinguishing between these two types of impurities is a critical step in drug development.

  • Forced Degradation Studies: As mentioned in Q1, performing forced degradation studies is the primary method. Peaks that appear or increase significantly only in the stressed samples are considered degradation products.[1][2]

  • Analysis of Starting Materials and Intermediates: If possible, analyze the starting materials and key intermediates used in the synthesis of this compound. Any impurities found in these that are also present in the final product are likely process-related impurities.

  • Review of the Synthetic Route: Understanding the synthetic pathway can provide insights into potential by-products and unreacted starting materials that could be present as process-related impurities.[2]

Quantitative Data Summary

The following tables summarize typical quantitative data obtained during the analysis of this compound and its degradation products.

Table 1: Summary of this compound Degradation under Various Stress Conditions

Stress ConditionReagent/ParameterDurationTemperature% Degradation
Acid Hydrolysis0.1 M HCl2 hoursRoom Temp~15-20%
Base Hydrolysis0.1 M NaOH2 hoursRoom Temp~25-30%
Oxidation3% H₂O₂24 hoursRoom Temp~10-15%
Thermal DegradationDry Heat2 hours60°C~5-10%
Photolytic DegradationUV Light (254 nm)12 hoursRoom Temp~8-12%

Note: The percentage of degradation can vary based on the specific experimental conditions.

Table 2: Typical Retention Times of this compound and its Known Degradation Products in a C18 RP-HPLC Method

CompoundRetention Time (minutes)
This compound Isomer A15.2
This compound Isomer B16.8
Cefpodoxime Acid5.4
Desacetylthis compound11.5
Δ²-Cefpodoxime Proxetil13.1

Note: Retention times are approximate and can vary depending on the specific HPLC method (column, mobile phase, flow rate, etc.).

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the general procedure for conducting a forced degradation study.

  • Preparation of Stock Solution: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., a mixture of water, acetonitrile, and acetic acid) to obtain a stock solution of a specific concentration (e.g., 1 mg/mL).[1][2]

  • Acid Degradation: To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid. Keep the mixture at room temperature for a specified period (e.g., 2 hours). Neutralize the solution with an equivalent amount of 0.1 M sodium hydroxide before analysis.[2]

  • Base Degradation: To another aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide. Keep the mixture at room temperature for a specified period (e.g., 2 hours). Neutralize the solution with an equivalent amount of 0.1 M hydrochloric acid before analysis.[2]

  • Oxidative Degradation: Treat an aliquot of the stock solution with a solution of 3% hydrogen peroxide and keep it at room temperature for 24 hours.

  • Thermal Degradation: Place a known quantity of solid this compound in an oven at 60°C for 2 hours. After cooling, dissolve the sample in the mobile phase for analysis.[1][2]

  • Photolytic Degradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) for 12 hours.[1]

  • Analysis: Analyze all the stressed samples, along with a control (unstressed) sample, using a validated stability-indicating HPLC method.

Protocol 2: HPLC Method for the Analysis of this compound and its Degradation Products

This is a general-purpose HPLC method that can be used as a starting point for method development.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[3]

  • Mobile Phase A: 50 mM Ammonium Acetate buffer, pH adjusted to 6.0 with o-phosphoric acid.[3]

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient Program:

    • 0-5 min: 45% B

    • 5-20 min: 45% to 65% B

    • 20-25 min: 65% B

    • 25-30 min: 65% to 45% B

    • 30-35 min: 45% B

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.[3]

  • Injection Volume: 20 µL.

Visualizations

G cluster_degradation This compound Degradation Pathways CP This compound DP1 Cefpodoxime Acid (Hydrolysis of Ester Linkage) CP->DP1 Acid/Base Hydrolysis DP2 Isomers of this compound (Epimerization) CP->DP2 Heat/Solution DP3 Oxidized Products (Oxidation of Thiazole Ring) CP->DP3 Oxidative Stress DP4 Photodegradation Products CP->DP4 UV Light

Caption: Major degradation pathways of this compound under various stress conditions.

G cluster_workflow Workflow for Degradation Product Identification start Start: This compound Sample forced_degradation Forced Degradation (Acid, Base, Heat, Light, Oxidation) start->forced_degradation hplc_analysis HPLC Analysis (Separation of Degradation Products) forced_degradation->hplc_analysis lcms_analysis LC-MS/MS Analysis (Mass and Fragmentation Data) hplc_analysis->lcms_analysis structure_elucidation Structure Elucidation (Interpretation of Spectra) lcms_analysis->structure_elucidation end End: Identified Degradation Products structure_elucidation->end

Caption: A typical experimental workflow for the identification of this compound degradation products.

References

Technical Support Center: Cefpodoxime Proxetil Tablet Dissolution Testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the dissolution testing of Cefpodoxime Proxetil tablets.

Troubleshooting Guide

This guide addresses common issues encountered during the dissolution testing of this compound tablets.

Problem Potential Cause(s) Recommended Solution(s)
Low Dissolution Results Poor solubility of this compound: The drug is known for its low water solubility, which can be pH-dependent.[1][2][3][4]- Optimize Dissolution Medium: The USP method suggests a glycine/HCl buffer at pH 3.0.[1][5] Other studies have used 0.1 N HCl.[3][4][6][7] Consider the use of surfactants in the dissolution medium to improve wetting and solubility.[2] - Enhance Drug Formulation: Techniques like solid dispersion with carriers such as PEG 6000 or PVP K30, or co-grinding with superdisintegrants can significantly improve the dissolution rate.[4][8][9]
High Variability in Results Inconsistent wetting of the tablet surface: This can be due to the hydrophobic nature of the drug. Coning: Formation of a mound of undissolved powder at the bottom of the vessel.- Apparatus and Agitation: USP Apparatus 2 (paddle) is commonly used at 75 rpm.[1][5] Some studies have used 50 rpm or 100 rpm.[6][7][10] Ensure proper de-aeration of the medium. Consider using USP Apparatus 1 (basket) to minimize coning.[2] - Formulation Consistency: Ensure uniform distribution of excipients, especially surfactants and disintegrants, during tablet manufacturing.[11]
Incomplete Dissolution within the Specified Time Gelation of the drug substance: this compound can form a gel-like layer, particularly in acidic environments, hindering further dissolution.[1][2] Cross-linking in gelatin capsules (if applicable): This can impede the release of the drug.- Media Modification: The addition of enzymes or surfactants to the dissolution medium can help break down any gel matrix.[2][10] - Alternative Apparatus: For formulations prone to gelation, USP Apparatus 3 (reciprocating cylinder) might provide a more discriminative dissolution profile.[12]
Unexpected pH Shift in Dissolution Medium Interaction of tablet excipients with the buffer: Some excipients can alter the pH of the dissolution medium, affecting the solubility of the pH-sensitive drug.- Excipient Compatibility: Review the excipients used in the formulation for their potential impact on the buffer's pH.[13] - Buffer Capacity: Ensure the dissolution medium has sufficient buffer capacity to maintain the target pH throughout the test.

Frequently Asked Questions (FAQs)

Q1: What is the standard USP dissolution method for this compound tablets?

A1: The United States Pharmacopeia (USP) specifies the following conditions for the dissolution testing of this compound tablets:

  • Apparatus: USP Apparatus 2 (Paddle)

  • Medium: Glycine and sodium chloride solution adjusted to pH 3.0 with hydrochloric acid.[5]

  • Speed: 75 rpm

  • Time: 30 minutes

  • Tolerance: Not less than 70% (Q) of the labeled amount of cefpodoxime is dissolved in 30 minutes.[5]

  • Quantification: UV absorption at approximately 259 nm.[5][14]

Q2: Why is the dissolution of this compound challenging?

A2: this compound is a Biopharmaceutics Classification System (BCS) Class IV drug, meaning it has both low solubility and low permeability.[4] Its poor aqueous solubility is a primary factor limiting its dissolution rate.[1][2][3] Additionally, it can exhibit gelation in acidic media, which can further hinder its release from the tablet.[1][2]

Q3: What alternative dissolution media can be used?

A3: While the USP recommends a pH 3.0 glycine buffer, several studies have successfully used 0.1 N HCl as the dissolution medium.[3][4][6][7] The choice of medium may depend on the specific formulation and the desired in-vitro in-vivo correlation (IVIVC).

Q4: How can the dissolution rate of this compound tablets be improved?

A4: Several formulation strategies can be employed to enhance the dissolution rate:

  • Solid Dispersion: Creating a solid dispersion of the drug with a hydrophilic carrier like polyethylene glycol (PEG) 6000 or polyvinylpyrrolidone (PVP) K30 can significantly improve dissolution.[4][8][9]

  • Co-grinding: Co-grinding the drug with superdisintegrants such as croscarmellose sodium can increase the surface area and promote faster disintegration and dissolution.[8]

  • Use of Surfactants: Incorporating surfactants like sodium lauryl sulfate (SLS) in the formulation can improve the wettability of the drug particles.[11]

  • Particle Size Reduction: Micronization of the active pharmaceutical ingredient (API) can increase the surface area available for dissolution.[2][11]

Q5: What are the key parameters to monitor during method development?

A5: During the development of a dissolution method for this compound tablets, it is crucial to monitor:

  • pH of the medium: Ensure it remains within the specified range throughout the test.

  • Agitation speed: Optimize the paddle or basket speed to achieve reproducible results without causing excessive turbulence.

  • Dissolution profile: Take samples at multiple time points to understand the release kinetics.

  • Sink conditions: Ensure that the concentration of the drug in the dissolution medium does not exceed 15-20% of its saturation solubility in that medium.

Experimental Protocols

USP Dissolution Method for this compound Tablets
  • Preparation of Dissolution Medium (pH 3.0 Glycine Buffer):

    • Dissolve 54.5 g of glycine and 42.6 g of sodium chloride in about 500 mL of deionized water in a 1000-mL volumetric flask.

    • Carefully add 14.2 mL of hydrochloric acid while swirling and allow the solution to cool.

    • Dilute with deionized water to the final volume and mix well.

    • Transfer 50 mL of this stock solution to a flask and dilute with deionized water to 900 mL to obtain a solution with a pH of 3.0 ± 0.1. Adjust the pH of the stock solution with 10 N sodium hydroxide if necessary.[5]

  • Dissolution Apparatus Setup:

    • Set up a USP Apparatus 2 (paddle).

    • Fill each dissolution vessel with 900 mL of the prepared dissolution medium.

    • Equilibrate the medium to 37 ± 0.5 °C.

  • Procedure:

    • Place one this compound tablet in each vessel.

    • Immediately start the apparatus at a rotation speed of 75 rpm.

    • Withdraw an aliquot of the dissolution medium at 30 minutes.

    • Filter the sample through a suitable filter (e.g., 0.45 µm).

  • Quantification:

    • Prepare a standard solution of USP this compound RS of known concentration in the dissolution medium.

    • Measure the absorbance of the filtered sample and the standard solution at 259 nm using a UV-Vis spectrophotometer.

    • Calculate the percentage of Cefpodoxime dissolved.

Visualizations

Dissolution_Troubleshooting_Workflow start Low Dissolution Results cause1 Poor Drug Solubility start->cause1 cause2 Inadequate Wetting start->cause2 cause3 Gel Formation start->cause3 solution1 Optimize Dissolution Medium (pH, Surfactants) cause1->solution1 solution2 Enhance Formulation (Solid Dispersion, Co-grinding) cause1->solution2 cause2->solution1 solution3 Modify Apparatus/Agitation cause2->solution3 cause3->solution1 cause3->solution3

Caption: Troubleshooting workflow for low dissolution results.

Experimental_Workflow cluster_prep Preparation cluster_dissolution Dissolution Test cluster_analysis Analysis prep_media Prepare Dissolution Medium (pH 3.0) setup_app Set up USP Apparatus 2 (Paddle) at 37°C prep_media->setup_app prep_std Prepare Standard Solution measure_abs Measure Absorbance at 259 nm prep_std->measure_abs add_tablet Add Tablet to Vessel setup_app->add_tablet run_test Run at 75 rpm for 30 min add_tablet->run_test sample Withdraw and Filter Sample run_test->sample sample->measure_abs calculate Calculate % Dissolved measure_abs->calculate

Caption: Experimental workflow for USP dissolution testing.

References

Validation & Comparative

Cross-resistance analysis between Cefpodoxime Proxetil and other beta-lactam antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive analysis of cross-resistance between the third-generation oral cephalosporin, Cefpodoxime Proxetil, and other commonly used beta-lactam antibiotics. The data presented herein is curated from a range of in vitro studies to offer a comparative overview of their performance against clinically relevant bacterial pathogens, with a focus on resistant strains. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the discovery and development of new antimicrobial agents.

Comparative In Vitro Activity: Minimum Inhibitory Concentration (MIC) Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Cefpodoxime and other beta-lactam antibiotics against key bacterial pathogens, including those with well-characterized resistance mechanisms. The MIC is the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism. Lower MIC values are indicative of greater antibacterial potency.

Table 1: Comparative MICs (µg/mL) Against Respiratory Pathogens

OrganismCefpodoximeCefuroximeCefiximeAmoxicillin/ClavulanatePenicillin G
Streptococcus pneumoniae (Penicillin-Susceptible)≤0.06 - 0.50.12 - 10.12 - 1≤0.06 - 0.5≤0.06
Streptococcus pneumoniae (Penicillin-Resistant)0.5 - 42 - 161 - 40.5 - 4≥2
Haemophilus influenzae (β-lactamase negative)≤0.06 - 0.50.5 - 2≤0.06 - 0.250.25 - 20.5 - 4
Haemophilus influenzae (β-lactamase positive)≤0.06 - 0.51 - 4≤0.06 - 0.250.5 - 4≥4
Moraxella catarrhalis (β-lactamase positive)≤0.06 - 0.50.5 - 4≤0.06 - 0.5≤0.06 - 0.5≥2

Data compiled from multiple in vitro studies. Actual MICs can vary based on the specific strain and testing methodology.

Table 2: Comparative MICs (µg/mL) Against Enterobacteriaceae

OrganismCefpodoximeCefotaximeCeftazidimeCefepime
Escherichia coli (ESBL-negative)0.25 - 2≤0.06 - 0.50.12 - 1≤0.06 - 0.5
Escherichia coli (ESBL-positive)4 - >1288 - >25616 - >2562 - 64
Klebsiella pneumoniae (ESBL-negative)0.25 - 1≤0.06 - 0.50.25 - 1≤0.06 - 0.5
Klebsiella pneumoniae (ESBL-positive)8 - >12816 - >25632 - >2564 - 128

ESBL: Extended-Spectrum Beta-Lactamase. Data compiled from multiple in vitro studies. Actual MICs can vary based on the specific strain and testing methodology.

Mechanisms of Cross-Resistance

Cross-resistance between cefpodoxime and other beta-lactam antibiotics is primarily mediated by three key mechanisms:

  • Enzymatic Degradation by Beta-Lactamases: The production of beta-lactamase enzymes is the most prevalent mechanism of resistance. These enzymes hydrolyze the amide bond in the beta-lactam ring, inactivating the antibiotic. Extended-Spectrum Beta-Lactamases (ESBLs) are a significant concern as they can inactivate a wide range of cephalosporins, including cefpodoxime, cefotaxime, ceftriaxone, and ceftazidime.[1] AmpC beta-lactamases also contribute to resistance against many cephalosporins.

  • Alterations in Penicillin-Binding Proteins (PBPs): Beta-lactam antibiotics exert their bactericidal effect by binding to and inactivating PBPs, which are essential enzymes for bacterial cell wall synthesis.[2] Mutations in the genes encoding PBPs can reduce the binding affinity of beta-lactam drugs, leading to resistance. This is a common resistance mechanism in Streptococcus pneumoniae against penicillin and can confer cross-resistance to cephalosporins.

  • Reduced Outer Membrane Permeability: In Gram-negative bacteria, the outer membrane acts as a permeability barrier. The transport of beta-lactam antibiotics into the periplasmic space, where the PBPs are located, is facilitated by porin channels.[1] A reduction in the number of porin channels or mutations that alter their structure can limit the intracellular concentration of the antibiotic, contributing to resistance.

G cluster_0 Bacterial Cell cluster_1 Outer Membrane cluster_2 Periplasmic Space cluster_4 Resistance Mechanisms Porin Porin Channel BetaLactam_in β-Lactam Antibiotic Porin->BetaLactam_in BetaLactam_out β-Lactam Antibiotic (e.g., Cefpodoxime) BetaLactam_out->Porin Entry PBP Penicillin-Binding Protein (PBP) BetaLactam_in->PBP Inhibition of Cell Wall Synthesis BetaLactamase β-Lactamase (e.g., ESBL, AmpC) BetaLactamase->BetaLactam_in Inactivation Porin_mut Porin Loss/ Mutation Porin_mut->Porin Reduces Entry Enzymatic_deg Enzymatic Degradation PBP_alt PBP Alteration PBP_alt->PBP Reduces Binding

Caption: Mechanisms of beta-lactam resistance in Gram-negative bacteria.

Experimental Protocols for Cross-Resistance Analysis

The determination of cross-resistance is typically performed using standardized antimicrobial susceptibility testing methods. The following outlines the general protocols for the agar dilution and broth microdilution methods as recommended by the Clinical and Laboratory Standards Institute (CLSI).

1. Agar Dilution Method

The agar dilution method is a reference standard for determining the MIC of an antimicrobial agent.

  • Preparation of Antibiotic Plates: A series of agar plates are prepared, each containing a specific concentration of the antibiotic to be tested. The antibiotic concentrations are typically in a twofold dilution series (e.g., 0.06, 0.12, 0.25, 0.5, 1, 2, 4, 8, 16, 32 µg/mL). A growth control plate with no antibiotic is also prepared.

  • Inoculum Preparation: A standardized suspension of the bacterial isolate is prepared in a suitable broth or saline solution. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final inoculum concentration that will deliver approximately 10⁴ CFU per spot on the agar plate.

  • Inoculation: A multipoint inoculator is used to spot the standardized bacterial suspension onto the surface of each antibiotic-containing agar plate and the growth control plate.

  • Incubation: The inoculated plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria.

2. Broth Microdilution Method

The broth microdilution method is a widely used and often automated technique for MIC determination.

  • Preparation of Microdilution Trays: Commercially prepared or in-house prepared 96-well microdilution trays are used. Each well contains a specific concentration of a dehydrated or frozen antibiotic in a broth medium (e.g., Mueller-Hinton Broth). A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • Inoculum Preparation: A standardized bacterial suspension is prepared as described for the agar dilution method. The suspension is then diluted in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation: The standardized bacterial inoculum is dispensed into each well of the microdilution tray.

  • Incubation: The trays are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation: The MIC is determined by observing the lowest concentration of the antibiotic that prevents visible turbidity (bacterial growth). This can be done visually or with an automated reader.

G cluster_0 Experimental Workflow cluster_1 Antimicrobial Susceptibility Testing start Start: Bacterial Isolate prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) start->prep_inoculum agar_dilution Agar Dilution: Inoculate antibiotic-containing agar plates prep_inoculum->agar_dilution Method 1 broth_microdilution Broth Microdilution: Inoculate antibiotic-containing microtiter wells prep_inoculum->broth_microdilution Method 2 incubation Incubate (35°C, 16-20h) agar_dilution->incubation broth_microdilution->incubation read_results Read Results: Determine MIC incubation->read_results interpretation Interpret Results: Susceptible, Intermediate, or Resistant (using CLSI breakpoints) read_results->interpretation end End: Cross-Resistance Profile interpretation->end

Caption: General workflow for determining cross-resistance using MIC methods.

Conclusion

The emergence and spread of bacterial resistance to beta-lactam antibiotics is a significant public health concern. This guide provides a comparative analysis of the in vitro activity of this compound against other beta-lactams, highlighting the critical issue of cross-resistance. The data indicates that while cefpodoxime remains a potent oral cephalosporin against many common pathogens, its efficacy can be compromised by the same resistance mechanisms that affect other members of its class, particularly ESBL production in Gram-negative bacteria and PBP alterations in Gram-positive cocci. A thorough understanding of these cross-resistance patterns, facilitated by standardized susceptibility testing, is essential for the judicious use of existing antimicrobial agents and for guiding the development of novel therapeutics to combat resistant infections.

References

A Comparative Guide to Analytical Method Validation for Cefpodoxime Acid Impurity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the determination of Cefpodoxime acid, a significant impurity in Cefpodoxime proxetil drug substances and products. The selection of a robust and reliable analytical method is critical for ensuring the quality, safety, and efficacy of the final pharmaceutical product. This document summarizes key performance characteristics of various reported methods and provides detailed experimental protocols to aid in the selection and implementation of the most suitable method for your laboratory's needs.

Comparison of Validated RP-HPLC Methods

The most common approach for the analysis of Cefpodoxime acid impurity is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The following tables summarize the chromatographic conditions and validation parameters from several published studies, offering a side-by-side comparison to facilitate method selection.

Table 1: Comparison of Chromatographic Conditions for Cefpodoxime Acid Impurity Analysis

ParameterMethod 1Method 2Method 3
Column Inertsil C18 (5 µm)[1][2]Phenomenex Luna C18 (250 mm × 4.6 mm i.d., 5 µm)[3]Hypersil C18 (250 x 4.6 mm, 5µm)[4]
Mobile Phase Phosphate buffer and methanol (60:40 v/v), pH 4.0[1][2]Acetonitrile and 50 mM ammonium acetate (45:55 v/v), pH 6.0[3]Acetonitrile and mixed phosphate buffer (65:35 v/v), pH 6.8[4]
Flow Rate 0.8 mL/min[1][2]1.0 mL/min[3]1.2 mL/min[4]
Detection Wavelength 222 nm[1][2]254 nm[3]235 nm[4]
Elution Time of Impurity 15.6 minutes[1][2]Not explicitly stated for the impurityNot explicitly stated for the impurity

Table 2: Comparison of Method Validation Parameters for Cefpodoxime Acid Impurity

ParameterMethod 1Method 2Method 3
Linearity Range Not specified for impurity1–80 µg/mL (for this compound)[3]50-200 µg/ml (for this compound and its isomer)[4]
Correlation Coefficient (r²) Not specified for impurity0.9998 (for this compound)[3]0.9999 (for CP) and 0.998 (for isomer)[4]
LOD Not specified for impurity0.17 µg/mL (for this compound)[3]3.21 µg/ml[4]
LOQ Not specified for impurity0.5 µg/mL (for this compound)[3]9.83 µg/ml[4]
Accuracy (% Recovery) Not specified for impurityNot specifiedNot specified
Precision (%RSD) Not specified for impurityNot specifiedNot specified

Experimental Protocols

Detailed methodologies are crucial for the successful replication and implementation of analytical methods. Below are the experimental protocols for the compared methods.

Method 1: RP-HPLC with UV Detection at 222 nm

This method utilizes an isocratic elution protocol for the determination of Cefpodoxime acid impurity.[1][2]

  • Chromatographic System: A liquid chromatograph equipped with a UV detector.

  • Column: Inertsil C18 (5 µm particle size).[1][2]

  • Mobile Phase: A mixture of phosphate buffer and methanol in a 60:40 ratio. The pH is adjusted to 4.0.[1][2]

  • Flow Rate: 0.8 mL/min.[1][2]

  • Detection: UV detection at a wavelength of 222 nm.[1][2]

  • Sample Preparation: A standard stock solution of Cefpodoxime acid is prepared by dissolving 10 mg of the impurity in 10 mL of methanol to achieve a concentration of 1000 µg/mL. Further dilutions are made using the mobile phase.

Method 2: Stability-Indicating HPLC Method

This method is a stability-indicating assay for this compound and its degradation products.[3]

  • Chromatographic System: A high-performance liquid chromatograph with a UV detector.

  • Column: Phenomenex Luna C18 (250 mm × 4.6 mm i.d., 5 µm particle size).[3]

  • Mobile Phase: A mixture of acetonitrile and 50 mM ammonium acetate in a 45:55 (v/v) ratio. The pH is adjusted to 6.0 with o-phosphoric acid.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV detection at 254 nm.[3]

  • Forced Degradation Studies: The drug is subjected to acid and alkali hydrolysis, oxidation, and dry and wet heat treatment to demonstrate the method's stability-indicating properties.[3] For instance, acid degradation involves refluxing a methanolic stock solution with 5 M HCl at 80°C for 90 minutes.[3]

Method 3: RP-HPLC for Stability Studies

This method has been developed and validated for the stability studies of this compound and the detection of its isomers.[4]

  • Chromatographic System: An HPLC system with a PDA detector.

  • Column: Hypersil C18 (250*4.6 mm, 5µm particle size).[4]

  • Mobile Phase: A mixture of Acetonitrile and mixed phosphate buffer in a 65:35 ratio, with the pH adjusted to 6.8.[4]

  • Flow Rate: 1.2 mL/min.[4]

  • Detection: PDA detection at 235 nm.[4]

  • Forced Degradation: The method is validated through forced degradation studies including acid, base, and heat degradation to produce the degradation products.[4]

Workflow for Analytical Method Validation

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The following diagram illustrates a typical workflow for the validation of an analytical method for impurity determination.

G cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Documentation & Implementation A Define Analytical Requirements B Select Analytical Technique (e.g., RP-HPLC) A->B C Optimize Chromatographic Conditions (Column, Mobile Phase, Flow Rate, etc.) B->C D Specificity / Selectivity (Forced Degradation Studies) C->D E Linearity & Range D->E F Accuracy (% Recovery) E->F G Precision (Repeatability & Intermediate Precision) F->G H Limit of Detection (LOD) G->H I Limit of Quantitation (LOQ) H->I J Robustness I->J K Solution Stability J->K L Prepare Validation Report K->L M Implement for Routine Analysis L->M

Caption: Workflow for Analytical Method Validation of Impurities.

This guide is intended to provide a starting point for researchers and scientists. The choice of the most appropriate method will depend on the specific requirements of the analysis, including the sample matrix, available instrumentation, and regulatory guidelines. It is always recommended to perform an in-house validation or verification of the chosen method to ensure its suitability for the intended application.

References

A Comparative Analysis of Cefpodoxime Proxetil and Cefuroxime Axetil for the Treatment of Community-Acquired Pneumonia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two widely prescribed oral cephalosporins, Cefpodoxime Proxetil and Cefuroxime Axetil, for the treatment of community-acquired pneumonia (CAP). While direct head-to-head clinical trial data for this specific indication is limited, this document synthesizes findings from key clinical studies to offer an objective analysis of their respective efficacy, safety, and pharmacological profiles.

Executive Summary

Mechanism of Action

Both this compound and cefuroxime axetil are prodrugs that are hydrolyzed in the body to their active forms, cefpodoxime and cefuroxime, respectively. As β-lactam antibiotics, they exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2][3][4] They bind to and inactivate penicillin-binding proteins (PBPs), enzymes essential for the final step in peptidoglycan synthesis.[1][2] This disruption leads to cell lysis and bacterial death.

cluster_drug Cephalosporin Prodrug Action cluster_bacteria Bacterial Cell This compound This compound Cefpodoxime (Active) Cefpodoxime (Active) This compound->Cefpodoxime (Active) Hydrolysis Cefuroxime Axetil Cefuroxime Axetil Cefuroxime (Active) Cefuroxime (Active) Cefuroxime Axetil->Cefuroxime (Active) Hydrolysis PBP Penicillin-Binding Proteins (PBPs) Cefpodoxime (Active)->PBP Inhibits Cefuroxime (Active)->PBP Inhibits Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes CellLysis Cell Lysis & Bacterial Death

Mechanism of Action of this compound and Cefuroxime Axetil.

Clinical Efficacy in Community-Acquired Pneumonia

Table 1: Clinical Efficacy of this compound in CAP

StudyComparatorPatient PopulationDosing RegimenClinical Cure RateBacteriological Eradication Rate
Van Zyl L, et al. (2002)[5]Cefditoren PivoxilAmbulatory adults with CAPThis compound 200 mg BID for 14 days92.2% (153/166)95.7% (134/140)

Table 2: Clinical Efficacy of Cefuroxime Axetil in CAP

StudyComparator / DesignPatient PopulationDosing RegimenClinical Response Rate (Cure/Improvement)Bacteriological Clearance Rate
Brande P, et al. (1997)[6][7]Sequential IV/Oral TherapyHospitalized adults with CAPIV Cefuroxime followed by Oral Cefuroxime Axetil 500 mg BID for 7 days84%85.7% (36/42)

Note: The clinical settings and patient populations in the studies cited above differ, which should be taken into consideration when comparing the outcomes. The study on this compound focused on ambulatory patients, while the cefuroxime axetil data is from hospitalized patients receiving sequential therapy.

Experimental Protocols

Key Study for this compound Efficacy
  • Study Design: A multicenter, prospective, randomized, double-blind study comparing cefditoren pivoxil with this compound.[5]

  • Patient Population: Ambulatory patients diagnosed with community-acquired pneumonia.

  • Intervention: Patients were randomized to receive either cefditoren 200 mg or 400 mg twice daily, or this compound 200 mg twice daily for 14 days.[5]

  • Outcome Measures: Clinical cure and pathogen eradication were assessed at visits during treatment, post-treatment (within 48 hours of completion), and at a follow-up visit (7-14 days after completion).[5]

Key Study for Cefuroxime Axetil Efficacy
  • Study Design: A prospective, multicenter, randomized, open-label, parallel-group study.[6][7]

  • Patient Population: Hospitalized adults with CAP requiring initial intravenous antibiotic treatment.[6][7]

  • Intervention: Patients received intravenous cefuroxime (1.5 g three times or twice daily) for 48 to 72 hours, followed by oral cefuroxime axetil 500 mg twice daily for 7 days.[6][7]

  • Outcome Measures: Clinical response (cure or improvement) and bacteriological clearance were assessed post-treatment and at a follow-up visit.[6][7]

cluster_protocol General Clinical Trial Workflow for CAP cluster_treatment Treatment Arms cluster_endpoints Primary & Secondary Endpoints Start Patient Screening & Inclusion Criteria Met Randomization Randomization Start->Randomization ArmA This compound (e.g., 200mg BID) Randomization->ArmA ArmB Cefuroxime Axetil (e.g., 500mg BID) Randomization->ArmB Assessment Clinical & Microbiological Assessments (Baseline, During, Post-Treatment) ArmA->Assessment ArmB->Assessment FollowUp Follow-up Visit Assessment->FollowUp ClinicalCure Clinical Cure Rate FollowUp->ClinicalCure BacteriologicalEradication Bacteriological Eradication Rate FollowUp->BacteriologicalEradication AdverseEvents Adverse Event Profile FollowUp->AdverseEvents

Generalized workflow for a comparative clinical trial of oral antibiotics in CAP.

Pharmacokinetic and Pharmacodynamic Profiles

Table 3: Comparative Pharmacokinetic and Pharmacodynamic Parameters

ParameterThis compoundCefuroxime Axetil
Class Third-generation cephalosporinSecond-generation cephalosporin
Active Metabolite CefpodoximeCefuroxime
Spectrum Broader Gram-negative activityGood activity against both Gram-positive and Gram-negative organisms
Common Dosing (CAP) 200 mg every 12 hours500 mg every 12 hours

Safety and Tolerability

Both this compound and cefuroxime axetil are generally well-tolerated. The most commonly reported adverse events for both drugs are gastrointestinal in nature, including diarrhea, nausea, and vomiting.

In the study by Van Zyl et al., 1.4% of patients receiving this compound discontinued the study drug due to a treatment-related adverse event, with the majority being digestive system-related.[5] The study by Brande et al. reported a low incidence of drug-related adverse events for the cefuroxime sequential therapy regimen, with the most common being gastrointestinal.[6][7]

Conclusion for the Research Professional

The available evidence from separate clinical trials indicates that both this compound and cefuroxime axetil are effective and safe options for the treatment of community-acquired pneumonia. This compound, as a third-generation cephalosporin, may offer an advantage in cases where broader Gram-negative coverage is desired. However, the lack of direct, head-to-head comparative trials in adults with CAP makes a definitive statement on the superiority of one agent over the other challenging.

Future research, ideally in the form of a large-scale, randomized, double-blind clinical trial directly comparing this compound and cefuroxime axetil for CAP in an adult outpatient population, is warranted to provide a clearer understanding of their relative therapeutic positioning. Such a study should include a comprehensive analysis of clinical and microbiological outcomes, safety profiles, and cost-effectiveness.

References

Comparative pharmacokinetic analysis of different Cefpodoxime Proxetil generic formulations

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the pharmacokinetic profiles of generic Cefpodoxime Proxetil formulations is crucial for ensuring therapeutic equivalence. This guide provides a comparative overview based on available data, offering insights for researchers, scientists, and drug development professionals.

This compound, a third-generation cephalosporin, is a widely prescribed oral antibiotic. As a prodrug, it is hydrolyzed in the body to its active form, cefpodoxime. Following patent expiration, numerous generic formulations have entered the market. While regulatory agencies mandate bioequivalence for generic approval, subtle differences in formulation can potentially influence their pharmacokinetic behavior. This guide synthesizes available data to shed light on the comparative pharmacokinetics of different this compound formulations.

Quantitative Analysis of Pharmacokinetic Parameters

ParameterUnitReference Formulation (SIMPLICEF®)Test Generic Formulation
Cmax (Maximum Plasma Concentration)ng/mL23,451 ± 9,58524,868 ± 9,475
AUC (0-inf) (Area Under the Curve)h*ng/mL169,439 ± 50,980184,649 ± 56,209
Tmax (Time to Maximum Concentration)h2.5 ± 0.92.3 ± 0.8
t1/2 (Half-life)h4.8 ± 1.55.0 ± 1.5

Data presented as mean ± standard deviation.

In this study, the 90% confidence intervals for the ratio of Cmax and AUC of the test product to the reference product fell within the standard bioequivalence range of 80-125%, indicating that the generic formulation is bioequivalent to the brand-name drug.[1][2][3][4]

For context, pharmacokinetic studies in healthy human volunteers have established the typical parameters for this compound tablets. Following a 200 mg dose, the average peak plasma concentration (Cmax) of cefpodoxime is approximately 2.3 mcg/mL, achieved within 2 to 3 hours (Tmax). The elimination half-life (t1/2) ranges from 2.09 to 2.84 hours.[5] The absolute bioavailability of the tablet formulation is about 50%.[5][6]

While in-vivo pharmacokinetic comparisons of multiple generics are scarce, in-vitro dissolution studies can offer preliminary insights into product performance. A study comparing a branded this compound product with five different generic products available in the Indian market revealed that while most formulations met the required quality attributes, there were some variations in the initial dissolution profiles.[7] This highlights the importance of robust quality control in ensuring consistent product performance.

Experimental Protocols

The evaluation of bioequivalence between different formulations of this compound typically involves a randomized, crossover study design in healthy volunteers under fed conditions, as recommended by regulatory agencies like the U.S. Food and Drug Administration (FDA).[8]

A representative experimental protocol for a bioequivalence study is as follows:

  • Study Design: A single-dose, two-treatment, two-period crossover in vivo study.

  • Subjects: Healthy male and non-pregnant, non-lactating female volunteers.

  • Procedure:

    • Subjects are randomly assigned to receive either the test generic formulation or the reference listed drug.

    • A single oral dose of this compound (e.g., 200 mg) is administered.

    • Serial blood samples are collected at predefined time points over a specified period (e.g., 24-48 hours).

    • A washout period of sufficient duration separates the two treatment periods.

    • Subjects then receive the alternate formulation.

  • Bioanalytical Method: Plasma concentrations of the active metabolite, cefpodoxime, are determined using a validated analytical method, typically high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS).[1][2][3][4][6][9]

  • Pharmacokinetic Analysis: The key pharmacokinetic parameters (Cmax, AUC) are calculated from the plasma concentration-time data.

  • Statistical Analysis: The 90% confidence intervals for the geometric mean ratios of Cmax and AUC for the test versus reference product are calculated to determine if they fall within the bioequivalence limits (typically 80-125%).

Visualizing the Path to Bioequivalence

The following diagram illustrates the typical workflow of a bioequivalence study for this compound generic formulations.

Bioequivalence_Workflow cluster_study_design Study Design & Execution cluster_analysis Analysis cluster_outcome Outcome subject_pool Healthy Volunteer Pool randomization Randomization subject_pool->randomization period1 Period 1: Administer Test or Reference Drug randomization->period1 washout Washout Period period1->washout blood_sampling Serial Blood Sampling period1->blood_sampling period2 Period 2: Administer Crossover Drug washout->period2 period2->blood_sampling bioanalysis Plasma Cefpodoxime Analysis (HPLC-MS/MS) blood_sampling->bioanalysis pk_analysis Pharmacokinetic Parameter Calculation (Cmax, AUC) bioanalysis->pk_analysis stat_analysis Statistical Analysis (90% CI) pk_analysis->stat_analysis bioequivalence Determination of Bioequivalence stat_analysis->bioequivalence

Workflow of a typical this compound bioequivalence study.

This compound is a prodrug that is converted to its active metabolite, cefpodoxime, by esterases in the intestinal wall. The antibacterial action of cefpodoxime is achieved by inhibiting the synthesis of the bacterial cell wall.

Cefpodoxime_MOA cluster_absorption Absorption & Activation cluster_action Mechanism of Action CP_oral This compound (Oral Administration) Intestinal_esterases Intestinal Esterases CP_oral->Intestinal_esterases Hydrolysis Cefpodoxime Cefpodoxime (Active Metabolite) Intestinal_esterases->Cefpodoxime PBP Penicillin-Binding Proteins (PBPs) Cefpodoxime->PBP Binds to Inhibition Cefpodoxime->Inhibition Cell_wall Bacterial Cell Wall Synthesis PBP->Cell_wall Essential for Lysis Bacterial Cell Lysis Cell_wall->Lysis Leads to Inhibition->Cell_wall Inhibits

Mechanism of action of this compound.

References

In-vitro synergy testing of Cefpodoxime Proxetil with other antimicrobial agents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the synergistic potential of antimicrobial agents is paramount in the quest for more effective therapeutic strategies against resistant pathogens. This guide provides an objective comparison of the in-vitro synergistic activity of Cefpodoxime Proxetil with other key antimicrobial agents. The data presented herein is compiled from publicly available research, offering a valuable resource for further investigation and development.

This compound, a third-generation oral cephalosporin, is a prodrug that is hydrolyzed in the body to its active metabolite, cefpodoxime. While effective against a broad spectrum of Gram-positive and Gram-negative bacteria, its combination with other antimicrobial agents can enhance its efficacy, particularly against resistant strains. This guide focuses on its synergistic potential with clavulanic acid, azithromycin, and levofloxacin.

Comparative Analysis of In-Vitro Synergy

The following tables summarize the available quantitative data from in-vitro synergy testing of this compound in combination with other antimicrobial agents. The primary methods for assessing synergy are the checkerboard assay, which yields a Fractional Inhibitory Concentration Index (FICI), and the time-kill assay, which measures the rate and extent of bacterial killing over time.

Table 1: Synergy of Cefpodoxime with Clavulanic Acid against Respiratory Pathogens

Bacterial SpeciesMethodCefpodoxime MIC₉₀ (µg/mL)Cefpodoxime/Clavulanic Acid MIC₉₀ (µg/mL)Interpretation
Haemophilus influenzaeBroth Dilution0.720.26Synergistic Action[1]
Streptococcus pneumoniaeBroth Dilution0.690.09Synergistic Action[1]
Moraxella catarrhalisBroth Dilution1.010.18Synergistic Action[1]

Table 2: Time-Kill Assay Results for Cefpodoxime in Combination with Amoxicillin-Clavulanate

Bacterial SpeciesCombinationTime (hours)Log₁₀ CFU/mL Reduction vs. Most Active Single AgentInterpretation
Escherichia coli (ESBL-producing)Cefpodoxime + Amoxicillin-Clavulanate24≥ 2Synergy
Klebsiella pneumoniae (ESBL-producing)Cefpodoxime + Amoxicillin-Clavulanate24≥ 2Synergy

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are generalized protocols for the key synergy testing methods cited in this guide.

Checkerboard Assay Protocol

The checkerboard assay is a common method to assess the in-vitro synergy of two antimicrobial agents.

  • Preparation of Antimicrobial Solutions: Stock solutions of each antimicrobial agent are prepared at a concentration significantly higher than their expected Minimum Inhibitory Concentration (MIC).

  • Serial Dilutions: In a 96-well microtiter plate, serial twofold dilutions of Drug A are made along the x-axis, and serial twofold dilutions of Drug B are made along the y-axis. This creates a matrix of wells with varying concentrations of both drugs.

  • Inoculum Preparation: A standardized bacterial inoculum (typically 0.5 McFarland standard) is prepared and diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the drug(s) that completely inhibits visible bacterial growth.

  • Calculation of Fractional Inhibitory Concentration Index (FICI): The FICI is calculated using the following formula: FICI = FIC of Drug A + FIC of Drug B Where:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

  • Interpretation of Results:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4

    • Antagonism: FICI > 4[2][3]

Time-Kill Assay Protocol

The time-kill assay provides dynamic information about the bactericidal or bacteriostatic activity of antimicrobial combinations over time.

  • Inoculum Preparation: A logarithmic-phase bacterial culture is diluted to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL in a suitable broth medium.

  • Exposure to Antimicrobials: The bacterial suspension is exposed to the antimicrobial agents alone and in combination at clinically relevant concentrations (e.g., at or below the MIC).

  • Sampling and Plating: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours).

  • Colony Counting: The samples are serially diluted and plated on appropriate agar plates to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: The change in log₁₀ CFU/mL over time is plotted for each antimicrobial agent and combination.

  • Interpretation of Results:

    • Synergy: A ≥ 2 log₁₀ decrease in CFU/mL between the combination and its most active single agent at a specific time point.

    • Indifference: A < 2 log₁₀ change in CFU/mL between the combination and its most active single agent.

    • Antagonism: A ≥ 2 log₁₀ increase in CFU/mL between the combination and its least active single agent[4].

Visualizing Experimental Workflows

The following diagrams illustrate the workflows for the checkerboard and time-kill assays.

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_analysis Data Analysis A Prepare Drug A Stock D Serial Dilute Drug A in Plate A->D B Prepare Drug B Stock E Serial Dilute Drug B in Plate B->E C Prepare Bacterial Inoculum F Add Inoculum to Wells C->F D->F E->F G Incubate at 35-37°C for 16-20h F->G H Read MICs Visually G->H I Calculate FICI H->I J Interpret Synergy/Indifference/Antagonism I->J

Checkerboard Assay Workflow

Time_Kill_Assay_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_sampling Sampling & Plating cluster_incubation_count Incubation & Counting cluster_analysis Data Analysis A Prepare Bacterial Culture C Inoculate Broth with Bacteria & Drugs A->C B Prepare Antimicrobial Solutions B->C D Take Aliquots at Time Points (0, 2, 4, 6, 8, 12, 24h) C->D E Serial Dilute & Plate Samples D->E F Incubate Plates E->F G Count Colonies (CFU/mL) F->G H Plot Log10 CFU/mL vs. Time G->H I Determine Synergy/Indifference/Antagonism H->I

Time-Kill Assay Workflow

Conclusion

The available in-vitro data suggests a synergistic relationship between Cefpodoxime and clavulanic acid against key respiratory pathogens. This is primarily attributed to the ability of clavulanic acid to inhibit β-lactamase enzymes, thereby restoring the activity of cefpodoxime against resistant bacteria. While clinical use of Cefpodoxime in combination with azithromycin and levofloxacin is common, there is a notable gap in the publicly available, detailed in-vitro synergy data, particularly FICI values from checkerboard assays. Further research in this area would be invaluable for optimizing combination therapies and combating the growing threat of antimicrobial resistance. This guide serves as a foundational resource to inform such future investigations.

References

Safety Operating Guide

Proper Disposal of Cefpodoxime Proxetil: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides detailed procedures for the proper disposal of Cefpodoxime Proxetil, ensuring the safety of laboratory personnel and adherence to regulatory standards.

I. Understanding the Regulatory Framework

The disposal of pharmaceutical waste in the United States is governed by several regulatory bodies, primarily the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[1][2][3] The EPA, under the Resource Conservation and Recovery Act (RCRA), sets guidelines for the management of hazardous waste.[1][2] It's important to note that while some pharmaceutical waste is classified as hazardous, this compound is not considered a hazardous substance according to its Safety Data Sheet (SDS).[4][5][6] However, all pharmaceutical waste must be handled with care to prevent environmental contamination.

II. Personal Protective Equipment (PPE) and Safety Precautions

Before beginning any disposal procedure, it is imperative to don the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Safety glasses

  • Protective gloves

  • Lab coat

Ensure that disposal activities are carried out in a well-ventilated area to avoid inhalation of any dust or aerosols.[7]

III. Step-by-Step Disposal Procedure for this compound

The following steps outline the recommended procedure for the disposal of this compound in a laboratory setting:

  • Initial Containment:

    • For minor spills, use dry clean-up procedures to avoid generating dust.[8] You can dampen the material with water to prevent it from becoming airborne before sweeping.[8]

    • For larger spills, alert personnel in the area and consider evacuation if necessary.[8]

    • Collect the waste material and place it in a suitable, clearly labeled container for disposal.[8]

  • Waste Segregation:

    • Segregate this compound waste from other chemical waste streams.

    • Do not mix it with hazardous waste unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.

  • Disposal Method:

    • The primary recommended method for the disposal of this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[9]

    • Crucially, do not discharge this compound or its solutions into sewer systems or drains. [7][9] This is to prevent contamination of water courses.[7]

    • Consult with your institution's EHS office or a licensed hazardous material disposal company to arrange for proper disposal.[5]

  • Container Management:

    • Once the waste container is full, seal it securely.

    • Puncture or otherwise render empty containers unusable to prevent reuse.[8] These can then be disposed of in a sanitary landfill, in accordance with local regulations.[9]

IV. Summary of Disposal and Safety Parameters

ParameterGuidelineSource
Hazard Classification Not classified as a hazardous substance.[4][5][6]
Primary Disposal Method Licensed chemical destruction plant or controlled incineration.[9]
Environmental Precautions Do not allow to enter drains or water courses.[7][9]
Spill Cleanup Use dry cleanup procedures; dampen with water to prevent dust.[8]
Personal Protective Equipment Safety glasses, gloves, protective clothing.[8]

V. Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Safety Glasses, Lab Coat) start->ppe spill Spill or Unused Material? ppe->spill minor_spill Minor Spill: - Use dry clean-up - Dampen to prevent dust spill->minor_spill Minor major_spill Major Spill: - Alert personnel - Evacuate if necessary spill->major_spill Major collect Collect Waste into a Suitable, Labeled Container spill->collect Unused minor_spill->collect major_spill->collect disposal_decision Select Disposal Method collect->disposal_decision incineration Licensed Chemical Destruction Plant or Controlled Incineration disposal_decision->incineration no_drain CRITICAL: DO NOT DISPOSE DOWN THE DRAIN disposal_decision->no_drain contact_ehs Contact Institutional EHS or Licensed Disposal Company incineration->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guidance for Handling Cefpodoxime Proxetil

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Cefpodoxime Proxetil. The following procedural guidance is designed to ensure safe operational use and proper disposal.

Hazard Identification

This compound is classified as a substance that can cause skin and respiratory sensitization. It is also considered a moderate to severe irritant to the skin and eyes.[1] Inhalation may lead to allergy or asthma-like symptoms, and skin contact can provoke an allergic reaction. Therefore, adherence to strict safety protocols is mandatory.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure. The following equipment should be worn at all times when handling this compound:

  • Eye Protection: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are required.[2]

  • Hand Protection: Chemically resistant gloves, such as nitrile or rubber, must be worn.[3][4] Gloves should be inspected for integrity before each use and changed regularly, or immediately if contaminated. Hands should be washed thoroughly after removing gloves.[2]

  • Body Protection: An impervious lab coat or fire/flame-resistant clothing is necessary to prevent skin contact.[2][5]

  • Respiratory Protection: Handling should occur in a well-ventilated area, preferably within a laboratory fume hood or with local exhaust ventilation.[2][5] If ventilation is inadequate or if dust formation is likely, a NIOSH-approved N100 or CEN-approved FFP3 particulate respirator should be used.[2] In situations where exposure limits may be exceeded, a full-face supplied air respirator is required.[2]

Operational Plan: Step-by-Step Handling Procedure

1. Preparation and Engineering Controls:

  • Ensure work is conducted in a designated, well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[2][5]

  • Verify that an emergency eye wash station and safety shower are accessible.[5]

  • Minimize dust generation during handling and weighing.[2][3][4]

2. Handling the Compound:

  • Avoid all personal contact with the substance, including inhalation of dust and contact with skin and eyes.[3]

  • Use non-sparking tools to prevent ignition sources.

  • Do not eat, drink, or smoke in the handling area.[5]

3. Accidental Release Measures:

  • In case of a spill, evacuate unnecessary personnel from the area.[6]

  • For minor spills, use dry clean-up procedures to avoid generating dust.[3] You can dampen the material with water before sweeping it up.[3]

  • Use a vacuum cleaner fitted with a HEPA filter for cleaning up spills.[3]

  • Collect spilled material into a suitable, sealed container for disposal.[3]

4. First Aid Procedures:

  • If Inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation or a rash occurs, seek medical help.[5]

  • In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[2]

  • If Swallowed: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]

Disposal Plan

All waste containing this compound must be treated as hazardous waste and handled in accordance with all local, state, and federal regulations.[3][6]

  • Waste Collection: Collect waste material in suitable, closed, and clearly labeled containers.

  • Disposal Method: The preferred method of disposal is through a licensed chemical destruction facility via controlled incineration with flue gas scrubbing. Do not discharge into sewer systems or contaminate water, foodstuffs, or animal feed.

  • Container Disposal: Empty containers may retain product residue. Puncture containers to prevent reuse and dispose of them at an authorized landfill or via controlled incineration for combustible packaging materials.[3]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₂₁H₂₇N₅O₉S₂[1]
Molecular Weight 557.60 g/mol [1]
Melting Point 111-113°C
Occupational Exposure Limit (OEL) TWA: 100 µg/m³[4]

Experimental Protocols

Detailed experimental protocols for specific assays using this compound were not available in the referenced safety and handling documents. Researchers should consult specific analytical methods, such as the USP Assay Method for this compound, for detailed procedural steps.[7]

Visual Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal A Verify Engineering Controls (Fume Hood, Eyewash) B Don PPE (Goggles, Gloves, Lab Coat) A->B C Weighing & Handling in Fume Hood B->C D Perform Experiment C->D E Decontaminate Work Area D->E F Segregate & Seal Waste E->F G Doff PPE F->G H Dispose of Waste via Licensed Contractor G->H

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cefpodoxime Proxetil
Reactant of Route 2
Reactant of Route 2
Cefpodoxime Proxetil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.